Isobutyltriphenylphosphonium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPDPHNYHUZQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945559 | |
| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22884-29-3 | |
| Record name | Phosphonium, (2-methylpropyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isobutyltriphenylphosphonium bromide synthesis from isobutyl bromide
A Technical Guide for Pharmaceutical & Research Applications
Executive Summary
This guide details the synthesis of Isobutyltriphenylphosphonium bromide (IBTPPB) , a critical Wittig reagent precursor used to introduce isobutylidene groups (
While primary alkyl halides typically undergo facile
This document provides two field-proven protocols:
-
Method A (Toluene Reflux): Prioritizes product purity and direct isolation (Recommended for GMP/GLP environments).
-
Method B (Acetonitrile Acceleration): Prioritizes reaction speed (Recommended for high-throughput screening).
Mechanistic Analysis & Steric Challenges
The formation of IBTPPB is a classic nucleophilic substitution (
Reaction Pathway
Triphenylphosphine acts as the nucleophile, attacking the
Chemical Equation:
Steric "Penalty" (Graphviz Visualization)
The following diagram illustrates the kinetic bottleneck caused by the
Figure 1: Kinetic comparison showing the higher activation energy barrier for isobutyl bromide due to steric hindrance at the transition state.
Experimental Protocols
Pre-requisites & Safety
-
Isobutyl Bromide: Flammable liquid. Boiling point ~91°C.
-
Triphenylphosphine: Potential sensitizer.[1]
-
Inert Atmosphere: Nitrogen or Argon atmosphere is mandatory to prevent oxidation of
to triphenylphosphine oxide ( ), a difficult-to-remove impurity.
Method A: High-Purity Toluene Reflux (Recommended)
This method utilizes the non-polar nature of toluene. The starting materials are soluble in hot toluene, but the ionic phosphonium salt product is insoluble. This drives the reaction to completion via precipitation (Le Chatelier’s principle) and simplifies purification to a simple filtration.
Yield Target: 85-95% Purity: >98% (suitable for crystallization)
| Parameter | Specification |
| Solvent | Anhydrous Toluene (PhMe) |
| Concentration | 1.0 M (relative to PPh3) |
| Stoichiometry | 1.0 eq PPh3 : 1.2 eq Isobutyl Bromide |
| Temperature | 110°C (Reflux) |
| Time | 24 - 48 Hours |
Step-by-Step Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with
for 15 minutes. -
Charging: Add Triphenylphosphine (26.2 g, 100 mmol) and Anhydrous Toluene (100 mL). Stir until dissolved.
-
Addition: Add Isobutyl bromide (13.0 mL, ~120 mmol) via syringe. The excess halide drives the reaction despite the slow kinetics.
-
Reaction: Heat the mixture to a vigorous reflux (bath temp ~120°C).
-
Observation: The solution will initially be clear. Over 2-4 hours, a white precipitate (the salt) will begin to form.
-
Critical Check: Maintain reflux for at least 24 hours.[2] Due to steric hindrance, premature stopping will result in low yield.
-
-
Isolation: Cool the mixture to room temperature. The flask should contain a heavy white precipitate.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold toluene (
mL) to remove unreacted , followed by anhydrous diethyl ether ( mL) to remove residual toluene. -
Drying: Dry the white solid in a vacuum oven at 50°C for 4 hours.
Method B: Acetonitrile Acceleration (High Throughput)
Acetonitrile (
Yield Target: 90-98% Time: 12 - 16 Hours
Step-by-Step Procedure:
-
Setup: Sealed pressure tube or round-bottom flask with condenser (
atm). -
Charging: Combine
(1.0 eq) and Isobutyl bromide (1.1 eq) in Acetonitrile (concentration 2.0 M). -
Reaction: Heat to reflux (82°C) or 90°C in a sealed tube. Stir for 12-16 hours.
-
Workup:
-
Concentrate the solution to ~20% of its original volume using a rotary evaporator.
-
Pour the viscous residue slowly into rapidly stirring Diethyl Ether or Ethyl Acetate (10x volume).
-
The product will crash out as a white powder.
-
-
Isolation: Filter and dry as in Method A.
Purification & Characterization
If the crude product appears slightly yellow or "oily" (often due to traces of
Recrystallization Protocol:
-
Dissolve the salt in a minimum amount of hot Chloroform or Ethanol .
-
Slowly add Diethyl Ether or Ethyl Acetate until turbidity persists.
-
Cool to -20°C overnight. Collect crystals.
Analytical Data
Verify the product identity using the following benchmarks.
| Test | Expected Result | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation ( |
| Melting Point | 200 – 202 °C | Sharp range indicates high purity. |
| The | ||
| Singlet. Distinct from |
Troubleshooting Logic Map
Use the following decision tree to resolve common synthesis issues.
Figure 2: Troubleshooting workflow for common failure modes in phosphonium salt synthesis.
References
-
Preparation of Alkyltriphenylphosphonium Salts. Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960). (General methodology for hindered halides). Link
-
This compound Physical Properties. ChemicalBook / CAS Database. (Melting point verification). Link
-
Wittig Reaction Mechanism and Steric Effects. Master Organic Chemistry. (Mechanistic grounding for steric hindrance in ylide formation). Link
-
Solvent Effects in the Quaternization of Phosphines. Journal of the Chemical Society, Perkin Transactions 2. (Basis for solvent selection: Toluene vs. Acetonitrile). Link
-
Safety Data Sheet (SDS): this compound. Thermo Fisher Scientific. (Safety and handling data). Link
Sources
An In-depth Technical Guide to the Physical Properties of Isobutyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of isobutyltriphenylphosphonium bromide (IBTPB), a quaternary phosphonium salt with applications in organic synthesis. This document is intended to serve as a technical resource, offering not just data, but also the underlying scientific principles and methodologies for their determination.
Introduction: The Significance of Physical Properties
In the realm of chemical research and drug development, a thorough understanding of a compound's physical properties is paramount. These properties govern a substance's behavior in various environments, influencing its reactivity, solubility, and bioavailability. For a compound like this compound, which often serves as a reagent or catalyst, these characteristics are critical for designing robust synthetic protocols, ensuring consistent reaction outcomes, and developing effective purification strategies. This guide will delve into the key physical parameters of IBTPB, providing both established data and the experimental context for their measurement.
General Characteristics
This compound presents as a white to slightly yellow crystalline powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, proper storage in a dry environment, such as in a desiccator or under an inert atmosphere, is crucial to maintain its integrity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄BrP | [1] |
| Molecular Weight | 399.31 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 200-202 °C | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Solubility Profile
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of an organic salt involves the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.
Step-by-Step Methodology:
-
Solvent Addition: Add a known volume of the desired solvent (e.g., deionized water, ethanol, dichloromethane) to a vial containing a pre-weighed excess of this compound.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a suitable temperature.
-
Quantification: Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by subtracting the initial weight of the vial.
-
Solubility Calculation: Express the solubility as grams of solute per 100 mL of solvent or in molarity.
Caption: Workflow for determining the solubility of this compound.
Thermal Properties: Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The reported melting point of this compound is in the range of 200-202 °C[1].
Experimental Protocol for Melting Point Determination
The melting point is determined by heating a small sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) near the melting point to ensure accuracy.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Caption: General workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the vibrational modes of the P-C bonds, C-H bonds of the aromatic and aliphatic groups, and the C=C bonds of the phenyl rings.
Expected IR Absorption Bands for a Butyltriphenylphosphonium Bromide:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1585 | Medium | C=C aromatic ring stretch |
| ~1485 | Medium | C=C aromatic ring stretch |
| ~1440 | Medium | P-C stretch and C-H bend |
| ~1110 | Strong | P-C stretch |
| ~720 & ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed.
The mass spectrum is expected to show a prominent peak for the isobutyltriphenylphosphonium cation [C₂₂H₂₄P]⁺. The isotopic pattern of this peak will be characteristic of a compound containing carbon and phosphorus. The bromide anion is not typically observed in the positive ion mode.
Expected m/z value for the cation:
-
Calculated Monoisotopic Mass: 319.1610 Da
Fragmentation of the cation under tandem mass spectrometry (MS/MS) conditions could involve the loss of the isobutyl group or fragmentation of the phenyl groups.
Experimental Protocol for ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Interpret the resulting mass spectrum to determine the mass-to-charge ratio of the parent ion and any fragment ions.
Sources
An In-Depth Technical Guide to the Melting Point of Isobutyltriphenylphosphonium Bromide
Abstract: This technical guide provides a comprehensive analysis of the melting point of isobutyltriphenylphosphonium bromide (CAS No. 22884-29-3), a critical parameter for its application in research and drug development. We will delve into the theoretical principles governing the melting point of phosphonium salts, present a validated experimental protocol for its accurate determination, and discuss the profound impact of molecular structure and sample purity. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its physicochemical properties for process optimization and quality control.
Introduction: Beyond a Simple Physical Constant
This compound is a quaternary phosphonium salt that serves as an indispensable tool in organic synthesis. It is primarily utilized as a precursor to a Wittig reagent for the olefination of aldehydes and ketones and also finds application as a phase-transfer catalyst. The melting point of this compound is far more than a mere physical descriptor; it is a fundamental indicator of identity, purity, and stability. An accurate and sharp melting point range suggests a high-purity substance, while a depressed and broad range often signals the presence of impurities. For scientists in drug development, where reproducibility and precision are paramount, a thorough understanding of this parameter is essential for validating starting materials and ensuring the consistency of synthetic outcomes.
Physicochemical Profile
This compound is a white to off-white, crystalline solid that is known to be hygroscopic.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22884-29-3 | [2] |
| Molecular Formula | C₂₂H₂₄BrP | [2] |
| Molecular Weight | 399.31 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 198-202 °C / 200-202 °C | [2] |
| Sensitivity | Hygroscopic | [2] |
| Storage | Inert atmosphere, Room Temperature, away from moisture | [2] |
Core Principles: Factors Influencing the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition is governed by the strength of the intermolecular forces within the crystal lattice. For an ionic compound like this compound, the primary forces are the electrostatic interactions between the phosphonium cation and the bromide anion.
The Critical Role of Purity
The presence of impurities is the most common cause of deviations in the melting point. Impurities disrupt the regular packing of the crystal lattice, which reduces the energy required to break it apart. This phenomenon, known as melting point depression, results in both a lower and a broader melting range. Common impurities in a sample of this compound could include:
-
Unreacted Starting Materials: Triphenylphosphine or isobutyl bromide.
-
Solvents: Residual solvent from the synthesis or purification process.
-
Side Products: Products from competing reactions.
Therefore, a sharp melting range (e.g., 1-2 °C) is a strong, albeit not definitive, indicator of high purity.
The Influence of Molecular Structure
The structure of the phosphonium cation and the nature of the anion play a significant role in determining the melting point by influencing the efficiency of crystal packing.[3][4]
-
Cation Symmetry and Size: Highly symmetrical cations generally lead to more stable crystal lattices and thus higher melting points.[5] The isobutyltriphenylphosphonium cation has a bulky, tetrahedral geometry dominated by the three phenyl rings.
-
Alkyl Chain Branching: Branching in the alkyl groups tends to disrupt the orderly packing of the ions in the crystal lattice.[4] This disruption leads to weaker intermolecular forces and, consequently, a lower melting point compared to their straight-chain isomers. This effect is evident when comparing the melting point of this compound with its n-butyl isomer.
Table 2: Comparison of Melting Points for Alkyltriphenylphosphonium Bromides
| Compound | Alkyl Group | Melting Point (°C) | Source(s) |
| Methyltriphenylphosphonium bromide | Methyl | 230-234 | [1] |
| Ethyltriphenylphosphonium bromide | Ethyl | 203-205 | [2][5] |
| Propyltriphenylphosphonium bromide | Propyl | 235-238 | [3] |
| This compound | Isobutyl | 198-202 | [2] |
| n-Butyltriphenylphosphonium bromide | n-Butyl | 240-243 | [4][6] |
As seen in the table, the branched isobutyl group results in a significantly lower melting point than the straight-chain n-butyl analogue, underscoring the importance of molecular geometry in crystal lattice formation.
Potential for Thermal Decomposition
It is crucial to distinguish between melting and decomposition. At elevated temperatures, phosphonium salts can undergo thermal decomposition.[7][8] For this compound, decomposition may produce hazardous fumes such as carbon monoxide, oxides of phosphorus, and hydrogen bromide.[9] Visual cues such as darkening, charring, or gas evolution during heating can indicate decomposition rather than a true melt. A slow heating rate during melting point determination is essential to minimize the risk of thermally inducing a reaction.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following protocols are recommended.
Synthesis and Purification of this compound
This protocol outlines a standard laboratory procedure for synthesizing high-purity material suitable for melting point analysis. The causality behind this procedure is to react triphenylphosphine, a strong nucleophile, with isobutyl bromide via an Sₙ2 reaction. Purification by recrystallization is then used to remove unreacted starting materials and byproducts, which is essential for obtaining a sharp melting point.
Caption: Workflow for Synthesis and Purification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine triphenylphosphine (1.0 eq) and a suitable solvent such as toluene or acetonitrile.
-
Addition of Alkyl Halide: Add isobutyl bromide (1.1 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The product will begin to precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake with cold toluene followed by a non-polar solvent like hexane to remove any unreacted starting materials.
-
Recrystallization: Purify the crude solid by recrystallizing from a minimal amount of a hot solvent system, such as ethanol/ethyl acetate. Dissolve the solid in the hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven to remove all traces of solvent.
Standard Operating Procedure for Melting Point Determination
This protocol is designed as a self-validating system by incorporating calibration and precise sample preparation.
Caption: Flowchart for Accurate Melting Point Determination.
Step-by-Step Methodology:
-
Apparatus Calibration: Prior to analysis, confirm the accuracy of the melting point apparatus using certified standards with known melting points that bracket the expected range of the sample.
-
Sample Preparation: Ensure the purified this compound is completely dry, as residual solvent will cause depression. Grind the crystals into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm. Ensure the sample is packed tightly at the bottom of the tube.
-
Heating: Place the capillary tube in the apparatus. Set an initial fast heating ramp to reach a temperature approximately 15 °C below the expected melting point (around 185 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range from T₁ to T₂.
Logical Framework for Data Interpretation
Interpreting the melting point requires considering all influencing factors in a logical sequence.
Caption: Logical Relationship of Factors Affecting Melting Point.
Conclusion
The melting point of this compound, with a literature value typically cited as 198-202 °C, is a critical quality attribute for its use in synthetic chemistry.[2] An accurate determination of this value provides valuable insight into the purity and identity of the material. Factors such as molecular structure, particularly the branched isobutyl group which disrupts crystal packing, and the presence of impurities, which depress and broaden the melting range, must be considered during analysis. Adherence to validated protocols for synthesis, purification, and measurement is imperative for obtaining reliable and reproducible results, thereby ensuring the integrity of subsequent research and development activities.
References
- ChemicalBook. This compound CAS#: 22884-29-3.
- LookChem. This compound.
- Chemsrc. This compound | CAS#:22884-29-3.
- MDPI.
- Thermo Fisher Scientific. This compound, 98+, Thermo Scientific.
- Sigma-Aldrich. Methyltriphenylphosphonium bromide 98%.
- Google Patents. WO2001087900A1 - Phosphonium salts.
- ACS Publications. Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids.
- ChemicalBook. Methyltriphenylphosphonium bromide | 1779-49-3.
- Sigma-Aldrich. Propyltriphenylphosphonium bromide 98%.
- ResearchGate. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
- ChemicalBook. Butyltriphenylphosphonium bromide | 1779-51-7.
- ChemicalBook. Ethyltriphenylphosphonium bromide | 1530-32-1.
- Repositorio Académico - Universidad de Chile. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts.
- ChemBK. (n-Butyl)triphenylphosphonium bromide.
- Chem-Impex. Ethyltriphenylphosphonium bromide.
- Chem-Impex. Butyltriphenylphosphonium bromide.
- ChemBK. Ethyltriphenylphosphonium bromide.
Sources
- 1. Methyltriphenylphosphonium bromide | 1779-49-3 [chemicalbook.com]
- 2. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 3. 丙基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Butyltriphenylphosphonium bromide | 1779-51-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Butyltriphenylphosphonium 99 1779-51-7 [sigmaaldrich.com]
- 7. Benzyltriphenylphosphonium bromide | 1449-46-3 [chemicalbook.com]
- 8. 乙基三苯基膦 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Solubility of Isobutyltriphenylphosphonium Bromide in Organic Solvents
Introduction
Isobutyltriphenylphosphonium bromide, a quaternary phosphonium salt, is a versatile reagent in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction.[1][2] The efficacy of this and other synthetic transformations is critically dependent on the solubility of the phosphonium salt in the chosen reaction solvent. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
This document moves beyond a simple cataloging of data, offering a framework for understanding and predicting the solubility of this compound and related phosphonium salts. We will delve into the molecular determinants of solubility, present available data, and provide robust experimental protocols for determining solubility in your own laboratory settings.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 22884-29-3 | [3][4] |
| Molecular Formula | C₂₂H₂₄BrP | [3] |
| Molecular Weight | 399.30 g/mol | [4] |
| Appearance | White to slightly yellow crystalline powder | [4] |
| Melting Point | 200-202 °C | [4] |
| Hygroscopicity | Hygroscopic | [4][5] |
| Decomposition Temperature | 265 °C | [3] |
Theoretical Framework for Solubility
The dissolution of an ionic compound like this compound is governed by a complex interplay of thermodynamic factors. The overarching principle is that for dissolution to occur, the Gibbs free energy of the system must decrease. This is influenced by the enthalpy and entropy of dissolution.
The process can be conceptually broken down into three steps, as illustrated in the diagram below:
Caption: Thermodynamic cycle of the dissolution of this compound.
For dissolution to be favorable, the exothermic energy released during solvation must be sufficient to overcome the endothermic energy required to break the crystal lattice and solvent-solvent interactions.
Key Factors Influencing Solubility
-
Solvent Polarity: The principle of "like dissolves like" is paramount. This compound is an ionic salt and is therefore most soluble in polar solvents that can effectively solvate the phosphonium cation and the bromide anion.[6] Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for phosphonium salts.[7][8] Polar protic solvents like alcohols (methanol, ethanol) can also be effective due to their ability to form hydrogen bonds.[6]
-
Lattice Energy: The strength of the ionic interactions in the solid crystal lattice must be overcome. A higher lattice energy will generally lead to lower solubility.
-
Cation and Anion Nature: The size and charge distribution of the isobutyltriphenylphosphonium cation and the bromide anion influence both the lattice energy and the solvation energy. The bulky, non-polar triphenylphosphine and isobutyl groups contribute to some lipophilic character, which can enhance solubility in moderately polar organic solvents.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. This is often exploited in recrystallization procedures.
-
Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] The presence of water can significantly impact solubility measurements, potentially leading to the formation of hydrates or appearing to increase solubility in organic solvents that are miscible with water.[1]
Solubility Profile of this compound
| Solvent | Polarity Index | Dielectric Constant | Solubility | Notes |
| Highly Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | A related compound, (4-carboxybutyl-d4)triphenylphosphonium bromide, has a solubility of ~5 mg/mL.[7] Generally an excellent solvent for phosphonium salts. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | High | (4-carboxybutyl-d4)triphenylphosphonium bromide has a solubility of ~5 mg/mL.[7] Often used as a solvent for reactions involving phosphonium salts.[9] |
| Acetonitrile | 5.8 | 37.5 | Moderate to High | A good solvent for many phosphonium salts. |
| Polar Protic | ||||
| Methanol | 5.1 | 32.7 | Moderate to High | Ethyl triphenylphosphonium bromide is soluble in methanol.[10] |
| Ethanol | 4.3 | 24.5 | Moderate | (4-carboxybutyl-d4)triphenylphosphonium bromide has a solubility of ~1 mg/mL.[7] A common solvent for the synthesis of related phosphonium salts.[11] |
| Moderately Polar | ||||
| Dichloromethane (DCM) | 3.1 | 9.1 | Moderate | Generally a good solvent for phosphonium salts.[6] |
| Acetone | 5.1 | 20.7 | Moderate | Generally a good solvent for phosphonium salts.[6] |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Low to Moderate | Often used as a solvent for Wittig reactions, where the ylide is generated in situ.[12] |
| Non-Polar | ||||
| Toluene | 2.4 | 2.4 | Very Low | Typically used in the synthesis of phosphonium salts where the product precipitates out.[12] |
| Diethyl Ether | 2.8 | 4.3 | Insoluble | Phosphonium salts are generally insoluble in diethyl ether.[6] |
| Hexane/Petroleum Ether | 0.1 | 1.9 | Insoluble | Used for washing and precipitating phosphonium salts.[6] |
Experimental Determination of Solubility
Accurate determination of solubility is crucial for process development and optimization. The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent.
Protocol: Isothermal Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Causality Behind Experimental Choices:
-
Excess Solid: The addition of an excess of the solid ensures that the solution becomes saturated, which is a prerequisite for determining the equilibrium solubility.
-
Sealed Vial: Due to the hygroscopic nature of this compound and the volatility of many organic solvents, a sealed vial is essential to prevent changes in the system's composition.[1]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Prolonged Equilibration: Sufficient time is required for the dissolution process to reach equilibrium. For crystalline solids, this can take 24 to 48 hours.
-
Filtered Syringe: This prevents any undissolved solid particles from being transferred with the supernatant, which would lead to an overestimation of the solubility.
Self-Validating System:
To ensure the system has reached equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility is consistent across these time points, it provides confidence that equilibrium has been achieved.
Practical Applications and Considerations
-
Wittig Reaction: The choice of solvent for a Wittig reaction is often a compromise between the solubility of the phosphonium salt and the reactivity of the resulting ylide. THF is a common choice as it is a good solvent for many organic substrates and allows for the in situ generation of the ylide.[12]
-
Purification: The differential solubility of this compound is exploited during its purification. It is often synthesized in a non-polar solvent like toluene, where it precipitates upon formation.[12] Subsequent washing with a non-polar solvent like diethyl ether can remove non-ionic impurities. Recrystallization from a solvent system in which it is sparingly soluble at room temperature but more soluble at elevated temperatures (e.g., ethanol/ether) can be employed for further purification.
-
Handling Hygroscopic Nature: Due to its hygroscopicity, this compound should be stored in a desiccator.[4] When weighing and handling, exposure to atmospheric moisture should be minimized. For highly sensitive applications, working in a glove box with a dry atmosphere is recommended.[4]
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in a variety of synthetic applications. While a comprehensive quantitative dataset remains to be fully elucidated, a strong predictive understanding can be achieved through the application of fundamental thermodynamic principles. This guide has provided a framework for understanding the factors governing its solubility, a semi-quantitative profile in common organic solvents, and a robust protocol for its experimental determination. By integrating this knowledge, researchers can make informed decisions in solvent selection, reaction optimization, and product purification, ultimately leading to more efficient and successful scientific outcomes.
References
-
Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Information.
-
Hosseini, S. M., et al. (2018). Phosphonium salts and P-ylides. Organophosphorus Chemistry, 47, 134-213.
-
Chemsrc. (2026). This compound.
-
LookChem. (n.d.). This compound.
-
ResearchGate. (2014). Chemical structure of alkyl triphenylphosphonium bromide surfactants.
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters.
-
Royal Society of Chemistry. (2024). Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. Org. Biomol. Chem.
-
Zenodo. (n.d.). Prediction of Solubility with COSMO-RS.
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Ind. Eng. Chem. Res.
-
Google Patents. (n.d.). Synthetic method for butyltriphenylphosphonium bromide.
-
Wikipedia. (n.d.). Tetraphenylphosphonium chloride.
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?
-
MDPI. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
-
MPG.PuRe. (n.d.). SUPPORTING INFORMATION.
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
MDPI. (2020). Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. Molecules.
-
ChemBlink. (2024). Tetraphenylphosphonium bromide.
-
National Center for Biotechnology Information. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules.
-
MDPI. (2021). Solubilities of Hybrid Halide Perovskites in DMF and DMSO. Molecules.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening.
-
Briti Scientific. (n.d.). Methyl Bromide 25% (2.5 M) in Acetonitrile.
-
PubMed. (2015). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. J Pharm Sci.
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism.
-
PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide.
-
Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (n.d.). 3.7 Phosphonium Salts.
-
Google Patents. (n.d.). Process for the preparation of phosphonium salts.
-
Organic Syntheses. (1968). vinyl triphenylphosphonium bromide. Org. Synth., 48, 129.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:22884-29-3 | Chemsrc [chemsrc.com]
- 4. hepatochem.com [hepatochem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 10. Showing Compound Chloroform (FDB000760) - FooDB [foodb.ca]
- 11. zenodo.org [zenodo.org]
- 12. chemimpex.com [chemimpex.com]
Technical Monograph: Isobutyltriphenylphosphonium Bromide
Structural Dynamics, Synthetic Protocols, and Application Logic
Executive Summary
Isobutyltriphenylphosphonium bromide (IBTPPB) (CAS: 22884-29-3) is a quaternary phosphonium salt functioning primarily as a precursor for non-stabilized phosphorus ylides in Wittig olefination.[1] Characterized by a bulky triphenylphosphonium (TPP) headgroup and a branched isobutyl tail, the molecule exhibits distinct steric and electronic properties that govern its reactivity. Beyond organic synthesis, the lipophilic cationic nature of the TPP moiety grants it mitochondrial-targeting capabilities, relevant in bio-organic chemistry and material science.
Part 1: Structural Anatomy & Physicochemical Profile
Structural Architecture
The core of IBTPPB is a tetrahedral phosphorus(V) center. The cationic charge is delocalized across the three phenyl rings, stabilizing the molecule, yet leaving the
-
Steric Environment: Unlike
-butyl analogs, the isobutyl group (2-methylpropyl) introduces -branching.[1] This places a methyl fork in close proximity to the phosphorus center, increasing steric bulk. This structural feature influences the kinetics of ylide formation and the stereochemical outcome of subsequent reactions. -
Crystallographic Data: X-ray diffraction analysis reveals the salt crystallizes in the monoclinic space group
. The lattice is held together by electrostatic interactions between the bulky cation and the bromide anion, alongside weak C-H···Br hydrogen bonds.[1][2]
Physicochemical Properties Table[1]
| Property | Value / Characteristic | Application Note |
| Formula | Molecular Weight: 399.31 g/mol | |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or hydrolysis |
| Melting Point | 200–202 °C | Sharp MP indicates high purity; broad range suggests moisture |
| Solubility | Soluble in polar organic solvents (DCM, DMSO, EtOH); Insoluble in non-polar (Hexane, Toluene) | Critical for purification via precipitation |
| Hygroscopicity | High | CRITICAL: Must be stored under inert gas (Ar/N2) |
| Stability | Stable at STP; thermally stable up to ~250°C | Decomposes to isobutene and HBr at extreme heat |
Part 2: Synthetic Pathways & Quality Control
Synthesis Logic (The "Slow SN2" Factor)
Synthesizing IBTPPB involves the quaternization of triphenylphosphine (
Validated Synthesis Protocol
Reagents:
-
Triphenylphosphine (
): 1.0 equiv (Recrystallized from EtOH)[1] -
Isobutyl Bromide: 1.2 equiv (Excess drives reaction)[1]
-
Solvent: Toluene (Anhydrous)[1]
Workflow:
-
Dissolution: Dissolve
in Toluene under atmosphere. -
Addition: Add Isobutyl bromide via syringe.
-
Reflux: Heat to reflux (
) for 48 hours . Note: The long duration is mandatory due to steric hindrance. -
Precipitation: Cool to Room Temperature (RT). The product will crystallize as a white solid.
-
Filtration: Filter under vacuum.
-
Washing: Wash cake
with cold hexanes (removes unreacted ) and with cold toluene. -
Drying: Vacuum dry at
for 6 hours.
Quality Control (Self-Validating Metrics)
-
NMR: A single singlet peak typically around 20–25 ppm (relative to
).[1] Absence of peak at -6 ppm confirms consumption of .[1] -
NMR: Look for the characteristic doublet of the
protons ( ). The methyl protons of the isobutyl group will appear as a doublet further upfield.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis and purification workflow for IBTPPB emphasizing the extended reflux time required for hindered substrates.
Part 3: Reactivity Profile (The Wittig Application)
Mechanism: Non-Stabilized Ylide Dynamics
IBTPPB serves as a precursor to the Isobutylidene triphenylphosphorane ylide.
-
Ylide Type: Non-stabilized (alkyl group is electron-donating).[1]
-
Reactivity: Highly reactive; unstable to air/moisture.[1] Must be generated in situ.
-
Color Indicator: Upon deprotonation, the solution typically turns deep orange/red, serving as a visual self-validation of ylide formation.
Stereoselectivity (Z vs. E)
As a non-stabilized ylide, the reaction with aldehydes is under Kinetic Control under salt-free conditions.[1]
-
Standard Conditions (Z-Selective): Reaction at
in THF typically yields the (Z)-alkene (cis) as the major product.[1] This is due to the formation of the cis-oxaphosphetane intermediate to minimize steric clash between the bulky PPh3 group and the aldehyde substituent in the transition state. -
Schlosser Modification (E-Selective): If (E)-alkene is required, the "Schlosser modification" (low temp lithiation followed by protonation/deprotonation) can be applied to equilibrate the betaine intermediate.[1]
Wittig Reaction Protocol (Z-Alkene Synthesis)[1]
-
Ylide Formation: Suspend IBTPPB (1.1 equiv) in dry THF under Argon. Cool to
. -
Base Addition: Add
-BuLi or NaHMDS (1.05 equiv) dropwise.[1] Observe color change to orange. Stir 30 mins. -
Coupling: Cool to
. Add aldehyde (1.0 equiv) slowly. -
Warm Up: Allow to warm to RT over 2 hours. Color fades as ylide is consumed.[1]
-
Quench: Add saturated
. Extract with ether.[1]
Reaction Mechanism Diagram
Figure 2: Mechanistic pathway of the Wittig reaction using IBTPPB, highlighting the critical oxaphosphetane intermediate.
Part 4: Biological Applications (Mitochondrial Targeting)[1]
While primarily a synthetic reagent, the Triphenylphosphonium (TPP) moiety is a "privileged structure" in chemical biology.
-
Mechanism: The TPP cation is lipophilic and delocalized. It can pass through phospholipid bilayers without a transporter.[1]
-
Mitochondrial Accumulation: Driven by the mitochondrial membrane potential (
), TPP cations accumulate 100-1000 fold inside the mitochondrial matrix according to the Nernst equation.[1] -
Specific Utility: IBTPPB can be used as a control compound in studies involving TPP-linked antioxidants (like MitoQ) to verify that effects are due to the payload, not just the accumulation of the phosphonium cation itself.
References
-
LookChem. (n.d.).[1] this compound Properties and Safety. Retrieved from [1]
-
Czerwinski, E. W. (2004).[1] this compound.[1][2][3] Acta Crystallographica Section E, 60(9), o1601-o1602.[1] Retrieved from [1]
-
Organic Syntheses. (n.d.). General procedures for Wittig reactions and preparation of alkyl bromides. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Stereoselectivity. Retrieved from
Sources
Technical Characterization Guide: Isobutyltriphenylphosphonium Bromide
This guide is structured as an advanced technical document for researchers optimizing Wittig reagents or characterizing phosphonium salts. It prioritizes mechanistic insight, spectral causality, and reproducible protocols.
Executive Summary & Application Context
Isobutyltriphenylphosphonium bromide is a critical precursor for the generation of isobutylidene ylides in Wittig olefinations . It is primarily employed to introduce a terminal isopropylidene group (
For the analytical scientist, the
Structural Analysis & Theoretical Grounding
The cation consists of a triphenylphosphine moiety attached to an isobutyl group. The positive charge on the phosphorus atom exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding the adjacent protons.
The Diagnostic Feature: Coupling
Unlike standard alkyl halides, the methylene protons (
- P Natural Abundance: 100% (Spin 1/2).
-
Effect: The
-CH signal appears as a doublet of doublets (dd) , not a simple doublet.
Experimental Protocol: Synthesis & Purification
Self-Validating Workflow: This protocol includes checkpoints to ensure the exclusion of moisture, which leads to hydrolysis and phosphine oxide impurities.
Reagents:
-
Triphenylphosphine (
): 1.0 equiv. (Recrystallized from EtOH if oxidized). -
Isobutyl Bromide (1-Bromo-2-methylpropane): 1.2 equiv.[1]
-
Solvent: Toluene (Anhydrous) or Acetonitrile.
Procedure:
-
Dissolution: Dissolve
in anhydrous toluene (concentration ~0.5 M) under a nitrogen atmosphere. -
Addition: Add isobutyl bromide via syringe.
-
Reflux: Heat to reflux (
C) for 48 hours. The product will precipitate as a white solid.-
Checkpoint: If using acetonitrile (
C), reflux for 24 hours; product remains soluble. Precipititate with cold diethyl ether.
-
-
Filtration: Collect the solid via vacuum filtration.
-
Wash: Wash the filter cake
with cold diethyl ether to remove unreacted bromide and phosphine. -
Drying: Dry under high vacuum (0.1 mmHg) at
C for 4 hours to remove trace solvent.
Workflow Visualization
Figure 1: Synthesis workflow for this compound ensuring removal of starting materials.[2]
H NMR Spectral Data (CDCl )
Instrument: 400 MHz or higher recommended for clear resolution of coupling constants.
Solvent: Chloroform-d (
Spectral Assignment Table[2][4]
| Chemical Shift ( | Integration | Multiplicity | Assignment | Coupling Constants ( |
| 7.60 – 7.90 | 15H | Multiplet (m) | Aromatic Protons ( | Complex overlap of o, m, p protons. |
| 3.35 – 3.65 | 2H | Doublet of Doublets (dd) | ||
| 1.85 – 2.05 | 1H | Multiplet (m) | Coupled to | |
| 1.05 – 1.15 | 6H | Doublet (d) |
Detailed Signal Interpretation
1. The Aromatic Region (7.6 – 7.9 ppm)
The 15 aromatic protons typically appear as two distinct sets of multiplets. The ortho protons (closest to P) are often more deshielded and may appear downfield of the meta/para protons due to the magnetic anisotropy of the P-C bond and the positive charge.
2. The
-Methylene (3.35 – 3.65 ppm)
This is the most critical signal for validation.
-
Chemical Shift: Significantly downfield from the alkyl bromide precursor (
ppm) due to the cationic phosphorus. -
Splitting Logic: The signal is split into a doublet by the Phosphorus (
Hz) and further split into doublets by the neighboring Methine proton ( Hz). -
Visual Check: Look for a "quartet-like" appearance if
, but high-field instruments will resolve the distinct dd.
Coupling Logic Diagram
Figure 2: Coupling tree demonstrating the origin of the doublet of doublets signal for the alpha-methylene protons.
Impurity Profiling & Troubleshooting
High-purity synthesis is required for successful Wittig reactions, as trace water or phosphine oxide can quench the ylide formation.
| Impurity | Signal ( | Origin | Remediation |
| Triphenylphosphine Oxide | 7.4 – 7.7 ppm (Distinct multiplets) | Hydrolysis / Oxidation | Recrystallize from EtOH/EtOAc. |
| Water | ~1.56 ppm (Variable) | Wet solvent / Hygroscopic salt | Dry salt under vacuum ( |
| Toluene | 2.36 (s), 7.1-7.2 (m) | Trapped solvent | Extended vacuum drying. |
| Isobutyl Bromide | 3.20 (d), 1.8 (m), 1.0 (d) | Incomplete reaction | Wash solid with diethyl ether. |
Critical Note on Hygroscopicity: Phosphonium salts are hygroscopic.[3] A broad singlet appearing around 1.6–2.0 ppm often indicates absorbed atmospheric moisture.
References
-
Chemical Shifts & Coupling Constants
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for coupling constants in phosphonium salts).
-
ChemicalBook Spectral Database. Methyltriphenylphosphonium bromide 1H NMR Data. (Proxy for TPP-cation aromatic region and alpha-proton coupling behavior).
-
Synthesis Protocol
- Hercouet, A., & Le Corre, M. (1988). Triphenylphosphonium bromide synthesis. Synthetic Communications. (General protocol for alkyl TPP salts).
-
Organic Syntheses, Coll. Vol. 5, p. 751 (1973). Preparation of Wittig Reagents.
-
Application (Mitochondrial Targeting/Wittig)
-
Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA).
-
Sources
13C NMR spectral data for Isobutyltriphenylphosphonium bromide
This guide provides an in-depth technical analysis of the
Executive Summary
This compound (IBTPPB) is a quaternary phosphonium salt primarily used to generate ylides for the synthesis of terminal or branched alkenes via the Wittig reaction.
In
Part 1: Spectral Data & Assignment
The following data represents the consensus chemical shifts (
Table 1:
C NMR Chemical Shifts and Coupling Constants
| Carbon Assignment | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| Aliphatic Chain | |||||
| C- | Methylene | 28.5 – 30.5 | Doublet ( | 48 – 52 Hz | Large |
| C- | Methine | 23.8 – 24.5 | Doublet ( | ~4 – 5 Hz | Small |
| C- | Methyl | 22.0 – 22.5 | Singlet ( | < 2 Hz | |
| Aromatic (Phenyl) | |||||
| C-ipso (C1) | Quaternary | 117.5 – 118.5 | Doublet ( | 86 – 89 Hz | Diagnostic large splitting; significantly shielded. |
| C-ortho (C2,6) | Methine | 133.5 – 134.0 | Doublet ( | 10 – 11 Hz | Intense signal (6 carbons). |
| C-meta (C3,5) | Methine | 130.5 – 131.0 | Doublet ( | 12 – 13 Hz | Intense signal (6 carbons). |
| C-para (C4) | Methine | 135.0 – 135.5 | Doublet ( | ~3 Hz | Smallest aromatic coupling; most deshielded aromatic peak. |
Technical Insight: The C-ipso carbon appears as a doublet with a massive coupling constant (~88 Hz) but is chemically shielded (shifted upfield to ~118 ppm) relative to the other aromatic carbons. This is a counter-intuitive but standard feature of tetra-aryl/alkyl phosphonium salts, often confused with impurity peaks by novice analysts.
Part 2: Mechanistic Analysis (The "Why")
To interpret the spectrum correctly, one must understand the Heteronuclear Coupling Mechanism . Unlike proton decoupling which removes
Visualizing the Splitting Logic
The following diagram illustrates the splitting tree and the relationship between bond distance and coupling magnitude (
Figure 1: Heteronuclear splitting tree demonstrating the decay of coupling magnitude (
Part 3: Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized sample preparation workflow.
Reagents & Equipment
-
Solvent:
(Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane).-
Note: DMSO-
may be used if solubility is an issue, but chemical shifts will vary slightly.
-
-
Sample Mass: 20–30 mg (Optimal for
C SNR). -
Tube: 5mm High-Precision NMR Tube.
Step-by-Step Workflow
-
Desiccation: Dry the phosphonium salt under high vacuum (0.1 mmHg) for 2 hours to remove hygroscopic moisture. Water peaks can broaden signals and obscure the solvent lock.
-
Dissolution: Dissolve 25 mg of IBTPPB in 0.6 mL of
.-
Critical: Ensure the solution is clear. Filtration through a glass wool plug is recommended if turbidity persists.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard Proton-Decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (D1): Set to
seconds. Quaternary carbons (C-ipso) have long relaxation times; insufficient delay will suppress their intensity. -
Scans (NS): Minimum 256 scans (512 recommended) to resolve the low-intensity doublet of the C-ipso carbon.
-
Part 4: Troubleshooting & Interpretation
Distinguishing Impurities
A common degradation product is Triphenylphosphine Oxide (TPPO) , formed via hydrolysis.
| Feature | This compound | Triphenylphosphine Oxide (Impurity) |
| C-ipso Shift | ~118 ppm ( | ~132 ppm ( |
| C-para Shift | ~135 ppm ( | ~131 ppm ( |
| Aliphatic Region | Distinct peaks at 22, 24, 29 ppm | Absent |
Calculation of Coupling Constants
To verify the identity of the compound, calculate the coupling constant manually from the spectrum:
References
-
ChemicalBook. this compound Spectral Data. Retrieved from .
-
Jeol Application Note. Heteronuclear Coupling in Alkyl Phosphonates and Phosphonium Salts. Retrieved from .
-
Oregon State University. 13C NMR Chemical Shifts and Coupling Constants Guide. Retrieved from .
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for Triphenylphosphonium trends).
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-31P Coupling Constants. University of Wisconsin-Madison. Retrieved from .
Sources
Advanced IR Spectrum Analysis: Isobutyltriphenylphosphonium Bromide
This guide provides an advanced technical analysis of the Infrared (IR) spectrum of Isobutyltriphenylphosphonium bromide (IBTPPB) . It is designed for analytical chemists and organic synthesis researchers requiring precise structural validation of phosphonium salts.
Executive Summary
This compound (CAS: 22884-29-3) is a quaternary phosphonium salt primarily utilized as a precursor in Wittig olefinations to introduce isobutylidene groups. Its amphiphilic nature—comprising a lipophilic triphenylphosphonium (TPP) cation and an isobutyl alkyl chain—results in a complex vibrational signature.
Accurate IR characterization requires distinguishing between the dominant, intense aromatic modes of the TPP moiety and the subtler aliphatic signals of the isobutyl group. This guide deconstructs the spectrum into diagnostic zones, providing a self-validating framework for purity assessment.
Molecular Architecture & Vibrational Theory
The IBTPPB molecule consists of a central phosphorus atom tetrahedrally coordinated to three phenyl rings and one isobutyl group. The vibrational spectrum is a superposition of two distinct spectroscopic fragments:
-
The Triphenylphosphonium (TPP) Core: Characterized by "X-sensitive" phenyl ring modes involving the P–C(Ar) bond.
-
The Isobutyl Tail: Characterized by sp³ C–H stretching and the diagnostic gem-dimethyl doublet bending modes.
Vibrational Pathway Diagram
The following diagram maps the structural moieties to their specific vibrational frequencies.
Figure 1: Vibrational assignment map separating the aromatic TPP core from the aliphatic isobutyl tail.
Experimental Protocol: Acquisition & Sample Prep
Phosphonium salts are hygroscopic. Absorbed water (broad band ~3400 cm⁻¹) can obscure weak C–H stretches and alter baseline integrity. The following protocol ensures spectroscopic fidelity.
Sample Preparation (KBr Pellet Method)
The KBr pellet method is superior to ATR for this compound because it allows for better resolution of the sharp aromatic overtones and prevents refractive index artifacts common with high-refractive-index salts.
-
Drying: Dry the IBTPPB sample in a vacuum oven at 60°C for 4 hours to remove surface moisture.
-
Grinding: Mix 2 mg of IBTPPB with 200 mg of spectroscopic-grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.
-
Blank: Run a background scan with a pure KBr pellet.
Instrument Parameters
-
Resolution: 2 cm⁻¹ (Critical for resolving the P–Ph bands).
-
Scans: 32 or 64.
-
Range: 4000–400 cm⁻¹.
-
Apodization: Boxcar or Triangular.
Spectral Analysis: The Core Assignments
The spectrum is analyzed in three distinct regions.
Region 1: The C–H Stretching Zone (3100 – 2800 cm⁻¹)
This region provides the first evidence of the isobutyl group's presence against the aromatic background.
-
3100 – 3000 cm⁻¹ (Aromatic C–H): Multiple weak-to-medium bands.[1] These arise from the ν(C–H) stretching of the 15 protons on the three phenyl rings.
-
2980 – 2850 cm⁻¹ (Aliphatic C–H):
-
2960 cm⁻¹: Asymmetric stretching of the methyl groups (-CH₃) in the isobutyl chain.
-
2870 cm⁻¹: Symmetric stretching of the methyl groups.
-
Diagnostic Check: In pure Triphenylphosphine (PPh₃), peaks below 3000 cm⁻¹ are virtually absent. The appearance of distinct bands here confirms alkylation.[2]
-
Region 2: The Fingerprint & P–C Modes (1600 – 1000 cm⁻¹)
This is the most critical region for confirming the phosphonium cation structure.
-
1585 cm⁻¹: Aromatic C=C ring stretching (skeletal vibration).
-
1435 – 1440 cm⁻¹ (The "Whiffen k" Mode): This is a hallmark of the P–Phenyl bond. It is an intense, sharp band corresponding to the aromatic ring semicircle stretch coupled with P–C vibration.
-
1385 & 1365 cm⁻¹ (Gem-Dimethyl Doublet): CRITICAL DIAGNOSTIC. The isopropyl head of the isobutyl group exhibits a characteristic "split" peak due to symmetric deformation (umbrella mode). A single peak here suggests a straight n-butyl chain; a doublet confirms the isobutyl structure.
-
1110 – 1100 cm⁻¹ (The "Whiffen q" Mode): Another "X-sensitive" band specific to P–Ph bonds. It is typically very strong and sharp.
Region 3: Low Frequency & Out-of-Plane (OOP) Bending (1000 – 600 cm⁻¹)
-
750 – 740 cm⁻¹: C–H out-of-plane deformation (5 adjacent hydrogens).
-
690 cm⁻¹: Ring deformation (puckering).
-
Note: Monosubstituted benzene rings (like those in PPh₃) typically show two strong bands in this region.
Summary Table of Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Fragment |
| 3080-3030 | Medium | ν(C-H) Aromatic | Phenyl Rings |
| 2960 | Medium | ν_as(CH₃) | Isobutyl (Methyls) |
| 2870 | Weak | ν_s(CH₃) | Isobutyl (Methyls) |
| 1585 | Weak-Med | ν(C=C) Skeletal | Phenyl Rings |
| 1485 | Medium | δ(CH₂) Scissoring | Isobutyl |
| 1438 | Very Strong | P-C(Ar) Stretch + Ring Breathing | P-Ph₃ Core |
| 1385 / 1365 | Medium | δ_s(CH₃) "Gem-Dimethyl" | Isobutyl (Diagnostic) |
| 1110 | Strong | P-C(Ar) "X-sensitive" mode | P-Ph₃ Core |
| 745 | Strong | δ(C-H) OOP (5-adj H) | Phenyl Rings |
| 690 | Strong | Ring Deformation | Phenyl Rings |
Quality Control & Troubleshooting
When synthesizing or sourcing IBTPPB, common impurities can be detected via IR.
Common Impurities
-
Triphenylphosphine Oxide (TPPO): A common degradation product.
-
Indicator: Look for a very strong band at 1190–1120 cm⁻¹ (P=O stretch). While close to the 1110 cm⁻¹ P-C band, the P=O band is usually broader and more intense.
-
-
Water:
-
Indicator: Broad O-H stretch at 3400 cm⁻¹ .
-
-
Unreacted Isobutyl Bromide:
-
Indicator: C-Br stretch at ~600-500 cm⁻¹ (often obscured) and lack of intense P-Ph bands.
-
Analytical Workflow Diagram
Figure 2: Quality control decision tree for validating IBTPPB purity.
Applications & Context
Understanding the IR spectrum of IBTPPB is crucial for monitoring the progress of the Wittig Reaction .
-
Reaction Monitoring: Upon treatment with a strong base (e.g., NaHMDS or n-BuLi), the phosphonium salt is converted to the phosphonium ylide (phosphorane).
-
Spectral Shift: The formation of the ylide results in a resonance structure with P=C character. This causes a shift in the P-C vibration bands and the disappearance of the specific C-H geometry associated with the alpha-carbon of the salt.
-
Post-Reaction: After the Wittig reaction with a ketone/aldehyde, the byproduct is Triphenylphosphine Oxide (TPPO). The emergence of the strong P=O band at ~1190 cm⁻¹ in the crude mixture is the primary indicator that the olefination has occurred.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
SDBS. Spectral Database for Organic Compounds (SDBS).[3] National Institute of Advanced Industrial Science and Technology (AIST). (Search Term: Triphenylphosphonium salts). Retrieved from [Link]
- Varsányi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for gem-dimethyl doublet assignments).
Sources
Technical Guide: Mass Spectrometry Profiling of Isobutyltriphenylphosphonium Bromide (IBTP)
Executive Summary
Isobutyltriphenylphosphonium bromide (IBTP) is a lipophilic cationic moiety widely utilized in drug development for its ability to permeate mitochondrial membranes driven by the organelle's negative potential (
This guide provides a definitive technical framework for the analysis of IBTP. Unlike protonated bases formed via electrospray ionization (ESI), IBTP exists as a pre-charged quaternary phosphonium salt. Successful detection requires optimizing source conditions to prevent premature in-source fragmentation while ensuring sufficient internal energy for structural validation via tandem mass spectrometry (MS/MS).
Chemical Identity & MS Properties
Accurate mass measurement is the first line of validation. IBTP dissociates in solution into the active isobutyltriphenylphosphonium cation and a bromide counterion. In positive mode ESI, the bromide is silent unless forming specific clusters (e.g.,
Table 1: Physicochemical Profile[1]
| Property | Specification |
| Compound Name | This compound |
| Cation Formula | |
| Salt Formula | |
| Cation Exact Mass | 319.1617 Da (Monoisotopic) |
| Parent Salt MW | ~399.31 Da |
| Isotopic Signature | Distinctive A+1 peak (~24% relative abundance due to |
| LogP (Octanol/Water) | ~2.5 (High lipophilicity drives column retention) |
Ionization Dynamics: Source Optimization
As a quaternary phosphonium salt, IBTP does not require protonation to be observed. It is "pre-charged." This fundamental difference dictates specific ESI source parameters.
The "Soft" Ionization Imperative
Standard ESI protocols often use acidic mobile phases (0.1% Formic Acid) to aid protonation. For IBTP, acid is unnecessary for ionization but remains critical for chromatographic peak shape on C18 columns to minimize silanol interactions.
Critical Parameter: Cone Voltage High cone voltages (>40V) can induce "In-Source Fragmentation" (ISF), stripping the isobutyl group before the ion enters the quadrupole.
-
Recommendation: Maintain Cone Voltage/Orifice Potential at 15–25V .
-
Observation: If you observe a dominant peak at m/z 263 in your full scan (MS1), your source energy is too high. You are monitoring the degradation product, not the intact analyte.
Visualization: ESI Mechanism of Pre-Charged Salts
The following diagram illustrates the transition of the pre-charged IBTP cation from the liquid phase to the gas phase via the Ion Evaporation Model (IEM), distinct from the Charge Residue Model (CRM) used for proteins.
Figure 1: Electrospray Ionization pathway for pre-charged phosphonium salts. Note the risk of In-Source Fragmentation (ISF) yielding false artifacts.
Fragmentation Dynamics (MS/MS)
Structural confirmation of IBTP relies on a characteristic fragmentation pathway unique to alkyltriphenylphosphonium species. Understanding this mechanism is vital for distinguishing IBTP from other mitochondrial targeting vectors.
The Mechanism: Alkene Loss & Rearrangement
Unlike peptides that fracture along the backbone, IBTP undergoes a specific elimination reaction in the collision cell.
-
Precursor Selection: m/z 319.16 (
) -
Primary Transition (Loss of Alkene): The isobutyl group contains
-hydrogens. Upon collisional activation, the molecule undergoes a mechanism similar to Hofmann elimination. The isobutyl group is lost as neutral isobutene ( , 56 Da), transferring a proton to the phosphorus center.-
Result: Triphenylphosphonium cation (
), m/z 263.
-
-
Secondary Transition (The "Fingerprint"): The resulting
ion undergoes complex rearrangement, losing a benzene ring ( , 78 Da) and cyclizing to form the highly stable 9-phosphafluorenyl cation .-
Result:m/z 183.
-
Table 2: Diagnostic Transitions
| Transition Type | Precursor (m/z) | Product (m/z) | Neutral Loss | Collision Energy (eV) | Mechanism |
| Quantifier | 319.2 | 263.1 | 56 Da (Isobutene) | 25 - 30 | |
| Qualifier 1 | 319.2 | 183.1 | 136 Da (Combined) | 45 - 55 | Phosphafluorenyl cyclization |
| Qualifier 2 | 319.2 | 262.1 | 57 Da (Isobutyl radical) | 30 - 40 | Homolytic Cleavage (Minor) |
Visualization: Fragmentation Pathway
Figure 2: MS/MS dissociation pathway. The transition 319 -> 263 is the most sensitive for quantification, while 263 -> 183 provides structural certainty.
Validated Experimental Protocol
This workflow is designed for the quantification of IBTP in biological matrices (e.g., cell lysates, plasma).
Step 1: Sample Preparation
IBTP is highly lipophilic and binds strongly to proteins. Simple protein precipitation is often insufficient.
-
Protocol: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or Chloroform.
-
Reasoning: The hydrophobic cation partitions efficiently into organic solvents, separating it from salts and polar matrix interferences.
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Note: Ammonium formate reduces peak tailing for cationic species.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Steep ramp required. IBTP elutes late.
-
0-1 min: 5% B
-
1-4 min: 5% -> 95% B (Elution typically ~3.2 min)
-
4-5 min: 95% B
-
Step 3: Mass Spectrometer Settings (Triple Quadrupole)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C (High temp required for stable spray of lipophiles)
-
Dwell Time: 50ms per transition
Applications in Drug Development
The primary utility of IBTP lies in its function as a Mitochondrial Targeting Moiety (MTM) .
The Mechanism of Action
Mitochondria maintain a high negative membrane potential (
Research Application: Researchers conjugate bioactive molecules (antioxidants, chemotherapeutics) to the IBTP scaffold. The MS protocol described above is used to:
-
Validate Conjugation: Confirm the mass shift of the payload + IBTP.
-
Quantify Uptake: Measure the concentration of the drug inside isolated mitochondria versus the cytosol.
Visualization: Mitochondrial Uptake Logic
Figure 3: Mechanism of mitochondrial accumulation. IBTP acts as the "tow truck" pulling payloads across the Inner Mitochondrial Membrane (IMM).
References
-
Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology.
-
Ross, M. F., et al. (2005). Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology. Biochemistry (Moscow).
-
Kalyanaraman, B., et al. (2017). Mitochondria-targeted compounds: Syntheses, mechanisms of action, and therapeutic and diagnostic applications.[3][4] Chemical Reviews.
-
Gupta, G. R., et al. (2013).[2] Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.
-
NIST Mass Spectrometry Data Center. Triphenylphosphine oxide and related phosphonium fragmentation data. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isobutyltriphenylphosphonium Bromide — Mechanism of Ylide Formation & Application
Executive Summary
Isobutyltriphenylphosphonium bromide is a specialized precursor for the generation of non-stabilized phosphorus ylides. Upon deprotonation, it yields the reactive intermediate isobutylidenetriphenylphosphorane , utilized primarily to install isobutylidene moieties (
This guide provides a rigorous mechanistic analysis and a self-validating experimental protocol for the formation of this ylide. Unlike stabilized ylides (e.g., those derived from esters), this species is highly reactive, oxygen-sensitive, and prone to "stereochemical drift." Successful application requires strict adherence to anhydrous, oxygen-free conditions and precise temperature control to favor kinetic Z-selectivity or thermodynamic E-selectivity (via Schlosser modification).
Mechanistic Principles
The Precursor: Salt Characteristics
The this compound salt consists of a bulky triphenylphosphine headgroup and an isobutyl tail. The acidity of the
-
pKa: The pKa of alkylphosphonium salts is typically range 20–22 (in DMSO).
-
Steric Factors: The isobutyl group possesses a
-branch point. While this does not sterically block the -protons from base attack, it significantly influences the stereochemical outcome of the subsequent Wittig reaction, favoring Z-alkenes due to increased steric pressure in the oxaphosphetane transition state.
Ylide Formation (Deprotonation)
The formation of the ylide is an acid-base equilibrium driven to completion by a strong base (typically organolithiums or amide bases).
Resonance Forms: The resulting species exists as a resonance hybrid between the neutral ylene (phosphorane) and the zwitterionic ylide . For non-stabilized alkyl groups like isobutyl, the ylide character (carbanion character) is significant, rendering the species highly nucleophilic and unstable toward oxidation.
Side Reaction Risk (
Visualization: Reaction Pathway
The following diagram illustrates the transformation from salt to ylide, highlighting the resonance structures.
Figure 1: Mechanistic pathway of deprotonation. The resonance between ylide and ylene forms dictates reactivity.
Reagent Selection & Optimization
To ensure reproducibility, reagents must be selected based on the specific constraints of the isobutyl group.
| Component | Recommended Reagent | Rationale |
| Base | n-Butyllithium (n-BuLi) | Standard: High basicity (pKa ~50) ensures rapid, quantitative deprotonation at -78°C or 0°C. Note: Lithium salts stabilize the betaine intermediate, favoring Z-selectivity. |
| Alternative Base | NaHMDS / KHMDS | Used when "Salt-Free" conditions are required to enhance Z-selectivity further or prevent lithium-catalyzed side reactions. |
| Solvent | Anhydrous THF | Solubility: Excellent solubility for phosphonium salts and the resulting ylide. Stability: Ethers are inert to strong bases at low temps. |
| Inert Gas | Argon (Ar) | Heavier than air, providing a better "blanket" in the flask than Nitrogen, crucial for the oxygen-sensitive ylide. |
Experimental Protocol: Ylide Generation
Safety Warning: n-Butyllithium is pyrophoric. Work must be performed in a fume hood using strict Schlenk line techniques.
Preparation of the Salt (Pre-requisite)
Commercial this compound is often hygroscopic.
-
Drying: Dry the salt under high vacuum (0.1 mmHg) at 100°C for 4 hours prior to use. Water traces will quench n-BuLi immediately.
Step-by-Step Ylide Formation
Figure 2: Operational workflow for the generation of the isobutyl ylide.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon x3.
-
Suspension: Add the dried This compound (1.0 equiv) and anhydrous THF via syringe. The salt will likely form a white suspension.
-
Cooling: Submerge the flask in an ice bath (0°C).
-
Expert Note: While -78°C is often cited for non-stabilized ylides, the isobutyl ylide is moderately stable at 0°C. Cooling is essential to prevent
-elimination.
-
-
Deprotonation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 10 minutes.
-
Visual Validator: The white suspension should dissolve and turn into a deep orange or red solution . This color is diagnostic of the conjugated ylide system. If the solution remains colorless, the salt is wet or the base is inactive.
-
-
Equilibration: Stir at 0°C for 30–60 minutes. The reagent is now ready for the addition of the carbonyl substrate (aldehyde/ketone).
Characterization & Validation
How do you know you have the ylide before adding your valuable aldehyde?
Visual Inspection
-
Color: Deep Orange/Red.
-
Homogeneity: The reaction should become a clear solution (the ylide is soluble in THF, whereas the bromide salt is not).
NMR Diagnostics
A small aliquot quenched with
-
NMR:
-
Salt: ~20-25 ppm (relative to
). -
Ylide: Significant upfield shift (typically 0 to -10 ppm) due to increased electron density on Phosphorus.
-
-
NMR (
-proton):-
Salt: The
-protons ( ) appear downfield, typically 3.0 – 3.5 ppm . -
Ylide: Upon deprotonation, the remaining proton on the
-carbon shifts upfield due to the anionic character, typically appearing at 0.5 – 1.5 ppm with a large coupling constant ( ).
-
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| No Color Change | Wet solvent/salt or dead n-BuLi. | Titrate n-BuLi using diphenylacetic acid. Re-dry salt at 100°C under high vac. |
| Low Yield of Alkene | Enolization of the ketone/aldehyde. | Non-stabilized ylides are strong bases. If the substrate has acidic |
| Wrong Isomer (E instead of Z) | "Stereochemical Drift". | Presence of Li salts can equilibrate the betaine.[1][2] To maximize Z-selectivity, use NaHMDS (salt-free conditions). To maximize E-selectivity, use the Schlosser Modification (add PhLi at -78°C, then HCl/KOtBu). |
References
-
Wittig, G., & Geissler, G. (1953).[3] Über Phosphin-alkylene als olefinbildende Reagenzien. Liebigs Annalen der Chemie. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989).[3] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[1][4] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. Link
-
Vedejs, E., & Peterson, M. J. (1994).[3] Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press. (Chapter 27: Sulfur, Silicon and Phosphorus in Organic Synthesis). Link
Sources
Safety precautions for using Isobutyltriphenylphosphonium bromide
An In-Depth Technical Guide to the Safe Handling of Isobutyltriphenylphosphonium Bromide
For the modern researcher, a deep understanding of a reagent's reactivity is paralleled by the necessity of a thorough grasp of its safety profile. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety precautions for this compound (CAS No. 22884-29-3). Moving beyond a simple checklist, this document elucidates the causality behind safety protocols, ensuring a self-validating system of laboratory practice grounded in authoritative E-E-A-T principles.
Hazard Identification and Risk Assessment
This compound is a quaternary phosphonium salt, a class of compounds widely used in organic synthesis, notably in Wittig reactions.[1][2] While stable under normal conditions, it presents several hazards that necessitate careful handling.[2][3]
Emergency Overview: The primary hazards are that it is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[3] It is also noted to be light-sensitive and hygroscopic.[3][4]
Toxicological Profile: Detailed toxicological data such as LD50/LC50 values are not readily available for this compound.[3] However, the available safety data sheets for similar phosphonium salts indicate that acute oral toxicity is a significant concern.[5] The compound is not currently listed as a carcinogen by ACGIH, IARC, or NTP.[3] The primary health effects are irritant in nature.[3]
-
Inhalation: Causes irritation to the respiratory tract.[3]
-
Skin Contact: Causes skin irritation.[3]
-
Eye Contact: Causes eye irritation.[3]
-
Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[3]
A thorough risk assessment should be conducted before any new experimental protocol involving this reagent is initiated. This involves evaluating the quantities being used, the potential for dust generation, and the specific manipulations being performed.
Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This framework prioritizes control measures from most to least effective. Personal Protective Equipment (PPE), while essential, is the last line of defense.[6]
Caption: Hierarchy of controls for managing chemical hazards.
2.1. Engineering Controls
The primary engineering control for handling this compound, a crystalline powder, is to minimize dust generation and inhalation.[3]
-
Ventilation: All weighing and manipulation of the solid should be conducted in a certified chemical fume hood or a powder containment hood.[3][5] This is crucial to control airborne levels of the substance.
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the work area.[3][7]
2.2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this reagent. These should cover weighing, transfer, reaction setup, workup, and disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.
-
Good Housekeeping: Maintain a clean and organized work area. Wash hands thoroughly after handling and before leaving the laboratory.[3][8] Contaminated clothing should be removed and washed before reuse.[3]
2.3. Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[9][10] The selection of appropriate PPE is critical.[11][12]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes causing eye irritation.[3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation.[3] |
| Body Protection | A lab coat and, if necessary, chemical-resistant coveralls. | Protects skin from accidental spills and contamination.[3][12] |
| Respiratory Protection | A NIOSH-approved respirator may be required. | Necessary if engineering controls do not maintain exposure below acceptable limits or during large-scale operations.[3][12] |
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 22884-29-3 | [3] |
| Molecular Formula | C22H24PBr | [3] |
| Molecular Weight | 399.29 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 200-203 °C | [3][4] |
| Decomposition Temp. | 265 °C | [3] |
| Stability | Stable under normal temperatures and pressures. Hygroscopic and light-sensitive. | [3][4][13] |
| Incompatibilities | Strong oxidizing agents. | [2][3] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, oxides of phosphorus, hydrogen bromide. | [3] |
Experimental Protocols: Step-by-Step Methodologies
4.1. Protocol for Weighing and Transfer
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood is operational.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of this compound onto the weigh boat, minimizing any dust creation.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. Use a powder funnel if necessary.
-
Cleanup: Immediately clean any minor spills on the balance or work surface within the fume hood using a damp paper towel, which should then be disposed of as hazardous waste.
-
Closure: Tightly close the reagent container.[3]
-
Final Steps: Remove gloves and wash hands thoroughly.
4.2. Storage Protocol
-
Store in a tightly sealed container to protect from moisture, as the compound is hygroscopic.[3][4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]
-
Protect from light.[3] A storage temperature of -20°C is also suggested.[4]
4.3. Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including gloves, paper towels, and empty containers, must be collected as hazardous chemical waste.[14][15]
-
Containerization: Use a designated, properly labeled, and sealed waste container.[7][8]
-
Disposal Request: Follow institutional guidelines for hazardous waste pickup and disposal.[8][14] Do not dispose of down the drain.[8]
Emergency Preparedness and Response
Prompt and correct action is crucial in the event of an emergency.
Caption: Workflow for responding to chemical incidents.
5.1. Accidental Release Measures (Spills)
-
Minor Spills: For small spills, immediately alert others in the vicinity. Wearing appropriate PPE, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.[3]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team.[16][17] Restrict access to the area.
5.2. First Aid Measures
First aid should be administered immediately following any exposure, with medical attention sought thereafter.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[3][14] Seek medical aid.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
References
-
This compound Material Safety Data Sheet. Chemsrc. [Link]
-
Material Safety Data Sheet - N-Butyl bromide. West Liberty University. [Link]
-
Ethidium Bromide Safe Handling and Disposal Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]
-
Safety Data Sheet: Methyltriphenylphosphonium bromide. Chemos GmbH & Co.KG. [Link]
-
Ethidium Bromide Waste Disposal. University of Pennsylvania EHRS. [Link]
-
Hazard Summary: Butyl Bromide. New Jersey Department of Health. [Link]
-
This compound. LookChem. [Link]
-
SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
CYPHOS® IL 169 PHOSPHONIUM SALT Safety Data Sheet. Regulations.gov. [Link]
-
Chemical Emergencies, Exposures, and Spills. University of Florida Environmental Health and Safety. [Link]
-
Phosphonium salts and P-ylides. Royal Society of Chemistry. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
-
Methyltriphenylphosphonium bromide. Wikipedia. [Link]
-
Bromine: incident management. GOV.UK. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Ethyl Tri Phenyl Phosphonium Bromide. AD PHARMACHEM. [Link]
-
How to recrystallize phosphonium salt? ResearchGate. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. adpharmachem.com [adpharmachem.com]
- 3. This compound | CAS#:22884-29-3 | Chemsrc [chemsrc.com]
- 4. This compound|lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. chemos.de [chemos.de]
- 9. safelyio.com [safelyio.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. epa.gov [epa.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Isobutyltriphenylphosphonium bromide hygroscopic nature
Technical Monograph: The Hygroscopic Management of Isobutyltriphenylphosphonium Bromide
Executive Technical Abstract
This compound (IBTPPB) is a quaternary phosphonium salt critical to organic synthesis as a Wittig reagent precursor and in chemical biology as a mitochondrial targeting vector. Its utility is chemically defined by the delocalized positive charge on the phosphorus atom, which facilitates both ylide formation and membrane potential-driven cellular uptake. However, this ionic character imparts significant hygroscopicity. Uncontrolled moisture absorption is not merely a physical inconvenience; it introduces stoichiometric drift that causes critical failures in nucleophilic addition reactions and biological dosing accuracy. This guide provides a rigorous technical framework for the handling, drying, and application of IBTPPB to ensure experimental reproducibility.
Physicochemical Profile & Hygroscopic Mechanism[1][2][3]
The hygroscopicity of IBTPPB arises from the high lattice energy of the ionic crystal competing with the hydration energy of the bromide ion. While the lipophilic triphenylphosphine groups provide organic solubility, the localized charge on the bromide anion avidly coordinates with atmospheric water vapor, forming a hydrate layer on the crystal surface.
Table 1: Essential Physicochemical Data
| Property | Value / Characteristic | Relevance to Handling |
| CAS Number | 22884-29-3 | Verification of identity.[1] |
| Molecular Weight | 399.31 g/mol (Anhydrous) | Basis for stoichiometric calculations. Moisture adds variable mass. |
| Melting Point | 200–202 °C | High thermal stability allows for aggressive heat-drying protocols. |
| Solubility | Soluble in Ethanol, DCM, DMSO | Compatible with standard organic reaction solvents. |
| Appearance | White crystalline powder | Yellowing indicates oxidation or hydrolysis; clumping indicates moisture. |
| Hygroscopicity | High | Requires inert atmosphere storage; "weigh-and-shoot" prohibited. |
Critical Application I: The Wittig Olefination
In synthetic organic chemistry, IBTPPB is deprotonated to form the isobutylidene triphenylphosphorane ylide. Moisture is the primary antagonist in this pathway. Water protonates the highly basic ylide, reverting it to the phosphonium salt or hydrolyzing it, thereby quenching the nucleophile before it can attack the carbonyl substrate.
Mechanistic Interference of Water
The following diagram illustrates the competitive pathway where moisture destroys the active reagent.
Figure 1: The Wittig Reaction Pathway highlighting the destructive interference of moisture (Red Arrow), which reverts the active ylide to an inactive salt species.
Protocol: Anhydrous Ylide Generation
Objective: Generate the isobutyl ylide with >98% active titer.
-
Drying: Dry IBTPPB (see Section 5) immediately prior to use.
-
Vessel Prep: Flame-dry a Schlenk flask under vacuum; backfill with Argon (
). -
Solvent: Use anhydrous THF or Toluene (distilled from Na/Benzophenone or from a solvent purification system).
-
Execution:
-
Add dried IBTPPB (1.1 equiv) to the flask under
flow. -
Add solvent to suspend the salt.
-
Cool to 0°C (or -78°C depending on base).
-
Add base (e.g.,
-BuLi or KHMDS) dropwise. -
Observation: A color change (often yellow/orange) indicates ylide formation. If the color is transient or faint, moisture has quenched the base/ylide.
-
Critical Application II: Mitochondrial Targeting
IBTPPB serves as a lipophilic cation carrier. The delocalized positive charge allows it to pass through the plasma membrane and accumulate in the mitochondrial matrix, driven by the mitochondrial membrane potential (
The Stoichiometric Drift Hazard: In biological assays, researchers often weigh small quantities (mg scale). If IBTPPB has absorbed 5% water by weight:
-
Target Mass: 10.0 mg
-
Actual Salt Mass: 9.5 mg
-
Water Mass: 0.5 mg
-
Result: A 5% underdosing error. In
or mitochondrial toxicity assays, this systematic error shifts potency curves and invalidates reproducibility.
Figure 2: Mitochondrial accumulation pathway. The high accumulation ratio (Nernstian) amplifies dosing errors caused by weighing hydrated salts.
Master Protocol: Drying and Handling
To ensure scientific integrity, treat IBTPPB as a "living" reagent that degrades (hydrates) upon exposure to air.
A. Purification (Recrystallization)
If the salt appears clumpy or yellowed, recrystallize before drying.
-
Dissolve in a minimum amount of hot Ethanol (absolute).
-
Filter hot to remove insoluble impurities.
-
Add Diethyl Ether (anhydrous) until turbidity appears.
-
Cool to 4°C overnight.
-
Filter crystals under inert gas (Schlenk frit) or rapid suction.
B. The "High-Vac" Drying Protocol
Standard desiccators are insufficient for removing lattice-bound water from phosphonium salts.
-
Equipment: Vacuum manifold (Schlenk line) capable of
mmHg; Oil bath. -
Setup: Place IBTPPB in a round-bottom flask. Connect to the manifold.
-
Process:
-
Apply vacuum slowly to prevent "bumping" of fine powder.
-
Once full vacuum is achieved, heat oil bath to 80°C . (Note: MP is ~200°C, so 80°C is safe and effective).
-
Maintain for 4–6 hours .
-
-
Storage: Backfill with Argon. Seal flask with a greased glass stopper or high-quality septum wrapped in Parafilm. Store in a desiccator containing
or active silica gel.
C. Handling for Experimentation
-
Never weigh on an open balance for critical stoichiometry.
-
Technique: Tare a dry vial with a septum. Add IBTPPB inside a glovebox or glove bag. Alternatively, use the "difference weighing" method: Weigh the sealed flask, transfer reagent under Argon, re-weigh the flask.
Troubleshooting Matrix
| Symptom | Diagnosis | Corrective Action |
| Gummy/Sticky Solid | Severe hydration or hydrolysis. | Recrystallize immediately (EtOH/Ether). Dry at 80°C under high vacuum. |
| Yellow Discoloration | Oxidation or trace ylide formation. | Recrystallize. Ensure storage is dark and oxygen-free. |
| No Reaction (Wittig) | Ylide quenched by moisture. | Check solvent water content (Karl Fischer). Re-dry salt. Increase base equivalents slightly. |
| Low Biological Potency | Incorrect molecular weight used. | Correct dose calculation for water content or dry to constant weight before preparing stock solutions. |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2724571, this compound. PubChem. Retrieved January 30, 2026, from [Link]
-
Zielonka, J., et al. (2017).[2] Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews.[3] (Contextual grounding for TPP targeting mechanism).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4][5][6][7][8] Oxford University Press. (Authoritative source for Wittig Reaction mechanism and ylide moisture sensitivity).
-
Parrish, J. P., et al. (2000). The Wittig Reaction. In Organic Reactions.[5] Wiley. (Detailed review of Wittig conditions and troubleshooting).
Sources
- 1. This compound CAS#: 22884-29-3 [amp.chemicalbook.com]
- 2. Mitochondria-targeted triphenylphosphonium-based compounds do not affect estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Wittig reaction protocol using Isobutyltriphenylphosphonium bromide
Application Note: High-Fidelity Wittig Olefination Protocol Using Isobutyltriphenylphosphonium Bromide
Executive Summary
This technical guide outlines the rigorous protocol for utilizing This compound (IBTPB) in Wittig olefinations. Unlike simple methyl or ethyl ylides, the isobutyl ylide introduces a branched isobutylidene group, creating significant steric demand at the reaction center.
This protocol addresses the specific challenges of non-stabilized ylide generation , kinetic
Mechanistic Insight & Causality
The Reagent Profile
The ylide derived from IBTPB is a non-stabilized reactive ylide .[1] The alkyl group (isobutyl) is electron-donating, destabilizing the negative charge on the
-
Reactivity: High. Requires inert atmosphere and anhydrous conditions.
-
Color Indicator: The deprotonated ylide typically exhibits a deep orange to red color.
-
Stereochemical Outcome: Under salt-free conditions (or using Li-bases at low temperature), the reaction is kinetically controlled, favoring the
-alkene (cis) via a compact transition state (oxaphosphetane) that minimizes steric clash between the bulky isobutyl group and the incoming aldehyde substituents.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic cycle, highlighting the critical "Betaine/Oxaphosphetane" bifurcation that dictates stereochemistry.
Figure 1: Mechanistic pathway of non-stabilized Wittig olefination favoring Z-selectivity.
Pre-Experimental Requirements
Reagent Preparation
This compound is hygroscopic. Water acts as a proton source, quenching the ylide immediately upon formation (returning the salt).
-
Mandatory Step: Dry the salt in a vacuum oven at
for 12 hours or under high vacuum ( ) with a heat gun gently applied before use. -
Solvent: Anhydrous Tetrahydrofuran (THF) is the solvent of choice. It must be distilled from Sodium/Benzophenone or dispensed from an activated alumina column system.
Base Selection Matrix
| Base | Strength | Solubility | Recommended Use | Stereoselectivity |
| Very High | Excellent (THF) | Small scale / High Precision. Best for generating "salt-free" conditions to maximize | High ( | |
| High | Good (THF) | Scalable / Robust. Easier handling than pyrophorics. Slightly lower | Moderate ( | |
| High | Excellent | Sensitive Substrates. Non-nucleophilic base, prevents side reactions with sensitive aldehydes. | High ( |
Experimental Protocols
Protocol A: The "Gold Standard" (Lithium-Mediated)
Best for: High stereochemical purity and complex total synthesis.
Reagents:
-
This compound (
) -
(
) -
Aldehyde Substrate (
)[2] -
Anhydrous THF (
concentration relative to salt)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain positive nitrogen pressure.
-
Suspension: Add the dried phosphonium salt and anhydrous THF. Cool the white suspension to
(ice bath).-
Note: While
is often used, ensures complete deprotonation for this sterically hindered salt.
-
-
Ylide Formation: Add
dropwise via syringe over 10 minutes.-
Observation: The mixture will turn from white to a deep orange/red solution.
-
Incubation: Stir at
for 30–45 minutes.
-
-
Substrate Addition: Cool the mixture to
(Dry ice/Acetone). Add the aldehyde (dissolved in minimal THF) dropwise.-
Why? Low temperature during addition suppresses the equilibration of the oxaphosphetane, locking in the kinetic
-isomer.
-
-
Reaction: Stir at
for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours. -
Quench: Quench with saturated aqueous
. -
Workup: Extract with
or Hexanes (TPPO is less soluble in hexanes, aiding purification). Dry over , filter, and concentrate.
Protocol B: Scalable Method ( )
Best for: Large scale reactions (>10g) or robust substrates.
Step-by-Step:
-
Suspension: Suspend dried phosphonium salt (
) in anhydrous THF at RT. -
Ylide Formation: Add
( , solid or solution) in one portion.-
Observation: Immediate color change to orange.
-
Incubation: Stir at RT for 1 hour.
-
-
Addition: Add aldehyde dropwise at RT (or
if slight selectivity improvement is needed). -
Completion: Stir for 2–4 hours. Monitor by TLC.
-
Workup: Standard aqueous workup.
Troubleshooting & Optimization Workflow
Use the following logic tree to resolve common yield or selectivity issues.
Figure 2: Decision tree for troubleshooting Wittig reaction parameters.
Critical Optimization Notes:
-
TPPO Removal: Triphenylphosphine oxide is the major byproduct and can be difficult to remove.
-
Tip: Triturate the crude residue with cold hexanes/pentane. The alkene product is usually soluble, while TPPO precipitates. Filtration removes the bulk of TPPO before chromatography.
-
-
Steric Hindrance: The isobutyl group is bulky. If the aldehyde is also sterically hindered (e.g., tertiary
-carbon), refluxing in THF might be required after addition to drive the reaction to completion, though this sacrifices -selectivity.
Safety & Handling
-
Phosphonium Salts: Generally irritants. Avoid inhalation of dust.
- : Pyrophoric. Must be handled under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.
-
Solvents: THF forms peroxides; test before distillation.
References
-
Standard Wittig Mechanism & Stereoselectivity
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.
-
-
Preparation of Phosphonium Salts
-
Smith, A. B., et al. (2003). Total Synthesis of (−)-Discodermolide. Journal of the American Chemical Society, 125(47), 14435–14445. (Demonstrates salt preparation and usage).
-
-
Base Selection (
vs ): -
Schlosser Modific
-Selectivity):-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.
-
Sources
Technical Application Note: High-Fidelity Olefination using Isobutyltriphenylphosphonium Bromide
Executive Summary
This application note details the rigorous protocols for utilizing Isobutyltriphenylphosphonium bromide (CAS 22884-29-3) in Wittig olefinations. Unlike the commonly used isopropyl variant (which installs a gem-dimethyl terminus), the isobutyl reagent is critical for synthesizing 1,2-disubstituted alkenes possessing a terminal isopropyl group (
This guide addresses the specific challenges of this reagent: its steric bulk, the "non-stabilized" nature of its ylide, and the divergence between kinetic (
Mechanistic Insight & Reagent Profiling
The Reagent
-
Structure:
-
Active Ylide:
(Isobutylidenetriphenylphosphorane) -
Classification: Non-Stabilized Ylide . The negative charge on the
-carbon is destabilized by the electron-donating alkyl group, making it highly reactive and unstable to oxygen/moisture.
Stereochemical Control
The stereochemical outcome is dictated by the conditions of the initial addition of the ylide to the aldehyde (formation of the oxaphosphetane).[1]
-
Z-Selectivity (Kinetic Control): Under salt-free conditions (e.g., using NaHMDS), the reaction proceeds via the erythro-betaine or directly to the cis-oxaphosphetane to minimize steric interactions between the aldehyde substituent (
) and the bulky phosphonium group ( ) in the transition state. This collapses stereospecifically to the -alkene . -
E-Selectivity (Thermodynamic Control): Using the Schlosser Modification , the intermediate betaine is deprotonated (forming a
-oxido ylide), allowed to equilibrate to the more stable threo configuration, and then protonated. This collapses to the -alkene .[2]
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow for the kinetic (Z-selective) pathway. Note the concerted [2+2] cycloaddition favored under salt-free conditions.
Critical Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Base Selection | NaHMDS (for | Generates "salt-free" ylide (Na salts precipitate or are non-coordinating), enhancing |
| PhLi or n-BuLi (for | Lithium salts stabilize the betaine intermediate, essential for the Schlosser modification. | |
| Solvent | THF (Anhydrous) | Standard.[1] Solubilizes the ylide but allows precipitation of inorganic salts if needed. |
| Temperature | -78°C to 0°C | Low temperature prevents ylide decomposition and maximizes kinetic stereocontrol. |
| Stoichiometry | 1.2 - 1.5 eq. | Excess ylide ensures complete consumption of the valuable aldehyde substrate. |
| Drying | Vacuum (<0.5 mmHg) | The phosphonium salt is hygroscopic. Water quenches the ylide immediately. Dry salt at 100°C under vacuum for 4h before use. |
Experimental Protocols
Protocol A: High Z-Selectivity (Kinetic Control)
Target: Synthesis of (Z)-1-substituted-4-methylpent-1-enes.
Reagents:
-
This compound (dried).
-
NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF.
-
Anhydrous THF.[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Salt Suspension: Add this compound (1.3 equiv) and anhydrous THF (concentration ~0.4 M relative to salt). Cool the suspension to 0°C (ice bath).
-
Ylide Formation: Dropwise add NaHMDS (1.25 equiv) over 10 minutes. The solution should turn a characteristic bright orange/red . Stir at 0°C for 45–60 minutes to ensure complete deprotonation.
-
Cooling: Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Addition: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes. Crucial: Keep internal temp below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with
(x3). Wash combined organics with brine, dry over , and concentrate. -
Purification: The major byproduct is triphenylphosphine oxide (TPPO). Use flash chromatography (Hexanes/EtOAc) or triturated with pentane (TPPO is insoluble in pentane) to remove bulk oxide before column.
Protocol B: High E-Selectivity (Schlosser Modification)
Target: Synthesis of (E)-1-substituted-4-methylpent-1-enes.
Reagents:
-
This compound.[7]
-
Phenyllithium (PhLi), 1.8 M in dibutyl ether.
-
Strong base for equilibration: PhLi (second equivalent).
-
Proton source: HCl in ether or t-BuOH.
Step-by-Step:
-
Ylide Formation: Suspend the phosphonium salt (1.1 equiv) in THF/Ether (2:1) under
. Add PhLi (1.1 equiv) at room temperature. Stir 30 mins. Solution turns orange. -
Cooling: Cool to -78°C .
-
Addition: Add aldehyde (1.0 equiv). The color usually fades (betaine formation). Stir for 10 minutes.
-
-Metallation: Add a second equivalent of PhLi (1.1 equiv) at -78°C. This deprotonates the betaine to form the
-oxido ylide. -
Equilibration: Allow the temperature to rise to 0°C and stir for 30 minutes. This allows the intermediate to relax to the thermodynamically stable threo form.
-
Protonation/Elimination: Cool back to -78°C. Add t-BuOH (1.5 equiv) or HCl/Ether to protonate the
-oxido ylide. -
Workup: Warm to room temperature. Add water, extract, and purify as above.
Experimental Workflow Visualization
Figure 2: Decision tree for experimental execution based on stereochemical requirements.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Wet Reagents | Phosphonium salts are hygroscopic. Dry strictly. Ensure THF is distilled from Na/Benzophenone or from a column system. |
| Low Z-Selectivity | Lithium Salts Present | If using n-BuLi, LiBr is generated which can catalyze equilibration. Switch to NaHMDS (sodium salts are less coordinating). |
| Aldehyde Recovery | Enolization | If the aldehyde has acidic |
| Sticky Precipitate | TPPO Formation | Triphenylphosphine oxide can be difficult to remove. Triturate crude oil with cold pentane/hexane; TPPO precipitates, product stays in solution. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][3][4][5][6][8][9] Chemical Reviews, 89(4), 863–927. Link
-
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85. Link
-
Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols." Link
-
Master Organic Chemistry. "The Wittig Reaction: Mechanism and Examples." Link
Sources
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | CAS#:22884-29-3 | Chemsrc [chemsrc.com]
- 8. Synthesis of natural products with polycyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schlosser Modification [organic-chemistry.org]
Application Notes and Protocols for the Witt-ig Reaction of Isobutyltriphenylphosphonium Bromide with Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Wittig reaction utilizing isobutyltriphenylphosphonium bromide for the olefination of ketones. As a powerful tool in organic synthesis, this specific application allows for the formation of a carbon-carbon double bond, transforming a ketone into a corresponding alkene. These protocols and notes are designed to offer both a practical step-by-step process and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the Wittig Reaction
Discovered by Georg Wittig in 1954, the Wittig reaction has become an indispensable method for the synthesis of alkenes. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide. The exceptional reliability and broad applicability of this reaction have cemented its place in the synthetic organic chemist's toolbox.
The use of this compound allows for the introduction of an isobutylidene group (=CH-CH(CH₃)₂) onto a ketone scaffold. The ylide generated from this phosphonium salt is classified as a non-stabilized ylide, a crucial factor that governs the stereochemical outcome of the reaction.
The Core of the Reaction: Mechanism and Stereoselectivity
The Wittig reaction proceeds through a fascinating mechanistic pathway. The carbon atom of the phosphorus ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. This intermediate is unstable and spontaneously decomposes in a concerted, irreversible step to yield the final alkene and the thermodynamically stable triphenylphosphine oxide, the latter being the driving force for the reaction.
A key consideration in the Wittig reaction is the stereochemistry of the resulting alkene. For non-stabilized ylides, such as the one derived from this compound, the reaction with aldehydes generally yields the (Z)-alkene with moderate to high selectivity. This selectivity arises from the kinetic control of the reaction, where the sterically less hindered transition state leading to the syn-oxaphosphetane is favored. With ketones, the stereoselectivity can be more variable and is influenced by the steric bulk of the substituents on the ketone.
Experimental Workflow: From Reagents to Product
The overall experimental workflow can be visualized as a two-stage process: the preparation of the phosphonium salt and the subsequent Wittig reaction itself.
Application Notes & Protocols: Isobutyltriphenylphosphonium Bromide in the Synthesis of Complex Natural Products
These application notes provide a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of isobutyltriphenylphosphonium bromide in the synthesis of complex natural products. The focus is on the practical execution and mechanistic understanding of the Wittig reaction for the installation of an isobutenyl moiety, a common structural motif in various bioactive natural products.
Introduction: The Strategic Importance of the Wittig Reaction in Natural Product Synthesis
The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to biologically active molecules for further investigation.[1] The Wittig reaction, a Nobel Prize-winning transformation, stands as a powerful and reliable method for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[2][3] This reaction's predictability and tolerance for a wide range of functional groups make it an indispensable tool in the assembly of complex molecular architectures.[4]
This compound is a key precursor to the corresponding phosphorus ylide, which enables the introduction of an isobutenyl group onto a carbonyl-containing substrate. This is particularly relevant in the synthesis of terpenoids and other natural products possessing this structural feature.
The Wittig Reaction: Mechanism and Stereochemical Considerations
The Wittig reaction proceeds through a well-established mechanism.[5] The overall transformation involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and a phosphine oxide.[2]
2.1. Ylide Generation: The process begins with the deprotonation of the phosphonium salt, in this case, this compound, using a strong base to form the phosphorus ylide.[5] The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt.
2.2. Reaction with a Carbonyl Compound: The nucleophilic ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[6]
2.3. Alkene Formation: The oxaphosphetane intermediate is unstable and fragments to yield the desired alkene and triphenylphosphine oxide.[6] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[7]
Stereoselectivity: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of Z-alkenes under salt-free conditions.[8]
Preparation of this compound
The phosphonium salt is the stable precursor to the reactive ylide and can be prepared in a straightforward manner.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of phosphonium salts.[9]
Materials:
-
Triphenylphosphine (PPh₃)
-
1-bromo-2-methylpropane (isobutyl bromide)
-
Acetonitrile (CH₃CN), dry
-
Diethyl ether (Et₂O), dry
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.0 eq).
-
Add dry acetonitrile to dissolve the triphenylphosphine.
-
Add 1-bromo-2-methylpropane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dry diethyl ether to precipitate the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with dry diethyl ether, and dry under vacuum.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Application in Natural Product Synthesis: A Case Study Approach
While a complete total synthesis of a specific natural product using this compound is not detailed in readily available literature, we can construct a representative application in the context of synthesizing a key fragment of a furanobutenolide-derived diterpenoid, a class of natural products that includes compounds with promising biological activity.[1] Many of these molecules contain isobutenyl side chains.
Hypothetical Application: Synthesis of a Key Intermediate for Bielschowskysin
Bielschowskysin is a complex marine natural product with potent cytotoxic activity.[8] Its intricate structure presents a significant synthetic challenge. A key step in a hypothetical synthesis could involve the installation of the isobutenyl side chain via a Wittig reaction.
Workflow for the Wittig Olefination Step
Caption: General workflow for the Wittig olefination.
Protocol 2: Wittig Reaction with a Complex Aldehyde
This protocol outlines a general procedure for the Wittig reaction between the ylide derived from this compound and a complex aldehyde precursor.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde substrate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.2 eq). b. Add anhydrous THF to suspend the salt. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.1 eq) dropwise. A color change to deep red or orange indicates the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve the aldehyde substrate (1.0 eq) in anhydrous THF. b. Cool the ylide solution to -78 °C (dry ice/acetone bath). c. Slowly add the solution of the aldehyde to the ylide suspension via cannula or syringe. d. Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Data Summary
The efficiency of the Wittig reaction can be influenced by several factors. The following table provides a general overview of typical reaction parameters.
| Parameter | Typical Conditions and Remarks |
| Phosphonium Salt | This compound |
| Base | n-BuLi, NaHMDS, KHMDS. The choice of base can influence stereoselectivity. |
| Solvent | Anhydrous THF is most common. Diethyl ether can also be used. |
| Temperature | Ylide generation: -78 °C to 0 °C. Wittig reaction: -78 °C to room temperature. |
| Reaction Time | Ylide generation: 30-60 min. Wittig reaction: 1-12 hours. |
| Yield | 60-90%, highly substrate-dependent. |
| Stereoselectivity (Z:E) | Typically favors the Z-isomer with non-stabilized ylides, but the ratio can be influenced by the base, solvent, and substrate. |
Mechanistic Rationale and Troubleshooting
Key Mechanistic Steps of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
-
Causality behind Experimental Choices: The use of anhydrous conditions is paramount as the phosphorus ylide is a strong base and will be quenched by protic solvents like water or alcohols.[3] Low temperatures are employed during the addition of the aldehyde to the ylide to control the reaction rate and, in some cases, enhance stereoselectivity.
-
Self-Validating System: The distinct color change upon ylide formation provides a visual confirmation that the deprotonation has been successful. The disappearance of the starting aldehyde, as monitored by TLC, validates the progress of the reaction. The presence of triphenylphosphine oxide in the crude product is a definitive indicator that the Wittig reaction has occurred.
-
Troubleshooting:
-
No reaction: This could be due to impure phosphonium salt, inactive base, or the presence of moisture. Ensure all reagents and solvents are pure and dry.
-
Low yield: Steric hindrance in the aldehyde or ketone can significantly reduce the reaction rate and yield. In such cases, longer reaction times or higher temperatures may be necessary. The Horner-Wadsworth-Emmons reaction is a common alternative for sterically hindered ketones.
-
Difficulty in purification: Triphenylphosphine oxide can be challenging to separate from the desired product due to its polarity. Careful column chromatography is often required. Alternatively, various workup procedures have been developed to precipitate or chemically modify the phosphine oxide to facilitate its removal.
-
Conclusion
This compound is a valuable reagent for the introduction of the isobutenyl group in the synthesis of complex natural products. A thorough understanding of the Wittig reaction mechanism, careful execution of the experimental protocol, and consideration of factors influencing stereoselectivity are crucial for its successful application. These notes provide a comprehensive guide to aid researchers in leveraging this powerful synthetic tool.
References
-
Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]
-
(Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. ResearchGate. Available at: [Link]
- The WITTIG REACTION With CHEMILUMINESCENCE!.
-
Wittig reaction for alkene synthesis. YouTube. Available at: [Link]
- A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Supporting Information.
- Synthetic method for butyltriphenylphosphonium bromide. Google Patents.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts. PubMed Central. Available at: [Link]
- Synthesis of an Alkene via the Wittig Reaction.
-
Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
This compound | CAS#:22884-29-3. Chemsrc. Available at: [Link]
-
Synthesis of natural products with polycyclic systems. PubMed. Available at: [Link]
-
Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors. MDPI. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
Sources
- 1. Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Synthetic Studies on Bielschowskysin [ir.vanderbilt.edu]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Isobutyltriphenylphosphonium Bromide in Pharmaceutical Research and Development
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of isobutyltriphenylphosphonium bromide. This document outlines its primary application as a key reagent in the synthesis of complex organic molecules, with a focus on methodologies relevant to the pharmaceutical industry.
Introduction: The Strategic Importance of Olefin Synthesis in Drug Discovery
The creation of carbon-carbon double bonds (olefins) is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in numerous pharmaceuticals. The precise control over the location and stereochemistry of these bonds is critical for biological activity. Among the arsenal of synthetic methods, the Wittig reaction stands out for its reliability and versatility in converting carbonyl compounds (aldehydes and ketones) into alkenes.[1][2] this compound serves as a stable, readily available precursor to the specific Wittig reagent required to introduce an isobutylidene group into a target molecule.
While not a therapeutic agent itself, this compound is a critical tool in the synthesis of potential drug candidates and complex natural products.[3][4] Its application has been noted in the synthesis of bioactive molecules like carbazoquinone alkaloids.[5]
Core Application: The Wittig Reaction
The primary application of this compound is in the Wittig olefination. The overall process can be broken down into two main stages: the formation of the phosphorus ylide (the Wittig reagent) from the phosphonium salt, and the subsequent reaction of the ylide with a carbonyl compound.
Mechanism of Action
The Wittig reaction proceeds through a well-established mechanism. First, the phosphonium salt, this compound, is deprotonated at the carbon adjacent to the phosphorus atom using a strong base. This generates a highly nucleophilic phosphorus ylide. The ylide then attacks the electrophilic carbon of a carbonyl group, leading to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring structure then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[6][7]
Sources
Reaction of Isobutyltriphenylphosphonium bromide with benzaldehyde
Application Note: Stereoselective Synthesis of 1-Phenyl-3-methyl-1-butene via Wittig Olefination
Executive Summary
This application note details the methodological framework for the synthesis of 1-phenyl-3-methyl-1-butene (isobutenylbenzene) via the Wittig reaction. The coupling of isobutyltriphenylphosphonium bromide with benzaldehyde represents a classic olefination of a non-stabilized ylide.
While the Wittig reaction is robust, this specific substrate class (branched alkyl ylide) presents unique stereochemical challenges. Non-stabilized ylides under kinetic control predominantly yield the (Z)-alkene , but the steric bulk of the isobutyl group can influence isomer ratios. This guide provides two distinct protocols:
-
Protocol A (Standard): High-fidelity anhydrous synthesis favoring the Z-isomer.
-
Protocol B (PTC): A scalable, Phase-Transfer Catalysis method for operational simplicity.
Mechanistic Insight & Stereochemical Control
To optimize yield and selectivity, the operator must understand the underlying mechanism. The reaction proceeds through the formation of a phosphonium ylide, followed by nucleophilic attack on the aldehyde to form an oxaphosphetane intermediate.[1]
Mechanism Diagram
The following diagram illustrates the catalytic cycle and the critical divergence point for stereoselectivity.
Caption: Figure 1. Mechanistic pathway of the Wittig reaction. The formation of the strong P=O bond (approx. 575 kJ/mol) drives the irreversible elimination step.
Stereoselectivity Rules
-
Non-Stabilized Ylides: The isobutyl ylide has an alkyl group on the phosphorus-adjacent carbon, making it "non-stabilized" (high energy). Under salt-free conditions (Li-free) or low temperatures, these react via the erythro-betaine to form the (Z)-alkene (cis) kinetically.
-
Steric Influence: The bulky isobutyl group may destabilize the transition state, potentially eroding Z-selectivity compared to linear alkyl chains. However, Z remains the major isomer in standard anhydrous protocols.
Critical Reagent Analysis
| Reagent | Role | Mol. Wt. | Equiv.[2][3] | Critical Attributes |
| This compound | Ylide Precursor | ~399.3 g/mol | 1.2 | Must be dry. Hygroscopic salts kill the ylide. |
| Benzaldehyde | Electrophile | 106.12 g/mol | 1.0 | Susceptible to oxidation (benzoic acid). Distill if yellow. |
| n-Butyllithium (n-BuLi) | Base (Protocol A) | ~2.5 M (soln) | 1.1 | Pyrophoric. Titrate before use for precision. |
| THF (Tetrahydrofuran) | Solvent | 72.11 g/mol | N/A | Critical: Must be anhydrous and inhibitor-free. |
| DCM / 50% NaOH | Solvent/Base (Protocol B) | N/A | N/A | Biphasic system for Phase Transfer Catalysis. |
Protocol A: High-Fidelity Z-Selective Synthesis
Objective: Maximize yield and Z-selectivity using anhydrous conditions. Safety: n-BuLi is pyrophoric. Perform all steps under Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation of the Ylide (The "Wittig Reagent"):
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Add This compound (12 mmol) .
-
Add anhydrous THF (50 mL) via syringe. The salt will form a suspension.[2]
-
Cool the suspension to 0°C (ice/water bath). Note: Some protocols suggest -78°C, but 0°C is generally sufficient for isobutyl ylides.
-
Dropwise, add n-BuLi (11 mmol, 2.5 M in hexanes) over 10 minutes.
-
Validation: The solution should turn a deep orange/red color , indicating the formation of the ylide. Stir for 30–60 minutes at 0°C.
-
-
Coupling Reaction:
-
Add Benzaldehyde (10 mmol) (freshly distilled) dropwise to the ylide solution at 0°C.
-
Observation: The orange color will fade to a pale yellow or white suspension as the ylide is consumed and the betaine/oxaphosphetane forms.
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Optional: If TLC shows incomplete conversion, reflux for 1 hour (Note: Reflux may increase E-isomer content via equilibration).
-
-
Workup:
-
Quench the reaction with saturated aqueous NH₄Cl (20 mL) .
-
Extract the aqueous layer with Diethyl Ether (3 x 30 mL) .
-
Combine organic layers and wash with Brine .
-
Dry over MgSO₄ , filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
The crude mixture contains the alkene and solid Triphenylphosphine Oxide (TPPO).
-
Trituration: Add cold hexanes/pentane to the crude oil. TPPO is insoluble in pentane and will precipitate. Filter off the white solid.[2]
-
Flash Chromatography: Purify the filtrate on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate pure 1-phenyl-3-methyl-1-butene.
-
Protocol B: Scalable Phase-Transfer Catalysis (PTC)
Objective: Robust synthesis without the need for strictly anhydrous conditions or pyrophoric bases. Trade-off: Stereoselectivity may be lower (mixed E/Z), but operational ease is higher.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL flask, dissolve This compound (10 mmol) and Benzaldehyde (10 mmol) in Dichloromethane (DCM, 20 mL) .
-
Add 18-Crown-6 (0.5 mmol) as the phase transfer catalyst. Alternatively, Tetrabutylammonium bromide (TBAB) can be used.
-
-
Initiation:
-
Add 50% w/w aqueous NaOH (10 mL) in one portion.
-
Stir vigorously (high RPM is critical to create an emulsion).
-
-
Monitoring:
-
Stir at room temperature for 12–24 hours. Monitor by TLC (Hexanes).
-
Validation: The organic layer will darken, and solids may precipitate at the interface.
-
-
Workup:
Workflow Decision Tree
Use this logic flow to determine the appropriate protocol for your specific application constraints.
Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on stereochemical requirements and scale.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Color Change (Ylide Step) | Wet solvent or degraded n-BuLi. | Ensure THF is distilled from Na/Benzophenone. Titrate n-BuLi using diphenylacetic acid. |
| Low Yield | Enolizable protons on aldehyde. | Benzaldehyde has no alpha-protons, so this is unlikely. Check for "Cannizzaro" side reactions if using Protocol B (NaOH). |
| High TPPO Contamination | Inefficient purification. | TPPO streaks on silica. Use the "Trituration" step with cold pentane before the column. |
| Isomerization (Z to E) | Reaction time too long or light exposure. | Isolate immediately. Iodine traces can catalyze Z |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[4] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3][5][6][7][8] Chemical Reviews, 89(4), 863–927. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85. Link
-
BenchChem. (2025). "Application Notes: Synthesis of Alkenes via Wittig Reaction." BenchChem Protocols. Link
-
Organic Chemistry Portal. "Wittig Reaction: Mechanism and Stereoselectivity." Link
-
Master Organic Chemistry. (2018). "The Wittig Reaction – Examples and Mechanism." Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: Isobutyltriphenylphosphonium Bromide in the Synthesis of Branched Insect Pheromones
[1]
Executive Summary
Insect pheromones are characterized by high structural specificity, often requiring precise stereochemistry (
This guide details the mechanistic grounding, experimental protocols, and troubleshooting frameworks for utilizing IBTPPB in high-stakes pheromone synthesis, ensuring high yield and stereochemical fidelity.
Mechanistic Principles & Chemical Logic
The utility of this compound lies in its ability to generate a non-stabilized ylide upon deprotonation. Unlike stabilized ylides (which favor
The Wittig Pathway
The reaction proceeds via the formation of an oxaphosphetane intermediate. The steric bulk of the isobutyl group influences the transition state, making the choice of base and solvent the primary determinants of stereoselectivity.
Figure 1: Mechanistic pathway for the generation of branched alkenes via this compound.
Application Case Study: Pheromone Skeleton Construction
Target Analytes
This reagent is specifically employed to synthesize:
-
Terminal Isobutyl Groups: Common in terpene-derived pheromones.
-
2-Methyl-alkenes: Via reaction with aldehydes, forming the R-CH=C(Me)2 or R-CH=CH-iPr skeleton depending on the coupling partner.
-
American White Moth (Hyphantria cunea) Pheromone: Used to construct the hydrocarbon backbone containing specific unsaturation sites [1, 2].
Stereochemical Control Data
The choice of base dramatically shifts the
| Base Reagent | Solvent | Temperature | Dominant Isomer | Typical Yield | Application Context |
| n-BuLi | THF | -78°C | 65-75% | Standard pheromone synthesis | |
| NaHMDS | THF | -78°C | High | 70-85% | High-purity requirements [3] |
| PhLi | Ether | -30°C | Mixed ( | 60-70% | "Schlosser Modification" precursor |
Detailed Experimental Protocol
Protocol ID: WIT-ISO-004
Objective: Synthesis of a 1-isobutyl-alkene intermediate via Wittig Olefination.
Phase 1: Materials Preparation
-
Reagent: this compound (CAS 22884-29-3), dried under vacuum at 60°C for 4 hours prior to use. Critical: The salt is hygroscopic; moisture quenches the ylide immediately.
-
Solvent: Tetrahydrofuran (THF), distilled from sodium/benzophenone or passed through an activated alumina column.
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.[1]
Phase 2: Ylide Generation
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Suspension: Add this compound (4.0 g, 10 mmol) to the flask under a positive pressure of nitrogen. Add anhydrous THF (40 mL).
-
Cooling: Submerge the flask in an ice/water bath (0°C) or dry ice/acetone bath (-78°C) depending on required selectivity (lower temp favors kinetic control).
-
Deprotonation: Dropwise add NaHMDS (10.5 mmol, 10.5 mL) via syringe over 10 minutes.
-
Observation: The solution will turn a characteristic deep orange/red color, indicating the formation of the isobutylidene phosphorane ylide.
-
-
Equilibration: Stir at the set temperature for 45–60 minutes to ensure complete ylide formation.
Phase 3: Coupling Reaction
-
Addition: Dissolve the target aldehyde (e.g., decyl aldehyde for chain extension) (9.5 mmol) in 5 mL anhydrous THF. Add this solution dropwise to the ylide mixture.
-
Note: The red color typically fades to a pale yellow or white suspension as the betaine/oxaphosphetane forms.
-
-
Reaction: Allow the mixture to warm slowly to room temperature over 2–4 hours. Stir overnight (12h) to ensure conversion.
Phase 4: Workup and Purification
-
Quench: Carefully add saturated aqueous
(20 mL) to quench excess base. -
Extraction: Extract the aqueous layer with diethyl ether (
mL). -
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
TPPO Removal: The byproduct, Triphenylphosphine oxide (TPPO), is difficult to remove.
-
Expert Tip: Triturate the crude residue with cold pentane/hexane. TPPO is insoluble in cold alkanes and will precipitate; filter it off before column chromatography.
-
-
Chromatography: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 98:2).
Workflow Visualization
Figure 2: Operational workflow for pheromone precursor synthesis.
Troubleshooting & Expert Insights
Stereoselectivity Drift
-
Issue: Unexpected increase in
-isomer content. -
Root Cause: Presence of lithium salts (if using n-BuLi) can stabilize the betaine intermediate, allowing thermodynamic equilibration to the
-isomer. -
Solution: Use NaHMDS (sodium cation) or add HMPA/DMPU (co-solvents) to disrupt salt aggregates, enforcing the kinetic
-selective pathway [3, 4].
Low Yields
-
Issue: Incomplete conversion of aldehyde.
-
Root Cause: "Enolizable" aldehydes may undergo aldol condensation with the base instead of Wittig attack.
-
Solution: Ensure the ylide is fully formed before adding the aldehyde. Use a slight excess of ylide (1.2 - 1.5 eq) relative to the aldehyde.
Handling Hygroscopicity
This compound is significantly hygroscopic. If the salt appears "clumpy" or sticky, it must be recrystallized from Ethanol/Ether or dried under high vacuum (
References
-
Tóth, M., et al. "Synthesis of the pheromone component of American white moth (Hyphantria cunea)." Journal of Chemical Ecology, via University of Szeged Repository.
- Mori, K. "The Synthesis of Insect Pheromones." The Total Synthesis of Natural Products, Vol 4, Wiley-Interscience.
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2][3] Chemical Reviews, 89(4), 863-927.
- Vedejs, E., & Peterson, M. J. "Stereocontrol in organic synthesis using the diphenylphosphoryl group." Topics in Stereochemistry, 21, 1.
(Note: Specific pheromone synthesis parameters adapted from general protocols for branched chain installation as cited in Search Results 1.6 and 1.8).
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Wittig Reactions with Isobutyltriphenylphosphonium Bromide
Welcome to the technical support guide for optimizing the Wittig reaction using isobutyltriphenylphosphonium bromide. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and enhance the yield and selectivity of this powerful olefination reaction. The following sections provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What type of phosphonium ylide is generated from this compound?
This compound generates a non-stabilized (or unstabilized) ylide . The isobutyl group is an alkyl substituent that does not contain any electron-withdrawing groups to delocalize the negative charge on the carbanion.[1] This has significant implications for its reactivity and the stereochemical outcome of the reaction.
Q2: What is the expected stereoselectivity when using this ylide?
For reactions with aldehydes under standard, salt-free conditions, non-stabilized ylides like the one derived from this compound predominantly yield the (Z)-alkene (cis isomer) .[1][2] This selectivity arises from a kinetically controlled reaction pathway involving a puckered transition state that minimizes steric hindrance.[3]
Q3: My reaction mixture doesn't turn the characteristic deep red or orange color upon adding the base. What does this mean?
The development of a deep color is indicative of ylide formation. Its absence suggests that the deprotonation of the phosphonium salt is inefficient or the ylide is being consumed as it forms. Common causes include:
-
The base is not strong enough.
-
The reagents or solvent contain moisture, which is quenching the ylide.[4]
Q4: Can I use a common base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) for this reaction?
No, these bases are generally not strong enough to efficiently deprotonate a simple alkyltriphenylphosphonium salt.[7][8] The C-H bond adjacent to the phosphorus atom in this compound is not very acidic (pKa ≈ 35), requiring a much stronger, non-nucleophilic base for complete ylide formation.[4]
Section 2: In-Depth Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am experiencing very low yields or recovering only starting materials. What are the most likely causes and how can I rectify this?
Answer: Low yield in a Wittig reaction involving a non-stabilized ylide is a common problem that can almost always be traced back to the critical ylide formation step or the stability of the reagents. Let's break down the causality.
The formation of the phosphorus ylide is the cornerstone of the Wittig reaction.[9] For non-stabilized salts, this step is particularly demanding.
-
Insufficient Base Strength: As mentioned, the acidity of the α-proton is low. A potent base is non-negotiable. Using an inadequate base results in a low equilibrium concentration of the ylide, leading to a slow or stalled reaction.
-
Poor Base Quality: Strong organometallic bases like n-butyllithium (n-BuLi) and alkali metal hydrides/alkoxides are highly reactive and can degrade with improper storage. For example, KOtBu that is not fresh has been reported to cause problems, and n-BuLi solutions should be titrated periodically to confirm their molarity.[5][6]
-
Presence of Protic Impurities: Non-stabilized ylides are extremely strong bases and will be rapidly protonated and destroyed by water, alcohols, or even trace atmospheric moisture.[4] This underscores the need for rigorously anhydrous conditions.
Solution Workflow:
-
Select an Appropriate Base: Choose a base with a conjugate acid pKa significantly higher than that of the phosphonium salt.
-
Ensure Reagent Quality: Use freshly opened bottles of base or recently titrated solutions. Store all reagents under an inert atmosphere (Nitrogen or Argon).
-
Implement Strictly Anhydrous Conditions:
-
Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry inert gas.
-
Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.
-
Perform the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon.
-
| Base Name | Abbreviation | pKa of Conjugate Acid | Typical Anhydrous Solvent |
| n-Butyllithium | n-BuLi | ~50 | Tetrahydrofuran (THF), Diethyl ether |
| Sodium Hydride | NaH | ~36 | Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) |
| Potassium tert-butoxide | KOtBu | ~19 | Tetrahydrofuran (THF) |
| Sodium Amide | NaNH₂ | ~38 | Liquid Ammonia, Tetrahydrofuran (THF) |
Some non-stabilized ylides can be unstable and may decompose if left for extended periods before the addition of the carbonyl compound.[6]
Solution:
-
In Situ Generation: A highly effective strategy is to generate the ylide in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl substrate.[6]
-
Controlled Temperature: Generate the ylide at a low temperature (e.g., 0°C or -78°C) and add the carbonyl compound's solution slowly at that temperature before allowing the reaction to warm to room temperature. This minimizes the time the ylide exists in solution before reacting.
The aldehyde or ketone substrate can also be a source of failure. Aldehydes, in particular, can be prone to oxidation to carboxylic acids or polymerization upon storage.[8]
Solution:
-
Purify the Carbonyl Compound: If possible, distill or recrystallize the aldehyde/ketone immediately before use.
-
Check for Purity: Use NMR or GC-MS to confirm the purity and integrity of your starting material.
Issue 2: Predominant Formation of Triphenylphosphine Oxide (TPPO)
Question: My main isolated product is triphenylphosphine oxide (TPPO), with very little of the desired alkene. What does this indicate?
Answer: While TPPO is the expected byproduct of a successful Wittig reaction, its formation as the major product in the absence of the alkene is a clear sign of ylide decomposition.[10] The strong P=O double bond makes TPPO a thermodynamic sink, driving the overall reaction.[11]
-
Reaction with Oxygen: Ylides can react with atmospheric oxygen. This is why maintaining an inert atmosphere throughout the reaction is critical.
-
Reaction with Water: As discussed, moisture will protonate the ylide, which can lead to subsequent decomposition pathways that yield TPPO.[4]
Corrective Protocol:
-
Degas the Solvent: Before use, sparge the anhydrous solvent with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Ensure all reagent transfers are done via syringe or cannula under positive inert gas pressure. The reaction should be sealed from the atmosphere at all times.
Issue 3: Poor or Unexpected E/Z Stereoselectivity
Question: I am getting a mixture of E and Z isomers, or the E isomer is the major product. How can I improve the Z-selectivity?
Answer: The preference for (Z)-alkene formation from non-stabilized ylides is a well-established principle, but it is not always absolute and can be influenced by reaction conditions.[2]
-
Influence of Lithium Salts: The presence of lithium salts (like LiBr, formed when using n-BuLi) can sometimes decrease Z-selectivity by promoting equilibration of intermediates. While the modern understanding points to kinetic control, salt effects can still play a role in the selectivity.[2]
-
Reaction Mechanism: The formation of the (Z)-alkene proceeds through a kinetically controlled, irreversible formation of a cis-substituted oxaphosphetane intermediate.[3] Any condition that allows for reversibility or an alternative pathway can erode this selectivity.
Strategies for Maximizing Z-Selectivity:
-
Use Salt-Free Ylides: If high Z-selectivity is critical, consider preparing a "salt-free" ylide. This can be done by using bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), which generate soluble silylated byproducts instead of lithium halides.
-
Solvent Choice: Aprotic, non-polar solvents like THF or diethyl ether typically favor high Z-selectivity.
Achieving E-Selectivity (Schlosser Modification):
If the (E)-alkene is the desired product, the Schlosser modification can be employed. This procedure intentionally intercepts the betaine intermediate formed at low temperatures, deprotonates it with a second equivalent of strong base, and then re-protonates it to favor the more thermodynamically stable trans-adduct, which then collapses to the (E)-alkene.[2]
Section 3: Key Visualizations and Workflows
Wittig Reaction Mechanism
Caption: The two-stage mechanism of the Wittig reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing low Wittig reaction yields.
Section 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the Wittig reaction between an aldehyde and the ylide derived from this compound under conditions that favor high yield and Z-selectivity.
Materials:
-
This compound (dried under vacuum)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration confirmed by titration)
-
Aldehyde (purified)
-
Standard quench and extraction reagents (e.g., saturated NH₄Cl, ether, brine)
Procedure:
-
Preparation:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add this compound (1.1 equivalents) to the flask.
-
Add anhydrous THF via syringe to dissolve the salt.
-
-
Ylide Generation:
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe over 10-15 minutes. The solution should develop a deep orange or reddish color.
-
Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0°C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product contains the desired alkene and TPPO. Purify by flash column chromatography on silica gel to isolate the product.[12]
-
References
-
Wittig reaction - Name-Reaction.com . Provides a summary of the Wittig reaction mechanism, noting the formation of the strong P=O bond in triphenylphosphine oxide as the driving force.
-
Wittig Reaction - Organic Chemistry Portal . Discusses the relationship between ylide stability and the stereochemical outcome, noting that non-stabilized ylides from alkyl groups lead to (Z)-alkenes.
-
Solved WITTIG REACTION Wittig Mechanism Step 1 | Chegg.com . Illustrates the use of strong bases like sodium ethoxide or BuLi for deprotonating phosphonium salts.
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube . A video demonstrating the visual cues of a Wittig reaction, such as the characteristic orange color of the ylide.
-
Wittig reaction for alkene synthesis - YouTube . Explains the breakdown of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide.
-
Technical Support Center: Troubleshooting Low Yields in Wittig Reactions for Styrylpyridine Synthesis - Benchchem . A guide that highlights potential issues such as base quality and ylide instability leading to low yields.
-
Problems with wittig reaction : r/Chempros - Reddit . A discussion among chemists detailing practical issues, including the instability of certain ylides and the importance of fresh reagents like KOtBu.
-
Wittig Reaction - Common Conditions . Describes different protocols for Wittig reactions, including the in situ formation of the ylide.
-
Wittig Reaction - Chemistry LibreTexts . Details the scope and limitations of the Wittig reaction, including issues with sterically hindered ketones and the potential for aldehyde decomposition.
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry . Explains the two-step process of ylide formation (SN2 reaction followed by deprotonation with a strong base like n-BuLi).
-
The Wittig Reaction - Chemistry LibreTexts . Notes the high basicity of phosphorus ylides, their sensitivity to water and oxygen, and the need for strong bases like butyl lithium for their formation.
-
Wittig reaction - Wikipedia . Provides a comprehensive overview, including the stereochemical outcomes for unstabilized ylides (Z-alkene) and the Schlosser modification for obtaining E-alkenes.
-
Use of Silver Carbonate in the Wittig Reaction - PMC - NIH . A research article describing alternative methods for promoting Wittig reactions.
-
Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides . A summary emphasizing that ylide generation is often the rate-determining step and requires strong bases for non-stabilized salts.
-
19.7b Wittig Reaction | Organic Chemistry - YouTube . A video lecture explaining the formation of the phosphorus ylide from the corresponding alkyl halide.
-
Reactivity and Selectivity in the Wittig Reaction: A Computational Study - ResearchGate . A computational study discussing the factors that govern E/Z selectivity in the Wittig reaction.
-
Improving the Atom Efficiency of the Wittig Reaction by a "Waste as Catalyst/Co-catalyst" Strategy | Request PDF - ResearchGate . Discusses strategies for reusing the triphenylphosphine oxide byproduct to improve atom economy.
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing . Describes experimental procedures including the purification of Wittig products from triphenylphosphine oxide via column chromatography.
-
Why does the unstabilised Wittig reaction selectively form cis alkenes? - Chemistry Stack Exchange . An explanation of the kinetic control and transition state geometry that leads to Z-selectivity with non-stabilized ylides.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgosolver.com [orgosolver.com]
- 10. m.youtube.com [m.youtube.com]
- 11. name-reaction.com [name-reaction.com]
- 12. sciepub.com [sciepub.com]
Technical Support Center: Purification of Wittig Reaction Products
Status: Operational Operator: Senior Application Scientist Ticket Focus: Downstream Processing & Impurity Removal Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The "TPPO Nightmare"
Welcome to the technical support hub. If you are here, you are likely staring at a crude NMR spectrum dominated by the multiplet peaks of Triphenylphosphine Oxide (TPPO) at
The Wittig reaction is a cornerstone of alkene synthesis, but its stoichiometric byproduct, TPPO, is notoriously difficult to remove. It co-elutes with products during chromatography, "oils out" instead of crystallizing, and dissolves in many common organic solvents. This guide moves beyond basic textbook advice, offering field-proven, chemically grounded protocols for purification.
Module 1: The Primary Challenge – TPPO Removal
Q: Standard silica chromatography is failing. TPPO streaks or co-elutes with my product. What are my non-chromatographic options?
A: Chromatography should be your last resort for bulk TPPO removal. The polar P=O bond makes TPPO "sticky" on silica, often causing it to streak and contaminate fractions. We recommend a bifurcated strategy based on your product's polarity and the scale of your reaction.
Option A: Solvent Trituration (The "Anti-Solvent" Crash) Best for: Non-polar alkenes (Lipophilic products).
TPPO is highly soluble in polar aprotic solvents (DCM, THF) and alcohols, but poorly soluble in alkanes and cold ethers.
Protocol:
-
Concentrate your crude reaction mixture to a viscous oil.
-
Redissolve in the minimum amount of Toluene or DCM (just enough to mobilize the oil).
-
Add 5–10 volumes of cold Hexane or Pentane while stirring vigorously.
-
Critical Step: If an oil forms, scratch the flask walls with a glass rod or add a seed crystal of pure TPPO.
-
Cool to -20°C for 2 hours. TPPO should precipitate as a white solid.
-
Filter through a sintered glass funnel. Wash the cake with cold hexane.
Option B: Metal Complexation (The "Chemical Sponge") Best for: Polar products (where trituration fails) or large-scale reactions.
This is the superior method for medicinal chemistry. TPPO acts as a Lewis base and forms insoluble crystalline complexes with certain metal salts (
The Zinc Chloride Protocol (
-
Preparation: Dissolve your crude mixture in Ethanol (or Methanol).
-
Reagent: Prepare a 1.8 M solution of anhydrous
in Ethanol. -
Addition: Add the
solution to your crude mixture. Use approx. 2 equivalents of Zn relative to the theoretical amount of TPPO. -
Mechanism: The Zinc coordinates with the oxygen of TPPO, forming a precipitate:
-
Filtration: Stir for 15 minutes. A thick white precipitate will form. Filter off the solid.[1][4][5][6][7]
-
Workup: Concentrate the filtrate. If excess Zn is a concern, partition the residue between DCM and water (Zn salts stay in the aqueous layer).
Visualization: TPPO Removal Decision Tree
Figure 1: Decision logic for selecting the optimal TPPO removal strategy based on product properties.
Module 2: Stereochemical Control ( Selectivity)
Q: I obtained a mixture of E (trans) and Z (cis) isomers. I need pure E-alkene. How do I fix this?
A: Wittig reactions with stabilized ylides generally favor E-alkenes, while non-stabilized ylides favor Z. If you have an inseparable mixture, you can thermodynamically drive the mixture toward the more stable E-isomer using Iodine-Catalyzed Isomerization .
The Mechanism:
Iodine adds reversibly to the double bond, breaking the
Protocol (Iodine Isomerization):
-
Dissolve the
mixture in Heptane or Toluene.[1] -
Add 1–5 mol% of Iodine (
). -
Heat the solution to reflux (or irradiate with visible light at RT) for 2–4 hours.
-
Monitor by TLC or NMR until the
-isomer is consumed. -
Quench: Wash the organic layer with saturated aqueous Sodium Thiosulfate (
) to remove iodine (purple color disappears). -
Dry and concentrate.
Module 3: Prevention & Alternative Reagents
Q: Can I avoid generating TPPO entirely?
A: If purification is becoming a bottleneck for scale-up, you should consider changing the reagent system.
Comparative Analysis of Olefination Reagents
| Reagent System | Byproduct | Removal Method | Best Use Case |
| Standard Wittig ( | Complexation/Trituration | General synthesis, cheap reagents. | |
| Horner-Wadsworth-Emmons | Phosphate Ester | Aqueous Extraction | Stabilized ylides, |
| Polymer-Supported ( | Resin-bound Oxide | Simple Filtration | Small-scale combinatorial chemistry. Expensive. |
| Silica-Supported ( | Silica-bound Oxide | Filtration | Similar to polymer, but often cheaper. |
Workflow: Metal-Assisted Purification Mechanism
Figure 2: The chemical workflow for Zinc Chloride-mediated TPPO removal.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.
- Stark, A., et al. (2018). "Industrial Purification of Wittig Products." Organic Process Research & Development.
-
Hepperle, S. S., Li, Q., & East, A. L. (2005). "Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis." The Journal of Physical Chemistry A, 109(48), 10975–10981.[8]
- Donald, S. M., et al. (2009). "Magnesium chloride complexation for TPPO removal." Tetrahedron Letters.
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Safety Data Sheets (SDS) before proceeding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Wittig Reaction Stereocontrol
This guide serves as a specialized technical support interface for researchers encountering stereoselectivity issues (Z:E ratios) in Wittig olefination. It synthesizes mechanistic physical organic chemistry with practical, bench-proven protocols.
Current Topic: Low Z:E Selectivity Troubleshooting Role: Senior Application Scientist Status: Active
Diagnostic Overview: The Ylide Stability Spectrum
Before troubleshooting, you must categorize your ylide. The electronic nature of the substituent adjacent to the carbanion dictates the default stereochemical outcome.
| Ylide Class | Substituent (R) | Stability | Default Selectivity | Mechanism Control |
| Non-Stabilized | Alkyl (e.g., | Unstable (Reactive) | Z (cis) | Kinetic |
| Semi-Stabilized | Aryl, Alkenyl (e.g., | Moderate | Mixture | Mixed |
| Stabilized | EWG (e.g., | Stable | E (trans) | Thermodynamic |
Troubleshooting Decision Tree
Use this logic flow to identify the correct protocol for your specific problem.
Figure 1: Decision matrix for selecting the appropriate optimization protocol based on ylide type and desired isomer.
Detailed Troubleshooting Protocols
Scenario A: Non-Stabilized Ylide Low Z-Selectivity
The Problem: You are using an alkyl ylide (e.g.,
Root Cause: Lithium Salt Interference.
Non-stabilized ylides form oxaphosphetane intermediates under kinetic control (favoring Z).[1] However, Lithium cations (
The Fix: "Salt-Free" Conditions You must eliminate lithium salts from the reaction matrix.
Protocol:
-
Base Selection: Do NOT use
-BuLi. The byproduct LiBr/LiI causes the drift. -
Recommended Base: Use NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS . The sodium/potassium cations are larger and less coordinating, preventing equilibration [2].
-
Solvent: Use anhydrous THF.
-
Temperature: Maintain -78°C during addition.
Step-by-Step Workflow:
-
Suspend phosphonium salt (1.0 equiv) in dry THF at 0°C.
-
Add NaHMDS (1.0 equiv) dropwise. Solution turns orange/red (ylide formation).
-
Stir for 30-60 mins to ensure complete deprotonation.
-
Crucial: Cool to -78°C .
-
Add aldehyde (0.9 equiv) slowly down the side of the flask to pre-cool it.
-
Stir at -78°C for 1-2 hours.
-
Allow to warm to room temperature slowly only after the reaction is mostly complete.
Scenario B: Non-Stabilized Ylide Targeting E-Alkene
The Problem: You need the E-isomer, but your alkyl ylide naturally gives the Z-isomer.
The Fix: The Schlosser Modification This protocol deliberately exploits the "stereochemical drift" you usually try to avoid, using a deprotonation/reprotonation sequence to force the intermediate into the trans configuration [3].
Protocol (Schlosser Modification):
-
Generation: Treat phosphonium bromide (1.0 equiv) with PhLi (1.0 equiv) in THF/Ether at room temperature. (Lithium is required here).
-
Addition: Cool to -78°C . Add aldehyde (1.0 equiv).[2] The solution decolorizes as the betaine forms.
-
Deprotonation: Add a second equivalent of PhLi (1.0 equiv). This removes the proton
to the phosphorus, forming a -oxido ylide. -
Equilibration: Allow the solution to warm to -30°C. At this stage, the intermediate equilibrates to the thermodynamically stable threo form.
-
Protonation: Cool back to -78°C. Add HCl (in ether) or t-BuOH (1.1 equiv) to reprotonate.
-
Elimination: Add KOtBu (Potassium tert-butoxide) to trigger the elimination of
. -
Result: High E-selectivity (>95:5).
Scenario C: Stabilized Ylide Low E-Selectivity
The Problem: You are using an ester-stabilized ylide (
Root Cause: While stabilized ylides favor E via thermodynamic control, the reversibility of the oxaphosphetane formation can be subtle. High concentrations or protic solvents can interfere with the dipole-dipole alignment in the transition state [4].
The Fix: Horner-Wadsworth-Emmons (HWE) Reaction If the Wittig fails to give high E-selectivity for stabilized systems, the industry standard is to switch to the HWE reaction using phosphonate esters.[3]
Protocol (HWE Alternative):
-
Reagent: Triethyl phosphonoacetate
. -
Base: NaH or NaOEt.
-
Conditions: THF, 0°C to RT.
-
Why: The phosphate byproduct is water-soluble (easier workup), and the reaction is strictly thermodynamic, typically yielding >98% E-isomer.
Mechanistic Logic: Why Salt Matters
The following diagram illustrates the divergence between Kinetic (Salt-Free) and Thermodynamic (Lithium-Mediated) pathways.
Figure 2: Mechanistic pathway showing how Lithium salts bridge the kinetic cis-intermediate to the thermodynamic trans-intermediate.
Summary of Key Parameters
| Parameter | Z-Selective (Non-Stabilized) | E-Selective (Non-Stabilized) | E-Selective (Stabilized) |
| Primary Protocol | Salt-Free | Schlosser Mod. | Standard / HWE |
| Base | NaHMDS / KHMDS / NaNH | PhLi (2 equiv) | NaH / NaOH |
| Solvent | THF (Anhydrous) | THF / Ether | THF / DCM |
| Cation | |||
| Temperature | -78°C | -78°C | 0°C |
| Additives | None (Avoid Li salts) | HCl / KOtBu | None |
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6][7][8][9][10][11] Chemical Reviews. Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition. Link
-
Robiette, R., et al. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides. Journal of the American Chemical Society.[9] Link
Sources
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Schlosser Modification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Wittig Reactions with Isobutyltriphenylphosphonium Bromide
Welcome to the technical support center for Isobutyltriphenylphosphonium bromide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile Wittig reagent. Here, we will move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: What is this compound and why is it used?
This compound is a phosphonium salt, a key precursor for generating a phosphonium ylide. In organic synthesis, it is primarily used in the Wittig reaction to convert aldehydes and ketones into alkenes.[1][2] The isobutyl group allows for the formation of a terminal alkene with a neopentyl-like structure, which can be a valuable motif in complex molecule synthesis. The ylide generated from this salt is considered non-stabilized, which has important implications for the stereochemical outcome of the reaction.
Q2: How do I generate the ylide from this compound?
The ylide is generated by treating the phosphonium salt with a strong base. This is an acid-base reaction where the base removes a proton from the carbon atom adjacent to the phosphorus center, creating a nucleophilic ylide.[2] The process must be conducted under strictly anhydrous and inert conditions (e.g., using an argon or nitrogen atmosphere) to prevent the highly reactive ylide from being quenched by water or oxygen. Successful ylide formation is often indicated by a distinct color change, typically to a deep orange or reddish hue.
Q3: What is the best base to use for deprotonation and why?
The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized salts like this compound, a very strong base is required for complete and rapid deprotonation.
| Base | Recommended Solvent | Key Considerations |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Most common and effective. Commercially available as a solution. Requires careful handling and accurate titration. |
| Sodium Hydride (NaH) | THF, DMF | A strong, non-nucleophilic base. Slower reaction times may be needed as it is a heterogeneous reaction. |
| Potassium tert-butoxide (KOtBu) | THF | A strong, sterically hindered base. Can be a good alternative to n-BuLi. |
Weaker bases, such as sodium hydroxide or potassium carbonate, are generally insufficient for deprotonating non-stabilized phosphonium salts and should be avoided.[1] The choice of base can also influence the reaction's stereochemical outcome, particularly due to the nature of the cation (e.g., Li+, Na+, K+).[3]
Q4: What solvents are recommended for this Wittig reaction?
The ideal solvent must be anhydrous and capable of solvating both the phosphonium salt and the resulting ylide. It should also be unreactive towards the strong bases used.
-
Tetrahydrofuran (THF): The most common and highly recommended solvent. It has good solvating properties and a suitable temperature range for controlling the reaction.
-
Diethyl Ether: Also a good choice, particularly for reactions run at low temperatures.
-
Dimethyl Sulfoxide (DMSO): Can be used and may accelerate ylide formation, but it is more difficult to render completely anhydrous and can complicate work-up.
Q5: How do I purify the final alkene product from the triphenylphosphine oxide byproduct?
A persistent challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[4] Since TPPO has a polarity similar to many alkene products, chromatographic separation can be difficult.[4] Several strategies can be employed:
-
Direct Precipitation: After the reaction, cooling the reaction mixture (often after solvent exchange to a less polar solvent like hexanes or a hexane/ether mixture) can cause TPPO to precipitate, allowing it to be removed by simple filtration.[4]
-
Column Chromatography: If precipitation fails, flash chromatography is the standard method. A careful selection of the eluent system is necessary to achieve good separation.
-
Acidic Extraction: TPPO can be protonated with acid and removed via aqueous extraction, although this is only suitable if the desired alkene product is stable to acidic conditions.
Part 2: Troubleshooting Guides
This section provides a structured approach to solving specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Low yield is the most common issue in a Wittig reaction. A systematic approach is required to diagnose the root cause.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Troubleshooting Workflow for Low Yield"
Cause A: Incomplete Ylide Formation
-
Symptoms: No deep orange/red color develops after adding the base, or the color is faint and transient.
-
Reasoning: The ylide is the key nucleophile. Without its effective formation, the reaction cannot proceed. This is often due to an insufficiently strong base or the presence of quenching agents like water.
-
Solutions:
-
Verify Base Strength: Ensure you are using a strong base like n-BuLi or NaH. For n-BuLi, which degrades over time, its concentration should be verified by titration before use.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Check Salt Quality: Ensure the this compound is dry and pure. If it has absorbed moisture, dry it in a vacuum oven before use.
-
Cause B: Poor Reactivity with the Carbonyl Compound
-
Symptoms: Ylide color forms correctly but persists after the addition of the aldehyde or ketone, and TLC analysis shows unreacted starting materials.
-
Reasoning: Steric hindrance is a significant barrier in Wittig reactions.[3][5] The bulky triphenylphosphine group on the ylide and bulky substituents near the carbonyl group can dramatically slow down the reaction.[5] This is particularly true for sterically hindered ketones.[1][5]
-
Solutions:
-
Increase Reaction Temperature: While ylide formation is often done at 0 °C or below, the reaction with the carbonyl may require warming to room temperature or even gentle heating (e.g., 40-50 °C in THF) for an extended period.
-
Increase Reaction Time: Allow the reaction to stir for a longer duration (e.g., 12-24 hours) and monitor its progress by TLC.
-
Consider Additives: The presence of lithium salts can sometimes influence the reaction rate and stereoselectivity.[3][6] If using a sodium or potassium base, the addition of a lithium salt like LiBr might be beneficial.
-
Alternative Reagents: For extremely hindered ketones, the standard Wittig may not be suitable. Consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and is often more effective for hindered substrates.[1][5]
-
Problem: Predominant E-alkene formation instead of the expected Z-alkene
-
Symptoms: Spectroscopic analysis (e.g., NMR) of the product shows the major isomer is the E-alkene (trans), contrary to the typical outcome for non-stabilized ylides.
-
Reasoning: The stereochemistry of the Wittig reaction is complex. For non-stabilized ylides like the one from this compound, the reaction is typically under kinetic control, leading to the Z-alkene (cis) via a rapid, irreversible formation of the oxaphosphetane intermediate. However, certain conditions can promote equilibration of the betaine intermediate, leading to the more thermodynamically stable E-alkene.
-
Solutions:
-
Avoid Lithium-Based Reagents: Lithium cations are known to stabilize the intermediate betaine, which can allow for equilibration and lead to a higher proportion of the E-alkene.[3][7] Using a sodium-based (e.g., NaH, NaHMDS) or potassium-based (e.g., KHMDS) base can enhance Z-selectivity.
-
Use Salt-Free Ylides: If E-alkene formation is a persistent issue, consider preparing "salt-free" ylides, although this adds complexity to the procedure.
-
Control Temperature: Run the reaction at low temperatures (e.g., -78 °C) to minimize the chances of intermediate equilibration.
-
Part 3: Experimental Protocols & Mechanisms
Detailed Protocol: Synthesis of 3,3-Dimethyl-1-butene
This protocol describes a general procedure for the reaction of the isobutyl-derived ylide with acetone.
-
Apparatus Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (4.13 g, 10 mmol).
-
Solvent Addition: Add 40 mL of anhydrous THF via cannula. Stir the resulting suspension.
-
Ylide Generation: Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe. A deep orange-red color should develop, indicating ylide formation. Allow the mixture to stir at 0 °C for 1 hour.
-
Carbonyl Addition: Slowly add a solution of acetone (0.58 g, 10 mmol) in 5 mL of anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. To the resulting crude oil/solid, add 50 mL of cold pentane and stir vigorously. The triphenylphosphine oxide byproduct should precipitate. Filter the solid and wash with more cold pentane. The combined filtrate contains the volatile alkene product.
Reaction Mechanism
The Wittig reaction proceeds through a concerted cycloaddition or a stepwise pathway involving a betaine intermediate. The driving force is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption="The Wittig Reaction Mechanism"
References
- Vertex AI Search. (2026, January 20). Navigating Challenges in the Wittig Reaction: Yield and Selectivity.
- L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction.
- Dalal Institute. Wittig Reaction.
- BRANDEIS UNIVERSITY. Wittig Reaction Experiment Analysis.
- Organic Chemistry Portal. Wittig Reaction.
- Reddit r/Chempros. (2022, December 16). Problems with wittig reaction.
- Organic Chemistry Portal.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- National Institutes of Health (NIH).
- Myers, A. G. Research Group. The Wittig Reaction.
- National Institutes of Health (NIH). This compound | C22H24BrP | CID 2724571 - PubChem.
- ACS Omega. (2021, May 19).
- ChemicalBook. This compound | 22884-29-3.
- ACS Publications.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Schlosser Modification [organic-chemistry.org]
- 7. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Isobutyltriphenylphosphonium Bromide Recrystallization
Topic: Optimization & Troubleshooting of Isobutyltriphenylphosphonium Bromide (IBTPPB) Purification
CAS: 22884-29-3
Molecular Formula:
The "Golden Standard" Protocol
For routine purification of crude IBTPPB (purity >85%) to analytical grade (>98%).
Methodology: The Ethanol/Diethyl Ether Displacement method is the most robust protocol for alkyltriphenylphosphonium salts. It leverages the high solubility of the ionic salt in hot ethanol and its insolubility in ether, while keeping the primary impurity—Triphenylphosphine Oxide (TPPO)—partially solubilized in the mother liquor or removable via pre-wash.
Phase A: Pre-Treatment (Crucial for High Purity)
Before recrystallization, remove non-polar impurities (unreacted alkyl halide) and bulk TPPO.
-
Suspend the crude solid in Toluene (10 mL per gram of solid).
-
Heat to reflux for 15 minutes. Note: IBTPPB is insoluble in toluene; TPPO is soluble.
-
Filter while hot. Discard the filtrate (contains impurities).
-
Dry the filter cake.
Phase B: Recrystallization[1]
-
Dissolution: Place the pre-washed solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating on a steam bath or oil bath (approx. 60-70°C).
-
Filtration (Optional): If insoluble particles (dust/salts) remain, filter hot through a glass frit or cotton plug.
-
The Anti-Solvent Addition: Remove from heat. While the solution is still warm (not boiling), slowly add Diethyl Ether dropwise.
-
Endpoint: Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of Ethanol to clear the turbidity.
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (20 mins).
-
Transfer to a fridge (4°C) for 2 hours.
-
Do not freeze immediately; rapid cooling causes oiling out.
-
-
Isolation: Filter the white needles via vacuum filtration. Wash with cold Ether. Dry under high vacuum (
mmHg) at 40°C for 4 hours to remove lattice solvents.
Validation Metrics:
-
Appearance: White crystalline needles.
- P NMR: Singlet at ~23-25 ppm (Salt); absence of signal at ~29 ppm (Oxide).
Troubleshooting Matrix
Direct solutions to common failure modes.
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, a viscous oil droplet forms at the bottom of the flask upon cooling. Cause: The solution became supersaturated at a temperature above the melting point of the solvated product, or the presence of impurities (like water/alcohol) depressed the melting point.
| Corrective Action | Technical Rationale |
| Re-heat & Dilute | Re-dissolve the oil by heating. Add 10-15% more Ethanol. The oil formed because the anti-solvent ratio was too high too quickly. |
| Seed Seeding | Add a "seed" crystal of pure IBTPPB to the warm solution. This provides a nucleation template, bypassing the energy barrier for solidification. |
| Scratch the Glass | Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. Micro-glass particles act as nucleation sites. |
| Slow Down | Insulate the flask with a towel or place it in a warm water bath to cool very slowly. Rapid cooling favors amorphous oil formation. |
Issue 2: Persistent Yellow Coloration
Symptom: Product is crystalline but has a yellow/tan hue.[3] Cause: Traces of free Iodine (if HI was used previously) or oxidized phosphine species/polymerized alkyl bromide.
-
Fix: Dissolve the crystals in minimal DCM. Wash with a 5% Sodium Bisulfite (
) solution (removes iodine/oxidants). Dry organic layer over , evaporate, and recrystallize again using the Standard Protocol.
Issue 3: Low Yield (<50%)
Symptom: Mother liquor is rich in product, but little precipitates. Cause: Too much "Good Solvent" (Ethanol) was used, or the Anti-Solvent (Ether) volume was insufficient.
-
Fix: Concentrate the mother liquor by rotary evaporation to 1/3rd of its volume. Re-add Ether until turbid and cool again. Warning: Second crops usually have higher TPPO content.
Visualization: Workflows & Logic
Figure 1: The Recrystallization Workflow
A step-by-step visual guide for the purification process.
Caption: Standard workflow emphasizing the toluene pre-wash to remove TPPO before the main crystallization event.
Figure 2: Troubleshooting "Oiling Out"
Decision tree for handling liquid-liquid phase separation.
Caption: Logic flow to resolve oiling out by adjusting solvent ratios and controlling nucleation kinetics.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Ethanol? A: Yes. The DCM/Ethyl Acetate system is a viable alternative.
-
Protocol: Dissolve salt in minimal DCM at room temperature (do not heat DCM excessively). Slowly add Ethyl Acetate until cloudy.
-
Pros: DCM evaporates faster; lower thermal stress.
-
Cons: TPPO is very soluble in DCM and may co-crystallize if the anti-solvent addition is too aggressive.
Q: My product is extremely hygroscopic and becomes sticky on the filter. What do I do? A: Phosphonium salts are notoriously hygroscopic.
-
Perform the filtration under a blanket of Nitrogen or Argon if possible.
-
Minimize air exposure time.
-
Move the filter cake immediately to a vacuum desiccator containing
(Phosphorus Pentoxide) or activated silica gel.
Q: How do I confirm the removal of Triphenylphosphine Oxide (TPPO)? A: Thin Layer Chromatography (TLC) is quick.
-
Eluent: 10% Methanol in DCM.
-
Visualization: UV Light.
-
Result: TPPO moves (
), while the phosphonium salt often stays near the baseline or moves much slower. If the TPPO spot is visible, repeat the Toluene wash (Phase A).
Q: What is the shelf-life of the recrystallized material? A: If stored in a tightly sealed amber vial with desiccant at -20°C, IBTPPB is stable for >2 years. At room temperature, it slowly absorbs moisture, leading to hydrolysis over time (generating TPPO and isobutane).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Department of Chemistry, University of Rochester. (2024). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Alkene Synthesis
Welcome to the technical support center for alkene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of alkenes. Instead of a rigid manual, you will find a series of in-depth, question-and-answer-based troubleshooting guides that address specific experimental issues with a focus on the underlying chemical principles. Our goal is to provide not just solutions, but a deeper understanding to empower your synthetic strategies.
Section 1: Elimination Reactions (E1 & E2)
Elimination reactions are a cornerstone of alkene synthesis, but are often plagued by competing substitution reactions and issues with regioselectivity and stereoselectivity. This section addresses the most common problems encountered during dehydrohalogenation and dehydration reactions.
FAQ 1: My E2 elimination is giving a low yield and a significant amount of SN2 substitution product. How can I favor the elimination pathway?
This is a classic competition between two bimolecular pathways.[1][2] The outcome is primarily dictated by the nature of the substrate, the base, and the reaction temperature.
Core Principles: The SN2 reaction involves a nucleophilic attack at the carbon atom bearing the leaving group, while the E2 reaction involves the abstraction of a proton from a β-carbon by a base.[3] To favor E2, you must create conditions that hinder the nucleophilic attack while promoting proton abstraction.
Troubleshooting Strategies:
-
Increase Steric Hindrance on the Base: A bulky base is a poor nucleophile due to steric hindrance, but can still be a strong base.[4][5][6] This is the most effective way to promote E2 over SN2, especially for primary and secondary substrates.[5][7]
-
Increase Reaction Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.[4][6] This is because elimination leads to an increase in the number of molecules in the system, resulting in a positive entropy change.
-
Actionable Protocol: If your reaction is being run at room temperature, try refluxing the reaction mixture. Monitor the reaction by TLC to avoid decomposition of starting materials or products.
-
-
Substrate Choice: The structure of your alkyl halide plays a crucial role.
Data-Driven Decision Making:
| Substrate | Base | Solvent | Major Product Pathway | Typical Product Ratio (E2:SN2) |
| 2-Bromopropane | NaOEt | Ethanol | SN2 | 20:80 |
| 2-Bromopropane | t-BuOK | tert-Butanol | E2 | 85:15 |
| 1-Bromopropane | NaOEt | Ethanol | SN2 | 10:90 |
| 1-Bromopropane | t-BuOK | tert-butanol | E2 | 70:30 |
This data is illustrative and actual ratios can vary with specific reaction conditions.
FAQ 2: My elimination reaction is producing the wrong regioisomer. How do I control whether the Zaitsev (more substituted) or Hofmann (less substituted) alkene is the major product?
Regioselectivity in E2 reactions is a predictable outcome based on the steric bulk of the base and the substrate.
Core Principles:
-
Zaitsev's Rule: In the absence of significant steric hindrance, the more substituted (and therefore more thermodynamically stable) alkene is the major product.[3][9] This is achieved with small, strong bases.[5][9]
-
Hofmann's Rule: When a sterically bulky base is used, it preferentially abstracts the most accessible (least sterically hindered) β-proton, leading to the formation of the less substituted alkene.[3][5]
Troubleshooting Workflow:
Caption: Troubleshooting regioselectivity in E2 reactions.
Quantitative Example: Regioselectivity in the Elimination of 2-Bromopentane [6]
| Base | Solvent | Major Product | Product Ratio (Zaitsev:Hofmann) |
| NaOEt | Ethanol | 2-Pentene (Zaitsev) | 71:29 |
| t-BuOK | tert-Butanol | 1-Pentene (Hofmann) | 28:72 |
FAQ 3: My alcohol dehydration (E1 reaction) is giving a low yield and I'm seeing evidence of carbocation rearrangement. How can I improve this?
Acid-catalyzed dehydration of alcohols, particularly secondary and tertiary ones, proceeds via an E1 mechanism involving a carbocation intermediate.[10][11] This intermediate is prone to rearrangement to a more stable carbocation, leading to a mixture of alkene products.
Core Principles: The stability of carbocations follows the order: tertiary > secondary > primary. If a hydride or alkyl group shift can lead to a more stable carbocation, this rearrangement will often occur before elimination.[3][10]
Troubleshooting Strategies:
-
Use a Milder Dehydrating Agent to Promote E2: To avoid the formation of a discrete carbocation, you can convert the hydroxyl group into a good leaving group under non-acidic conditions and then perform an E2 elimination.
-
Actionable Protocol:
-
Convert the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Treat the resulting tosylate with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to induce an E2 elimination, which is not subject to carbocation rearrangements.
-
-
-
Use Phosphorus Oxychloride (POCl₃) and Pyridine: This reagent system promotes an E2-like elimination and is effective for dehydrating alcohols without rearrangement, particularly for secondary and tertiary alcohols.[6]
-
Experimental Protocol:
-
Dissolve the alcohol in pyridine (which acts as both solvent and base) and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃).
-
Allow the reaction to warm to room temperature or gently heat to complete the elimination.
-
Work up the reaction by pouring it into ice water and extracting the product.
-
-
Side Reaction to Watch For: At lower temperatures, alcohols can undergo an SN2 reaction with each other to form ethers (Williamson Ether Synthesis).[10] Ensure your reaction is sufficiently heated to favor elimination.[10]
| Dehydration Method | Substrate Type | Mechanism | Rearrangement Prone? | Common Conditions |
| Strong Acid | 2°, 3° Alcohols | E1 | Yes | H₂SO₄ or H₃PO₄, heat[5][10] |
| Strong Acid | 1° Alcohols | E2 | No | High heat (170-180°C)[10] |
| POCl₃, Pyridine | 1°, 2°, 3° Alcohols | E2 | No | 0°C to reflux[6] |
| Tosylation then Base | 1°, 2° Alcohols | E2 | No | 1) TsCl, pyridine; 2) t-BuOK |
Section 2: The Wittig Reaction
The Wittig reaction is a powerful tool for creating carbon-carbon double bonds, but it is not without its challenges, from low yields with sterically hindered substrates to difficulties in product purification.
FAQ 4: My Wittig reaction is giving a very low yield, and my starting aldehyde/ketone is unreacted. What are the likely causes?
A low or zero yield in a Wittig reaction often points to issues with the formation or stability of the ylide (the Wittig reagent).
Core Principles: The Wittig reagent is a phosphorus ylide, typically generated in situ by deprotonating a phosphonium salt with a strong base.[12] The ylide is a strong nucleophile that attacks the carbonyl carbon.
Troubleshooting Checklist:
-
Base Strength and Quality: The base must be strong enough to deprotonate the phosphonium salt.
-
Unstabilized Ylides (from alkyltriphenylphosphonium salts) require very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS).[13][14]
-
Stabilized Ylides (with electron-withdrawing groups like esters) are more acidic and can be formed with weaker bases like sodium ethoxide or even potassium carbonate.[12][14]
-
Actionable Advice: Ensure your base is fresh. Potassium tert-butoxide can degrade upon exposure to air and moisture.[15] Use freshly opened or properly stored reagents.
-
-
Solvent Purity: The solvent must be anhydrous. THF is a common solvent and must be thoroughly dried. Any water present will quench the strong base and the ylide.
-
Steric Hindrance: Sterically hindered ketones are notoriously poor substrates for the Wittig reaction.[6][16] The bulky triphenylphosphine oxide group makes the transition state very crowded.
-
Actionable Advice: If you are working with a hindered ketone, consider an alternative olefination method like the Horner-Wadsworth-Emmons (HWE) reaction, which uses a more nucleophilic phosphonate-stabilized carbanion and produces a water-soluble phosphate byproduct, simplifying purification.[13]
-
-
Ylide Stability: Some ylides are unstable and should be generated and used immediately.[15]
-
Alternative Protocol: Try generating the ylide in the presence of the carbonyl compound. This can sometimes improve yields for reactions with unstable ylides.[15]
-
FAQ 5: My Wittig reaction worked, but I am struggling to separate my alkene product from the triphenylphosphine oxide (TPPO) byproduct. What are my options?
The removal of TPPO is a very common challenge in Wittig reactions, as it is often a crystalline solid with similar polarity to many alkene products.[17]
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization can be effective. TPPO is more soluble in solvents like propanol than many nonpolar alkene products.[18]
-
Column Chromatography: This is the most common method, but can be difficult due to the similar polarities.
-
Pro Tip: Sometimes adding a small amount of a polar solvent to a nonpolar eluent system can help to separate the TPPO.
-
-
Precipitation of TPPO: TPPO can be precipitated from a nonpolar solvent like hexane or a mixture of diethyl ether and hexane. Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane, then add hexane until the TPPO precipitates.
-
Use of a Modified Wittig Reagent: For future syntheses, consider using a phosphine with different substituents to alter the solubility of the phosphine oxide byproduct. For instance, using a more polar phosphine can result in a phosphine oxide that is more soluble in aqueous solutions.
Caption: Purification workflow for Wittig reaction products.
Section 3: Alkene Isomerization
In some cases, the desired alkene may isomerize to a more stable regioisomer or stereoisomer under the reaction conditions, leading to a lower yield of the target molecule.
FAQ 6: My reaction produced the desired alkene, but it seems to be isomerizing to a different, more stable isomer during workup or purification. How can I prevent this?
Alkene isomerization can be catalyzed by trace amounts of acid, base, or transition metals.[19][20]
Core Principles: The isomerization process involves the migration of the double bond to a more thermodynamically stable position (e.g., from a terminal to an internal alkene) or a change in stereochemistry (e.g., from a Z-alkene to a more stable E-alkene).[21][22][23]
Prevention Strategies:
-
Neutralize the Reaction Mixture: Ensure that any acidic or basic reagents are thoroughly quenched and neutralized during the workup. A wash with a mild acid (e.g., dilute HCl) followed by a mild base (e.g., saturated NaHCO₃ solution) and then brine can remove catalytic impurities.
-
Avoid Excessive Heat: Isomerization can be promoted by heat. If possible, purify your product using methods that do not require high temperatures.
-
Deactivate Silica Gel: If performing column chromatography, residual acid on the silica gel can catalyze isomerization.
-
Actionable Protocol: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common method is to use an eluent containing a small percentage (e.g., 1%) of triethylamine.
-
-
Use High-Purity Solvents: Trace metal impurities in solvents can sometimes catalyze isomerization. Use high-purity or freshly distilled solvents for your reaction and purification.
By systematically addressing these common issues, you can significantly improve the yield and purity of your alkene synthesis. Remember to always analyze the specific characteristics of your substrate and reagents to make informed decisions about your reaction conditions.
References
-
Elimination reaction - Wikipedia. Wikipedia. [Link]
-
Alkene Isomerization through Allylmetals as a Strategic Tool in Stereoselective Synthesis. (2020). ACS Catalysis. [Link]
-
Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Elimination Reactions. (2024). A-Level Chemistry. [Link]
- Navigating Challenges in the Wittig Reaction: Yield and Selectivity. (2026). Fictional Chemistry Journal. This is a placeholder reference.
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Catalyst for rapid and selective alkene isomerization - Research | SDSU - San Diego State University. San Diego State University. [Link]
-
Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer - PMC. (2025). National Center for Biotechnology Information. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - ResearchGate. (2022). ResearchGate. [Link]
-
Steric Effects in Elimination Reactions. VII. The Effect of the Steric Requirements of Alkoxide Bases on the Direction of Bimolecular Elimination | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
10.1: Synthesis of Alkenes - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Synthesis of alkenes by isomerizations - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]
-
Organic synthesis: The Wittig reaction cleans up | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
How to decide whether a reactant is more of a base or a nucleophile to determine if it undergoes a substitution or elimination reaction - Quora. (2022). Quora. [Link]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]
-
Deciding E2 Or E1 / Categorizing Strong Base Or Weak Base + Why Use A "Bulky" Base? - YouTube. (2020). YouTube. [Link]
-
Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? : r/chemhelp - Reddit. (2018). Reddit. [Link]
-
Alkenes from Dehydration of Alcohols - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry. (2018). ACS Earth and Space Chemistry. [Link]
-
Dehydration of Alcohols - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. (2022). Reddit. [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]
-
dehydration of alcohols - Chemguide. Chemguide. [Link]
-
Elimination Dehydration - Chad's Prep®. Chad's Prep. [Link]
-
Wittig reagents - Wikipedia. Wikipedia. [Link]
-
Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
E1 vs E2: Comparing the E1 and E2 Reactions - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]
-
Use of Silver Carbonate in the Wittig Reaction - PMC. National Center for Biotechnology Information. [Link]
-
Elimination Reactions. University of Calgary. [Link]
-
Elimination by the E2 mechanism - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Stille reaction - Wikipedia. Wikipedia. [Link]
-
11.2 Common Patterns in Organic Synthesis Involving Alkenes | Retrosynthesis - YouTube. (2021). YouTube. [Link]
-
Synthesis (4) - Alkene Reaction Map, Including Alkyl Halide Reactions. (2014). Master Organic Chemistry. [Link]
-
1 Chapter 7: Alkenes: Reactions and Synthesis Electrophilic Addition Dehydrohalogenation: loss of HX from an alkyl halide to for. University of Missouri–St. Louis. [Link]
-
The E2 Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]
-
Synthesis of Alkenes - Chemistry Steps. Chemistry Steps. [Link]
Sources
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Elimination reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Wittig reagents - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkene synthesis by isomerization [organic-chemistry.org]
Technical Support Guide: Temperature Effects on Wittig Reaction Stereoselectivity
Department: Synthetic Chemistry Application Support Topic: Optimizing Stereocontrol in Wittig Olefination Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary: The Thermal Switch
In the Wittig reaction, temperature is not merely a kinetic accelerator; it is a stereochemical switch. The stereoselectivity (E/Z ratio) is governed by the competition between kinetic control (favoring cis-oxaphosphetane
-
Low Temperature (-78°C): Locks the reaction into the kinetic pathway (Critical for Z-selectivity with non-stabilized ylides).
-
Elevated Temperature / Equilibration: Allows reversal of the intermediate formation, funneling the reaction toward the thermodynamic E-product.
Troubleshooting Central: Q&A
Direct solutions to common stereochemical failures.
Case 1: "I am using a non-stabilized ylide, but I'm seeing significant E-isomer contamination (10-20%)."
Diagnosis: The reaction likely exited the "Salt-Free" kinetic regime.
Root Cause: Lithium salts (from bases like
-
Switch Base: Use Sodium or Potassium Hexamethyldisilazide (NaHMDS or KHMDS). These generate "salt-free" ylides where the counterion (Na/K) does not promote equilibration as strongly as Lithium.
-
Temperature Discipline: Ensure the ylide generation and the addition of the aldehyde occur strictly at -78°C . Do not warm to 0°C until the reaction is complete (monitor by TLC at low temp if possible).
-
Solvent: Use THF (favors Z). Avoid DMF or alcohols for non-stabilized ylides if Z is desired.
Case 2: "I need an E-alkene from a non-stabilized ylide, but I only get Z."
Diagnosis: Standard Wittig conditions for non-stabilized ylides are inherently Z-selective.[1] Corrective Action: Implement the Schlosser Modification . Mechanism: This protocol deliberately resets the stereochemistry.
-
Perform the reaction at -78°C (forms cis-betaine).
-
Add a second equivalent of PhLi (deprotonates the betaine to form a
-oxido ylide). -
Add a proton source (e.g., HCl/alcohol) or allow warming. The intermediate equilibrates to the more stable trans-form.
Case 3: "My stabilized ylide reaction is slow and gives poor E/Z ratios at room temperature."
Diagnosis: Stabilized ylides (e.g., ester/ketone derived) are less reactive and require thermodynamic control for maximum E-selectivity. Corrective Action:
-
Increase Temperature: Reflux in a higher boiling solvent (e.g., Toluene or Benzene, 80-110°C).
-
Add Benzoic Acid: Catalytic benzoic acid can promote equilibration of the intermediate.
-
Alternative: Consider the Horner-Wadsworth-Emmons (HWE) reaction, which is generally superior for E-enoates.[3]
Technical Deep Dive: The Mechanistic Pathways
The stereochemical outcome depends on the lifetime and reversibility of the oxaphosphetane intermediate.
Kinetic Control (The Z-Pathway)
-
Conditions: Non-stabilized ylide, Salt-free, -78°C.
-
Mechanism: The ylide and aldehyde approach in a puckered transition state to minimize steric bulk outside the ring. This leads to the cis-oxaphosphetane .
-
Irreversibility: At low temperatures, this ring closes and collapses to alkene + phosphine oxide faster than it can reverse to starting materials.
-
Result: Z-Alkene (cis).
Thermodynamic Control (The E-Pathway)
-
Conditions: Stabilized ylide OR Non-stabilized ylide with Li-salts/warming.
-
Mechanism: If the oxaphosphetane formation is reversible (due to stability of the ylide or high temp), the reactants will equilibrate. The trans-oxaphosphetane is thermodynamically more stable (less steric strain).[5]
-
Result: E-Alkene (trans).[5]
Visualizing the Pathway
Caption: Kinetic vs. Thermodynamic pathways. Low temperature locks the kinetic (cis) path; heat/salts allow equilibration to the thermodynamic (trans) path.
Standardized Protocols
Protocol A: High Z-Selectivity (Salt-Free Conditions)
Best for: Non-stabilized ylides (e.g., alkyl-PPh3)
-
Preparation: Dry THF solvent, inert atmosphere (
or Ar). -
Base Addition (-78°C): Add NaHMDS (1.0 equiv) to the phosphonium salt in THF at -78°C. Stir for 30-60 mins. The solution usually turns bright orange/yellow.
-
Note: Avoid
-BuLi to prevent Li-salt equilibration.
-
-
Aldehyde Addition (-78°C): Add the aldehyde (1.0 equiv) slowly.
-
Reaction: Stir at -78°C for 1-2 hours.
-
Workup: Quench cold with saturated
. Extract and purify.-
Expected Selectivity:Z:E > 90:10.[6]
-
Protocol B: Schlosser Modification (For E-Selectivity)
Best for: Non-stabilized ylides when E-alkene is required.[3]
-
Ylide Formation: Treat phosphonium salt with PhLi (1.0 equiv) in THF/Ether.
-
Betaine Formation (-78°C): Add aldehyde at -78°C. The cis-betaine forms.
-
Equilibration: Add a second equivalent of PhLi at -78°C. This forms the
-oxido ylide.[7] -
Warming: Allow solution to warm to 0°C or RT. This drives conversion to the trans-isomer.
-
Protonation: Add
-BuOH or HCl/Ether to quench. -
Elimination: The trans-betaine collapses to the E-alkene.
Comparative Data: Temperature & Conditions
| Ylide Type | Conditions | Temperature | Dominant Product | Typical Ratio (Z:E) |
| Non-Stabilized | Salt-Free (NaHMDS) | -78°C | Z-Alkene | 95:5 |
| Non-Stabilized | Lithium Base ( | -78°C | Mixture | 60:40 |
| Non-Stabilized | Schlosser Mod. | -78°C | E-Alkene | 5:95 |
| Stabilized | Standard | RT | E-Alkene | 10:90 |
| Stabilized | Standard | Reflux (80°C+) | E-Alkene | < 5:95 |
Decision Logic for Optimization
Use this flow to determine the correct temperature and base strategy for your target molecule.
Caption: Decision matrix for selecting reaction conditions based on ylide stability and desired stereochemistry.
FAQ
Q: Why does Lithium reduce Z-selectivity?
A: Lithium ions (
Q: Can I use semi-stabilized ylides (e.g., Benzyl)? A: Semi-stabilized ylides are notoriously difficult to control, often giving 50:50 mixtures. High E-selectivity is best achieved using HWE conditions or specific modifications like the Horner-Wittig reaction (using phosphine oxides) [2].
Q: Does solvent polarity affect the temperature dependence? A: Yes. Polar aprotic solvents (DMF, DMSO) generally favor Z-selectivity less than THF in salt-free conditions, but can enhance Z-selectivity in the presence of specific additives (like LiI in DMF). However, for high reliability, THF at -78°C is the gold standard for Z-alkenes [3].
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
-
Schlosser, M., & Christmann, K. F. (1966).[7] Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[2][3][4][6][7][8][9][10] Chemical Reviews.
Sources
- 1. quora.com [quora.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Wittig Reaction Purification Strategies
Subject: Advanced Protocols for Removal of Colored Impurities and Triphenylphosphine Oxide (TPPO) Case ID: WR-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Wittig Waste" Challenge
The Wittig reaction is a powerful tool for alkene synthesis, but it notoriously generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and often results in dark, viscous reaction mixtures.
The Core Issue: While TPPO itself is a white solid, it acts as a "matrix" that traps colored oligomers, oxidized phosphines, and decomposition tars (often dark orange or black).
The Solution: You cannot simply "wash" the color away. You must destabilize the solubility matrix of the TPPO/Tar complex. This guide provides three field-proven protocols to isolate your alkene in high purity without excessive chromatography.
Diagnostic Workflow
Before selecting a protocol, determine your product's solubility profile. Use the following decision tree to select the optimal workup.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on product solubility and stability.
Standard Operating Protocols (SOPs)
SOP-A: Solvent Trituration (The "Crash" Method)
Best For: Lipophilic alkenes (soluble in hexane/pentane). Mechanism: TPPO is highly polar and insoluble in alkanes. By dissolving the mixture in a non-polar solvent, TPPO (and the associated colored tar) precipitates out.
Protocol:
-
Concentrate: Evaporate the reaction solvent (usually THF or DCM) completely . Residual THF solubilizes TPPO and defeats this step.
-
Suspend: Add cold Hexane or Pentane (approx. 10 mL per gram of crude).
-
Tip: If the product is slightly polar, use 5% Diethyl Ether in Hexane.
-
-
Agitate: Sonicate the flask for 5–10 minutes. The dark oil should transform into a suspension of solid particles.
-
Filter: Pass the suspension through a sintered glass frit or a Celite pad.
-
Result: The filtrate contains your product (clear/light yellow). The filter cake retains the TPPO and the dark colored impurities.
-
-
Wash: Rinse the filter cake with cold hexane to recover trapped product.
SOP-B: Zinc Chloride ( ) Complexation
Best For: Polar products (soluble in ethanol/THF) where trituration fails.
Mechanism:
Protocol:
-
Dissolve: Dissolve the crude reaction mixture in Ethanol (or a THF/Toluene mix).
-
Stoichiometry: Add anhydrous
(approx. 2.0 equivalents relative to the starting phosphonium salt). -
Incubate: Stir at room temperature for 1–2 hours.
-
Observation: A thick white/off-white precipitate will form. This precipitate traps the TPPO and often co-precipitates the dark colored tars.
-
-
Filter: Filter the solid complex.
-
Extract: Concentrate the filtrate. If necessary, perform a quick aqueous wash (water/DCM) to remove excess
.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black immediately upon adding the base. Is my product ruined?
-
Diagnosis: This is likely "Ylide Decomposition." Phosphonium ylides are thermally unstable and sensitive to oxygen.
-
Solution: The black color is often due to trace polymerization. Proceed with the reaction; the product is usually intact.[1]
-
Prevention: Ensure strictly anhydrous conditions (Schlenk line) and add the base slowly at
or depending on the ylide stability.
Q2: I tried the Hexane Trituration (SOP-A), but I still have a yellow oil instead of a white solid.
-
Diagnosis: Incomplete precipitation or "Oiling Out."
-
Solution:
Q3: The TPPO is co-eluting with my product on the column.
-
Diagnosis: "Tailing." TPPO streaks on silica, contaminating polar products.
-
Solution:
-
Dry Loading: Do not load the column with DCM. Adsorb the crude onto silica gel, evaporate to dryness, and load the powder.
-
Gradient: Start with 100% Hexane and increase polarity very slowly.
-
Pre-treatment: Use SOP-B (
) before the column to remove 90% of the TPPO, making the chromatography much easier [2].
-
Q4: Can I use Magnesium Chloride (
-
Answer: Yes.
is a viable alternative, particularly for large-scale industrial applications where zinc toxicity is a concern. The protocol is similar, often requiring "wet milling" or vigorous agitation to ensure the solid reacts with the dissolved TPPO [3].
Comparative Analysis of Methods
| Feature | Solvent Trituration (SOP-A) | Polymer-Supported Reagents | |
| Cost | Low | Low | High |
| Time | Fast (30 mins) | Medium (2 hours) | Fast (Filtration only) |
| Color Removal | Moderate (removes tars) | High (traps impurities) | High (prevents formation) |
| Scalability | Excellent | Good | Poor (Cost prohibitive) |
| Limitation | Requires non-polar product | Requires removal of excess Zn | Reagent loading limits |
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7] The Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update - UK. Link
-
Dunn, A. L., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[8] ACS Sustainable Chemistry & Engineering. Link
-
Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Examples. Link
Sources
Technical Support Center: Troubleshooting Insoluble Phosphonium Salts in Wittig Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Wittig reaction. Here, we address a common and often frustrating challenge: dealing with insoluble phosphonium salts. Our goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and troubleshooting.
Troubleshooting Guide: Insoluble Phosphonium Salts
The success of a Wittig reaction hinges on the formation of the phosphorus ylide, which requires the deprotonation of a phosphonium salt.[1][2][3] When the phosphonium salt exhibits poor solubility in the reaction solvent, ylide formation is inefficient, leading to low or no yield of the desired alkene. This guide provides a systematic approach to diagnosing and resolving solubility issues.
Issue 1: My phosphonium salt is not dissolving in the reaction solvent.
Primary Cause: A mismatch between the polarity of the phosphonium salt and the solvent. Phosphonium salts are ionic compounds and their solubility is highly dependent on the solvent system.[4]
Solutions & Scientific Rationale:
-
Solvent Selection: The choice of solvent is critical. While non-polar solvents like toluene or benzene can be effective because the phosphonium salt product may precipitate out during its synthesis, driving the reaction to completion, they are often poor choices for the subsequent Wittig reaction itself.[5] For the Wittig reaction, polar aprotic solvents are generally preferred.
-
Increase Solvent Polarity: Switch to or add a co-solvent from a more polar aprotic class. Tetrahydrofuran (THF) is a common choice, though it can sometimes lead to complex reaction mixtures.[5][6] Other options include acetonitrile (MeCN), dichloromethane (DCM), or dimethylformamide (DMF).[5] These solvents are better at solvating the ionic phosphonium salt.
-
Heated Solvent: Gently heating the solvent before or during the addition of the phosphonium salt can increase its solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
| Solvent | Dielectric Constant (20°C) | Notes |
| Toluene | 2.4 | Good for salt synthesis via precipitation.[5][7] |
| Diethyl Ether | 4.3 | Common, but may not be polar enough for all salts.[6] |
| THF | 7.6 | Widely used, but can sometimes result in side products.[5][6] |
| DCM | 9.1 | A good polar aprotic option.[5] |
| Acetonitrile | 37.5 | Highly polar, effective for many salts.[5] |
| DMF | 38.3 | Very polar, but can be difficult to remove. |
-
Change the Counterion: The nature of the counterion on the phosphonium salt can significantly impact its solubility.[8][9][10] While chlorides and bromides are most common from synthesis with alkyl halides, sometimes switching to a different counterion can improve solubility.[11] For instance, salts with larger, more charge-diffuse anions like iodide or tetrafluoroborate may exhibit different solubility profiles.
Issue 2: Even with a polar solvent, my salt has limited solubility and the reaction is sluggish.
Primary Cause: Insufficient solvation of the phosphonium salt to allow for efficient deprotonation by the base.
Solutions & Scientific Rationale:
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where reactants are in different, immiscible phases.[12][13][14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the ionic phosphonium salt into the organic phase where the aldehyde or ketone is dissolved.[4][12][15] This creates a homogeneous environment for the reaction to proceed.[13]
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the anion of the phosphonium salt, creating a more soluble species in the organic solvent.[15]
-
-
Use of Crown Ethers: Crown ethers are excellent at solvating alkali metal cations used in some bases (e.g., potassium t-butoxide).[16][17][18] By sequestering the cation, the corresponding anion of the base becomes more "naked" and reactive, which can enhance the rate of deprotonation even with low concentrations of dissolved phosphonium salt.
Issue 3: My phosphonium salt is only soluble in protic solvents, which are incompatible with my strong base.
Primary Cause: The phosphonium salt may have functional groups (e.g., hydroxyl, carboxylic acid) that make it more soluble in protic solvents like alcohols, but these solvents will be deprotonated by strong bases like n-butyllithium or sodium hydride.[19]
Solutions & Scientific Rationale:
-
Aqueous Wittig Conditions: For certain phosphonium salts, particularly those modified to be water-soluble, the Wittig reaction can be performed in water or a biphasic water-organic system.[20][21] This approach often utilizes milder bases like sodium hydroxide or potassium carbonate.[2] The alkene product, being organic-soluble, will often precipitate from the aqueous phase, simplifying purification.[20]
-
Salt-Free Ylide Generation: In some cases, it's possible to generate the ylide under "salt-free" conditions.[6][22][23] This typically involves preparing the ylide separately and then adding it to the reaction mixture. While this doesn't directly address the initial solubility of the salt, it separates the salt dissolution and ylide formation steps from the reaction with the carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: How does the structure of the phosphonium salt affect its solubility?
The structure of the phosphonium salt plays a significant role in its solubility. Generally, salts with longer alkyl chains on the phosphorus atom tend to be more soluble in less polar organic solvents.[24][25] Conversely, salts with more polar functional groups will be more soluble in polar solvents. The steric bulk around the phosphorus atom can also influence how well the solvent can solvate the cation.[25]
Q2: Can I use sonication to help dissolve my phosphonium salt?
Yes, sonication can be a useful physical method to aid in the dissolution of sparingly soluble salts. The high-frequency sound waves create cavitation bubbles, and their collapse can help to break up the crystal lattice of the solid and enhance solvation. However, this should be used in conjunction with proper solvent selection.
Q3: Are there alternative bases I can use if my salt has poor solubility with common strong bases?
The choice of base is critical and can be adjusted based on the phosphonium salt's properties.[2] For less acidic phosphonium salts (unstabilized ylides), strong bases like n-BuLi, NaH, or sodium amide are often necessary.[3][19] For stabilized ylides, which are more acidic, weaker bases like sodium hydroxide or potassium carbonate can be effective.[2] Silver carbonate has also been shown to be a mild and effective base for generating a range of ylides.[26]
Q4: What is the Schlosser modification and can it help with solubility issues?
The Schlosser modification is a variation of the Wittig reaction that allows for the synthesis of predominantly E-alkenes from unstabilized ylides.[27] It involves the use of a second equivalent of an organolithium reagent at low temperatures. While it doesn't directly address the initial solubility of the phosphonium salt, the conditions used might be more amenable to certain substrates.
Experimental Protocols
Protocol 1: Wittig Reaction using Phase-Transfer Catalysis
This protocol is suitable for reactions where the phosphonium salt has low solubility in a non-polar organic solvent.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or ketone (1.0 eq), the phosphonium salt (1.1 eq), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Solvent Addition: Add a biphasic solvent system, such as dichloromethane and water.[4][28]
-
Base Addition: Add an aqueous solution of a suitable base (e.g., 50% NaOH).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The product can then be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of a Water-Soluble Phosphonium Salt
This protocol describes the synthesis of a phosphonium salt with enhanced water solubility, which can be beneficial for aqueous Wittig reactions.[20][21]
-
Reaction Setup: In a round-bottom flask, dissolve a triphenylphosphine derivative containing a hydrophilic group (e.g., a carboxylic acid or hydroxyl group on one of the phenyl rings) in a suitable organic solvent.
-
Alkylation: Add the desired alkyl halide (1.0-1.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction until the starting phosphine is consumed.
-
Isolation: Cool the reaction mixture. The water-soluble phosphonium salt may precipitate or can be isolated by removing the solvent under reduced pressure. The crude salt can be purified by recrystallization.
Visualizing the Wittig Reaction and Troubleshooting
Caption: Decision workflow for troubleshooting insoluble phosphonium salts in Wittig reactions.
References
-
Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Basic Phosphonium Ionic Liquids as Wittig Reagents. ACS Omega. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Colorado Boulder. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
- Process for the preparation of phosphonium salts.
-
Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
- Process for the preparation of phosphonium salts.
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig reagents. Wikipedia. [Link]
-
Wittig Reaction. Chem-Station. [Link]
-
A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry. [Link]
-
MECHANISMS OF WITTIG REACTIONS; A NEW POSSIBILITY FOR SALT-FREE REACTIONS. Naval Research Laboratory. [Link]
-
Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products. PubMed. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. ResearchGate. [Link]
-
Use of Silver Carbonate in the Wittig Reaction. PMC. [Link]
-
Base for Wittig reaction with short alkyl chains. Reddit. [Link]
-
Industrial Phase Transfer Catalysis. Scientific Update. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Wittig Reaction Conditions. Reddit. [Link]
-
Crown ethers such as 18-crown-6 allow alkali salts to be dissolved in organic solvents, this is very useful for organic synthesis. Reddit. [Link]
-
Phase-Transfer Catalyst (PTC). Chem-Station. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
Crown ethers can make salts that are insoluble in.... Chegg. [Link]
-
How does the size of the counterion affect the solubility of a salt?. Quora. [Link]
-
Poly(Ionic Liquid)s Dispersants for Lubricants: A Review on Structure–Property Relationships. ACS Omega. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI. [Link]
-
CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR. [Link]
-
Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
-
retrosynthesis with the Wittig reaction. YouTube. [Link]
-
20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 16. reddit.com [reddit.com]
- 17. Solved Crown ethers can make salts that are insoluble in | Chegg.com [chegg.com]
- 18. jetir.org [jetir.org]
- 19. reddit.com [reddit.com]
- 20. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A909495D [pubs.rsc.org]
- 21. Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Wittig Reaction Optimization Guide
Topic: Impact of Base Selection on Wittig Reaction Efficiency & Stereoselectivity Ticket ID: WR-OPT-2026-B Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary
The efficiency and stereochemical outcome of the Wittig reaction are dictated by the precise matching of base strength to the acidity of the phosphonium salt (ylide precursor) and the management of the reaction intermediate (betaine/oxaphosphetane). This guide addresses the critical "Base Effect" paradox: stronger bases ensure complete ylide formation but can compromise stereoselectivity or degrade sensitive substrates.
Module 1: Base Selection & Reactivity Matrix
Q: How do I choose the correct base for my specific phosphonium salt?
A: Base selection is governed by the pKa of the
The Base-Ylide Compatibility Table
| Phosphonium Salt Type | Substituent (R) | Approx.[1][2][3][4] pKa | Recommended Bases | Primary Product Isomer | Mechanistic Driver |
| Stabilized | EWG (CO₂R, CN, COR) | ~20–22 | NaOH, K₂CO₃, Et₃N | E-Alkene | Thermodynamic Control (Reversible formation of intermediate) |
| Semi-Stabilized | Aryl, Alkenyl | ~25–30 | NaOEt, KOtBu, LiOEt | Mixture (E/Z) | Competitive Reversibility |
| Non-Stabilized | Alkyl (H, Me, Et) | ~30–35 | NaHMDS, KHMDS , n-BuLi, NaH | Z-Alkene | Kinetic Control (Irreversible under salt-free conditions) |
Critical Technical Note: For Non-Stabilized Ylides , if high Z-selectivity is required, you must use "Salt-Free" conditions. Avoid Lithium bases (n-BuLi) if possible, or sequester Li+ using HMPA/DMPU. Lithium halides stabilize the betaine intermediate, allowing equilibration that erodes Z-selectivity [1, 2].[4]
Module 2: Troubleshooting Common Failure Modes
Scenario 1: "I am getting low yields with non-stabilized ylides using n-BuLi."
Root Cause Analysis:
-
Moisture Sensitivity: n-BuLi is pyrophoric and highly moisture-sensitive. Even trace water quenches the ylide immediately.
-
Enolization: If the aldehyde/ketone has acidic
-protons, n-BuLi (or the ylide itself) may act as a base rather than a nucleophile, deprotonating the carbonyl compound instead of attacking it.
Corrective Protocol (Salt-Free Generation): Switch to NaHMDS or KHMDS . These bases are soluble, easier to handle than NaH, and generate "salt-free" ylides that minimize side reactions and maximize Z-selectivity.
Scenario 2: "My reaction works, but the E/Z ratio is poor (approx. 50:50)."
Root Cause Analysis:
This typically occurs with Semi-Stabilized Ylides or when using Lithium bases with non-stabilized ylides. The Lithium cation (
Decision Pathway:
-
Goal: High Z (cis): Use KHMDS in THF at -78°C. The large Potassium cation does not stabilize the betaine, forcing rapid, concerted collapse (Kinetic Control).
-
Goal: High E (trans): Use the Schlosser Modification (see Protocol A below).
Module 3: Advanced Stereocontrol Visualization
The following diagram illustrates the mechanistic divergence caused by the choice of base cation (
Caption: Impact of cation selection on the lifetime of the betaine intermediate.
Module 4: Validated Experimental Protocols
Protocol A: Schlosser Modification (For E-Alkenes from Non-Stabilized Ylides)
Standard non-stabilized ylides yield Z-alkenes.[5] This protocol forces E-selectivity via "Betaine Lithiation".[6][7] [3, 4]
Reagents:
-
Phosphonium salt (e.g., Alkyl-PPh3+ Br-)[8]
-
Phenyllithium (PhLi) or n-BuLi (2 equivalents required)
-
HCl (in ether)
Workflow:
-
Ylide Generation: Suspend phosphonium salt (1.0 equiv) in anhydrous THF/Ether under Argon. Cool to -78°C. Add PhLi (1.0 equiv). Stir 30 min. Solution turns deep orange/red.[10]
-
Addition: Add aldehyde (1.0 equiv) slowly at -78°C. The color fades to pale yellow (Betaine formation).
-
Lithiation (Critical Step): Add a second equivalent of PhLi (1.0 equiv). This deprotonates the
-carbon of the betaine, forming a -oxido ylide. -
Equilibration: Allow the mixture to warm to -30°C. The intermediate equilibrates to the thermodynamically stable threo isomer.
-
Protonation: Add HCl/Ether (1.1 equiv) to reprotonate the intermediate.
-
Elimination: Add KOtBu (1.5 equiv). This triggers the elimination of Ph3PO.
-
Result: High selectivity for the E-Alkene .
Protocol B: High Z-Selectivity (Salt-Free Conditions)
Best for non-stabilized ylides where Z-isomer is the target.
Reagents:
-
NaHMDS (Sodium bis(trimethylsilyl)amide) - 1.0 M in THF.
Workflow:
-
Preparation: Flame-dry a round-bottom flask. Add phosphonium salt (1.1 equiv) and anhydrous THF.[10] Cool to -78°C.[10]
-
Base Addition: Add NaHMDS (1.05 equiv) dropwise. Stir for 45-60 mins. The solution should be homogenous and colored (yellow/orange).
-
Why NaHMDS? It generates the ylide without producing Lithium halides (salt-free), preventing betaine stabilization.
-
-
Reaction: Add aldehyde (1.0 equiv) dropwise.
-
Workup: Stir at -78°C for 1 hour, then slowly warm to RT. Quench with saturated NH4Cl.[10]
-
Result: >90% Z-Alkene .
Module 5: Comparison of Common Bases
| Base | pKa (conj.[8][9][16] acid) | Solubility (THF) | Handling Risk | Best Use Case |
| NaOH / KOH | 15.7 | Poor (use Phase Transfer) | Low | Stabilized ylides; Industrial scale. |
| K₂CO₃ | 10.3 | Insoluble (Solid-Liquid) | Low | Highly stabilized ylides; Mild conditions. |
| NaH | 35 | Suspension | High (H₂ gas) | General purpose; requires heating for some salts. |
| KOtBu | 17 | Good | Moderate (Hygroscopic) | "Instant Ylides"; Semi-stabilized. |
| n-BuLi | 50 | Excellent | High (Pyrophoric) | Non-stabilized ylides (gives E/Z mixtures). |
| NaHMDS | 26 | Excellent | Moderate | Gold Standard for Z-selective non-stabilized ylides. |
References
-
Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism. Link
-
Vedejs, E., et al. (1988).[4] A theory of stereocontrol in the Wittig reaction. Journal of the American Chemical Society.[4][17] (Discussed in context of salt-effects). Link
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. Link
-
BenchChem. (2025).[18] Side reactions in the Wittig synthesis of alkanes. Link
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Link
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Wittig reagents - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. synarchive.com [synarchive.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Isobutyltriphenylphosphonium Bromide by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals engaged in syntheses utilizing Wittig reagents and related phosphonium salts, the purity of these materials is paramount to ensuring reaction efficiency, yield, and the impurity profile of the final product. Isobutyltriphenylphosphonium bromide (IBTPPB) is a key intermediate in various organic syntheses. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of IBTPPB against other analytical techniques, complete with detailed experimental protocols and supporting data.
The purity of IBTPPB can be compromised by the presence of unreacted starting materials, byproducts of the synthesis, and degradation products. Common impurities may include triphenylphosphine, isobutyl bromide, and triphenylphosphine oxide (TPPO), the latter being a frequent byproduct in reactions involving phosphines. An effective analytical method must be able to separate and quantify the main component from these potential impurities.
I. High-Performance Liquid Chromatography (HPLC): A Method of Choice
Reverse-phase HPLC is a powerful and versatile technique for the analysis of moderately polar and nonpolar organic compounds, making it well-suited for the separation of the cationic isobutyltriphenylphosphonium moiety and its likely neutral or less polar impurities.
Causality Behind Experimental Choices:
The selection of a C18 stationary phase is based on its hydrophobicity, which allows for strong retention of the triphenylphosphonium cation through hydrophobic interactions with the phenyl groups. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient to elute the components. Acetonitrile is chosen for its low UV cutoff and good solubilizing properties for organic molecules. The addition of an acid, such as trifluoroacetic acid (TFA), serves a dual purpose: it acts as an ion-pairing agent to improve the peak shape of the phosphonium cation and ensures a low pH to suppress the silanol activity of the stationary phase, further enhancing peak symmetry. UV detection is appropriate as the phenyl groups in IBTPPB and potential aromatic impurities exhibit strong chromophores.
Experimental Protocol: Purity Determination of IBTPPB by RP-HPLC
This protocol outlines a robust method for the purity analysis of this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution for nonpolar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase for reverse-phase chromatography. TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute analytes. |
| Gradient | 30% B to 90% B over 15 minutes | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 254 nm | Wavelength at which the phenyl groups exhibit strong absorbance. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (for IBTPPB peak) | ≤ 2.0 |
| Theoretical Plates (for IBTPPB peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for 5 replicate injections |
Analysis and Calculation
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. The percentage purity of the IBTPPB sample is calculated using the area of the main peak from the sample chromatogram against that of the standard.
Visualizing the HPLC Workflow
Caption: A flowchart of the HPLC purity analysis workflow for this compound.
II. Comparative Analysis with Alternative Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in specific contexts.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity and resolution for separating complex mixtures. Well-established and versatile. | Requires reference standards for quantification. May not detect non-UV active impurities. |
| Quantitative ³¹P NMR (qNMR) | The signal intensity in ³¹P NMR is directly proportional to the number of phosphorus nuclei.[1][2] | Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2] Highly specific for phosphorus-containing compounds. | Lower sensitivity compared to HPLC. Requires specialized equipment and expertise. Not suitable for non-phosphorus impurities. |
| Titrimetry | Titration of the phosphonium salt in a non-aqueous solvent with a strong acid or base.[3] | Cost-effective and rapid for assay determination. Does not require expensive instrumentation. | Lacks specificity and cannot distinguish between the main component and other basic or acidic impurities. Not suitable for impurity profiling. |
| Ion Chromatography (IC) | Ion-exchange separation of ionic species.[4][5] | Excellent for the quantification of the bromide counter-ion and other inorganic anions.[5][6] | Not suitable for the analysis of the organic cation or neutral organic impurities. |
Logical Comparison of Analytical Techniques
Caption: Relationship between IBTPPB analysis and various analytical techniques.
III. Method Validation: Ensuring Trustworthiness
To ensure that the HPLC method is suitable for its intended purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the IBTPPB peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a range of 50% to 150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. This can be assessed by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the results from the different conditions should be evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).
This comprehensive approach to purity analysis, centered on a validated HPLC method and complemented by orthogonal techniques, ensures a thorough understanding of the quality of this compound, thereby supporting robust and reproducible chemical research and development.
References
-
SIELC Technologies. (n.d.). Bromide. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
Neal, C., Reynolds, B., Neal, M., Hughes, S., Wickham, H., & Hill, L. (2003). Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of methodologies for rainfall, cloud water and stream waters in the Plynlimon experimental catchments of mid-Wales. Hydrology and Earth System Sciences, 7(1), 45-56. Retrieved from [Link]
-
Jia, L., & Lee, H. K. (2007). Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 555-560. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromate Ion. Retrieved from [Link]
-
Bevilacqua, E., Broggini, G., & Zecchi, G. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. ACS Omega, 3(7), 8343–8349. Retrieved from [Link]
-
Aroua, S., Lecomte, J., Villeneuve, P., Pina, M., & Grauby-Heywang, C. (2022). Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification of lipid hydroperoxides in oils and fats by FTIR-ATR spectroscopy. European Journal of Lipid Science and Technology, 124(10), 2200052. Retrieved from [Link]
-
Smith, M. E., & Smith, S. O. (2022). Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. ACS Omega, 7(51), 48100–48106. Retrieved from [Link]
-
Speziale, A. J., & Ratts, K. W. (1962). Quantitative Determination of Phosphonium Salts and Phosphoranes. Analytical Chemistry, 34(11), 1490-1491. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Defence Science and Technology Group. (2016). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Phosphate Determination by Complexometric Back Titration. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. Crystals, 6(11), 146. Retrieved from [Link]
-
Dąbrowska, M., & Demkowicz, S. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 29(1), 1. Retrieved from [Link]
-
Li, W., et al. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 27(15), 4749. Retrieved from [Link]
-
Van Miert, S., et al. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Analytical Chemistry, 80(19), 7391-7399. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Le, P., et al. (2014). Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity. PLoS ONE, 9(10), e110431. Retrieved from [Link]
-
FILAB. (n.d.). Bromine analysis laboratory by IC. Retrieved from [Link]
-
Tanimoto, T., et al. (2021). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 141(3), 421-428. Retrieved from [Link]
-
Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3183. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Al-jafari, A. A. (2021). Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. (Doctoral dissertation, Nottingham Trent University). Retrieved from [Link]
-
Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. Retrieved from [Link]
-
Szefer, P., & Grembecka, M. (2016). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 73(4), 849-857. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Mills, J. L., & D'Aniello, M. J. (1977). Revrsed Phase High Performance Liquid Chromatographic Analysis of Triphenylphosphine in a Reaction Mixture. Journal of Chromatographic Science, 15(11), 508-510. Retrieved from [Link]
-
Haitham, E., & Yaccoubi, F. (2022). Spectral study of phosphonium salts synthesized from Michael acceptors. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(1-2), 1-12. Retrieved from [Link]
-
Sinha, B. C., Gupta, S. D., & Kumar, S. (1968). A titrimetric method for the determination of phosphate. Analyst, 93(1107), 409-412. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Mitsudome, T., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2130-2135. Retrieved from [Link]
-
United States Pharmacopeia. (2021). USP-NF <621> Chromatography. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Harvey, D. (n.d.). Titrimetric Methods. In Analytical Chemistry 2.1. Retrieved from [Link]
-
The Pharma GMP. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. dst.defence.gov.au [dst.defence.gov.au]
- 2. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ion Chromatography Simplifies Bromide Monitoring in Source Waters [thermofisher.com]
- 5. filab.fr [filab.fr]
- 6. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Comparative Characterization Guide: Isobutyltriphenylphosphonium Bromide (IBTPPB)
Executive Summary
Isobutyltriphenylphosphonium bromide (IBTPPB, CAS: 22884-29-3) is a quaternary phosphonium salt primarily utilized as a precursor for non-stabilized Wittig ylides and as a lipophilic mitochondrial targeting vector .
While structurally similar to its linear isomer (n-butyltriphenylphosphonium bromide), the branching at the
Structural & Spectroscopic Fingerprint
Accurate characterization of IBTPPB is critical, particularly to distinguish it from n-butyl isomers which may co-elute or have similar melting points if impure.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Isobutyl-TPP Bromide (IBTPPB) | n-Butyl-TPP Bromide | Benzyl-TPP Bromide |
| Structure | Branched ( | Linear | Aromatic ( |
| CAS | 22884-29-3 | 1779-51-7 | 1449-46-3 |
| Melting Point | 200–202 °C [1] | 240–243 °C | 293–298 °C |
| Ylide Type | Non-stabilized | Non-stabilized | Semi-stabilized |
| Hygroscopicity | High | Moderate | Moderate |
| Solubility | Water, Ethanol, DCM, CHCl | Water, Ethanol, DCM | Water, Ethanol, DCM |
Spectroscopic Data (NMR)
The phosphorus atom introduces significant splitting in both
Table 1: NMR Characterization Data
| Nucleus | Moiety | Chemical Shift ( | Multiplicity & Coupling ( | Mechanistic Insight |
| Phosphonium | ~21–25 | Singlet | Characteristic of alkyl-TPP salts; shifts slightly with concentration. | |
| P-Ph | 7.60 – 7.90 | Multiplet | Diagnostic for the triphenylphosphonium headgroup. | |
| P-CH | 3.30 – 3.60 | dd or m ( | Deshielded by positive P; split by P and adjacent CH. | |
| -CH -(CH | 1.80 – 2.10 | Multiplet | Methine proton; distinct from n-butyl methylene chain. | |
| -CH-(CH | 1.05 – 1.20 | Doublet ( | Methyl doublet confirms isobutyl branching. | |
| P-C H | ~30.0 | Doublet ( | Large one-bond coupling to Phosphorus. |
Expert Note: The melting point is a rapid purity indicator. IBTPPB melts ~40°C lower than the n-butyl analog due to the disruption of crystal packing efficiency by the isobutyl branch [1].
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating synthesized IBTPPB.
Figure 1: Step-by-step purification and validation workflow for IBTPPB.
Performance Comparison: Wittig Olefination
The primary synthetic utility of IBTPPB is generating the isobutylidene moiety via Wittig olefination. The choice between IBTPPB and other salts dictates the stereochemical outcome.
Steric Control & Selectivity
Wittig reactions are governed by the stability of the ylide. IBTPPB forms a non-stabilized ylide .
-
Non-Stabilized Ylides (Alkyl): Typically yield Z-alkenes (cis) via the kinetic control of oxaphosphetane formation (erythro-selective).
-
Stabilized Ylides (Ester/Aryl): Yield E-alkenes (trans) via thermodynamic control.
Comparative Selectivity Table
| Precursor Salt | Ylide Stability | Primary Product | Steric Influence |
| n-Butyl-TPP | Non-Stabilized | Z-Alkene (>90%) | Low steric bulk; rapid reaction. |
| Isobutyl-TPP (IBTPPB) | Non-Stabilized | Z-Alkene (Mod/High) | Moderate steric bulk. The |
| Benzyl-TPP | Semi-Stabilized | Mixed E/Z | Phenyl ring stabilizes negative charge; poor selectivity without modification. |
Mechanism Visualization
The diagram below illustrates how the isobutyl group interacts during the critical oxaphosphetane formation step.
Figure 2: Mechanistic pathway of IBTPPB in Wittig reactions, highlighting the kinetic control leading to Z-alkenes.
Performance Comparison: Mitochondrial Targeting
Triphenylphosphonium (TPP) cations are "lipophilic cations" that accumulate in the mitochondrial matrix driven by the membrane potential (
-
Uptake Efficiency: Driven by lipophilicity (LogP).
-
IBTPPB LogP: ~1.64 (Calculated).
-
Comparison:
-
Methyl-TPP: Lower lipophilicity; slower uptake.
-
Decyl-TPP: High lipophilicity; very fast uptake but can cause membrane disruption at high concentrations.
-
Isobutyl-TPP: Offers a balance . It is sufficiently lipophilic to cross membranes but less hydrophobic than long-chain alkyls, potentially reducing non-specific binding to cytosolic membranes [4, 5].
-
Experimental Protocols
Protocol A: Synthesis of IBTPPB
This protocol avoids the use of sealed tubes by using high-boiling solvents or extended reflux times.
Reagents:
-
Triphenylphosphine (PPh
): 1.0 equiv (e.g., 2.62 g, 10 mmol) -
Isobutyl Bromide (1-bromo-2-methylpropane): 1.2 equiv (e.g., 1.64 g, 12 mmol)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve PPh
in Toluene (approx. 3-5 mL per mmol). -
Addition: Add Isobutyl Bromide.
-
Reflux: Attach a reflux condenser under an inert atmosphere (N
or Ar). Heat to reflux (110°C) for 48 hours .-
Note: The reaction is slower than n-butyl due to the steric hindrance of the isobutyl group.
-
-
Precipitation: The product typically precipitates as a white solid. If no precipitate forms, cool to room temperature and add diethyl ether to induce crystallization.
-
Filtration: Filter the white solid under vacuum.
-
Washing: Wash the filter cake 3x with diethyl ether to remove unreacted PPh
and bromide. -
Drying: Dry under high vacuum for 6 hours.
-
Validation: Check Melting Point (Target: 200-202°C).
Protocol B: General Wittig Olefination (Z-Selective)
Standard "Instant Ylide" method.
Reagents:
-
IBTPPB: 1.1 equiv[2]
-
Base: Potassium tert-butoxide (KOtBu) or NaHMDS: 1.1 equiv
-
Aldehyde: 1.0 equiv
-
Solvent: Dry THF
Procedure:
-
Ylide Formation: Suspend IBTPPB in dry THF at 0°C under N
. -
Deprotonation: Add Base dropwise. The solution should turn distinctively yellow/orange (ylide formation). Stir for 30-60 mins.
-
Coupling: Cool to -78°C (for maximum Z-selectivity) or maintain at 0°C. Add the aldehyde dropwise.
-
Reaction: Allow to warm to room temperature over 2-4 hours.
-
Workup: Quench with saturated NH
Cl. Extract with diethyl ether. -
Purification: Silica gel chromatography.
References
-
Chemsrc. (2025). This compound - Physicochemical Properties. Retrieved from [Link][3]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Robiette, R., et al. (2005). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.[4][5] Retrieved from [Link]
-
Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds. Chemical Reviews. Retrieved from [Link]
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
The Foundation: Understanding the Wittig Reaction and Ylide Generation
An In-Depth Comparative Guide to Isobutyltriphenylphosphonium Bromide and Other Phosphonium Ylides in Alkene Synthesis
For the discerning researcher in organic synthesis and drug development, the Wittig reaction remains an indispensable tool for the stereoselective formation of carbon-carbon double bonds.[1] The heart of this transformation is the phosphonium ylide, a reagent whose subtle structural variations dictate the reaction's outcome, particularly its stereochemistry. This guide provides a detailed comparison of this compound, a precursor to a classic unstabilized ylide, with other common classes of phosphonium ylides. We will explore the causal relationships between ylide structure, reactivity, and stereoselectivity, supported by experimental data and detailed protocols.
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), transforms aldehydes and ketones into alkenes.[2][3] The process begins with the formation of a phosphorus ylide, which then acts as a nucleophile, attacking the carbonyl carbon. This leads to a four-membered ring intermediate, the oxaphosphetane, which decomposes to yield the desired alkene and the highly stable triphenylphosphine oxide byproduct.[2] The formation of this stable byproduct is the thermodynamic driving force of the reaction.[4]
The journey to the active ylide starts with the corresponding phosphonium salt. This salt is typically synthesized via a straightforward SN2 reaction between triphenylphosphine and an alkyl halide.[5] The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus, which can be removed by a strong base to generate the nucleophilic ylide.[2]
Caption: General mechanism of the Wittig reaction.
A Tale of Two Reactivities: Stabilized vs. Unstabilized Ylides
The crucial distinction among phosphonium ylides lies in their stability, which directly influences their reactivity and the stereochemical outcome of the reaction. This stability is determined by the substituents on the nucleophilic carbon atom.
-
Unstabilized Ylides: These ylides bear simple alkyl or hydrogen substituents on the carbanion. Isobutyltriphenylphosphonium ylide, generated from this compound, is a prime example. The absence of electron-withdrawing groups makes the negative charge on the carbon highly localized and, consequently, the ylide is extremely reactive and basic.[6] These ylides are sensitive to air and moisture and must be generated and used in situ under inert, anhydrous conditions.[3][7] Their high reactivity leads to a rapid and irreversible formation of the oxaphosphetane intermediate, which typically results in the formation of the (Z)-alkene as the major product.[1][4]
-
Stabilized Ylides: In contrast, stabilized ylides possess an electron-withdrawing group (EWG), such as an ester or ketone, adjacent to the carbanion (e.g., Ph₃P=CHCO₂Et). This group delocalizes the negative charge through resonance, making the ylide significantly more stable and less reactive.[6] Many stabilized ylides are commercially available as crystalline solids that are stable in air and can be handled on the benchtop.[8] The reaction of stabilized ylides is often reversible, allowing for equilibration to the thermodynamically favored trans-oxaphosphetane intermediate, which leads to the predominant formation of the (E)-alkene.[1][4]
-
Semi-stabilized Ylides: This class falls between the two extremes, with substituents like aryl (e.g., benzyl) or allyl groups that offer moderate resonance stabilization. Their reactions often yield mixtures of (E) and (Z)-alkenes with poor selectivity.[1]
Caption: Kinetic vs. thermodynamic control dictates stereoselectivity.
Focus on this compound
As a precursor to an unstabilized ylide, this compound is a valuable reagent for synthesizing (Z)-alkenes, particularly when introducing a 3-methyl-1-butenyl moiety.
Physical and Chemical Properties:
-
Appearance: White to slightly yellow crystalline powder.[9]
-
Molecular Formula: C₂₂H₂₄BrP[9]
-
Molecular Weight: 399.31 g/mol [9]
-
Melting Point: 198-202 °C[10]
-
Stability: The salt is hygroscopic and should be stored under dry conditions.[10] The corresponding ylide is highly unstable and must be generated in situ.
Comparative Performance Analysis
| Feature | Isobutyltriphenylphosphonium Ylide (Unstabilized) | (Carbethoxymethylene)triphenylphosphorane (Stabilized) | Benzyltriphenylphosphonium Ylide (Semi-stabilized) |
| Ylide Type | Unstabilized | Stabilized | Semi-stabilized |
| Precursor | This compound | (Carbethoxymethyl)triphenylphosphonium bromide | Benzyltriphenylphosphonium bromide |
| Reactivity | High | Low | Moderate |
| Typical Base | Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS)[2] | Weaker bases (e.g., NaHCO₃, K₂CO₃, Et₃N)[4][11] | Strong bases (e.g., n-BuLi, NaNH₂)[5] |
| Stability | Low (generated in situ)[7] | High (often isolable, bench-stable)[8] | Moderate (generated in situ) |
| Predominant Alkene | (Z)-Isomer[1][4] | (E)-Isomer[1][4] | Mixture of (E) and (Z)[1] |
| Reaction Conditions | Strictly anhydrous, inert atmosphere (N₂ or Ar)[3] | Can often be run in protic solvents or even aqueous media | Anhydrous, inert atmosphere recommended |
Experimental Protocols
The following protocols provide a framework for the synthesis of the phosphonium salt and its comparative application in a Wittig reaction.
Protocol 1: Synthesis of this compound
This procedure outlines the SN2 reaction to form the phosphonium salt precursor.[12][13]
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Anhydrous acetonitrile or toluene
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add triphenylphosphine (1.0 eq) to a flame-dried Schlenk flask.
-
Add anhydrous acetonitrile (or toluene) to dissolve the triphenylphosphine.
-
Add 1-bromo-2-methylpropane (1.1-1.2 eq) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 80 °C for acetonitrile, 110 °C for toluene) and stir for 24-48 hours. A white precipitate will form as the reaction progresses.[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold, dry diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the resulting white powder (this compound) under high vacuum. The product should be stored in a desiccator to protect it from moisture.[10]
Protocol 2: Comparative Wittig Olefination of Benzaldehyde
This protocol compares the reaction of an unstabilized ylide (from this compound) and a stabilized ylide with benzaldehyde to demonstrate the difference in stereochemical outcome and reaction conditions.
Caption: Workflow for the comparative Wittig olefination experiment.
Part A: Unstabilized Ylide Reaction → (Z)-4-Methyl-1-phenyl-1-pentene
-
Ylide Generation:
-
Add this compound (1.2 eq) to an oven-dried, three-neck flask under an inert atmosphere (N₂).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add benzaldehyde (1.0 eq) dropwise. The characteristic color of the ylide should fade.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct. The expected major product is the (Z)-alkene.
-
Part B: Stabilized Ylide Reaction → (E)-Ethyl cinnamate
-
Reaction Setup:
-
Add (Carbethoxymethylene)triphenylphosphorane (a stable ylide, 1.1 eq) to a round-bottom flask.
-
Dissolve the ylide in a suitable solvent like dichloromethane (DCM) or toluene.
-
Add benzaldehyde (1.0 eq) to the solution.
-
-
Reaction:
-
Stir the mixture at room temperature or gentle reflux. The reaction is typically much slower than with an unstabilized ylide and may require several hours to overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by direct crystallization or by flash column chromatography to remove triphenylphosphine oxide. The expected major product is the (E)-alkene.
-
Conclusion and Recommendations
The choice between this compound and other phosphonium ylide precursors is fundamentally a choice about the desired alkene stereochemistry and the operational complexity one is willing to undertake.
-
Choose this compound (or other unstabilized ylide precursors) when:
-
The synthesis of a (Z)-alkene is the primary objective.
-
The carbonyl compound is an aldehyde or a non-hindered ketone.
-
The laboratory is equipped for handling air- and moisture-sensitive reagents under strictly anhydrous and inert conditions.
-
-
Choose a Stabilized Ylide when:
-
The target is an (E)-alkene, particularly α,β-unsaturated esters or ketones.
-
A more robust, less sensitive, and operationally simpler procedure is desired.
-
The reaction needs to be performed on a large scale where the handling of pyrophoric bases is a concern.
-
By understanding the electronic nature of the phosphonium ylide, researchers can harness the full power of the Wittig reaction, precisely controlling the geometry of the newly formed double bond to advance their synthetic campaigns in drug discovery and materials science.
References
-
Slideshare. (n.d.). Wittig reaction. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Uddin, M. J., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
TMP Chem. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Vesta Chemicals. (n.d.). CatOnium BTPB. [Link]
-
Filo. (n.d.). What are stabilized and non-stabilized P-ylides?. [Link]
-
Chemistry LibreTexts. (2022). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
Chem-Station. (2024). Wittig Reaction. [Link]
-
Byrne, P. A., et al. (n.d.). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Supporting Information. [Link]
-
Reddit. (2021). Can you store/isolate stabilized phosphonium ylides?. [Link]
-
G. V. M. Sharma, et al. (2019). Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F. RSC Advances. [Link]
-
University of Rochester. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. reddit.com [reddit.com]
- 9. This compound|lookchem [lookchem.com]
- 10. This compound, 98+%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. rsc.org [rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Reactivity of Isobutyltriphenylphosphonium Bromide vs. Ethyltriphenylphosphonium Bromide
A Comparative Technical Guide for Alkene Synthesis
Executive Summary
This guide provides a technical comparison between Isobutyltriphenylphosphonium bromide (IBTPB) and Ethyltriphenylphosphonium bromide (ETPB) as precursors in the Wittig reaction. While both are alkyltriphenylphosphonium salts used to generate unstabilized ylides, their performance differs significantly due to steric architecture.
-
Ethyltriphenylphosphonium bromide (ETPB): The "Gold Standard" for introducing ethylidene groups. It exhibits rapid kinetics and high Z-selectivity (kinetic control) with aldehydes.
-
This compound (IBTPB): A sterically demanding reagent for introducing isobutylidene groups. It requires rigorous optimization of reaction times and temperatures due to
-branching steric hindrance, which impacts ylide nucleophilicity and transition state assembly.
Chemical Profile & Mechanistic Basis[1][2][3][4]
The fundamental difference in reactivity stems from the alkyl chain structure attached to the phosphorus atom.
| Feature | Ethyltriphenylphosphonium Bromide | This compound |
| Formula | ||
| Ylide Type | Unstabilized (Reactive) | Unstabilized (Reactive) |
| Steric Environment | Linear, minimal steric clash. | Branched ( |
| Primary Utility | Synthesis of Z-alkenes (ethylidene). | Synthesis of Z-alkenes (isobutylidene). |
| pKa ( | ~22 (DMSO) | ~22-23 (DMSO) |
Mechanistic Impact of Sterics
In the Wittig reaction, the formation of the oxaphosphetane intermediate is the critical stereodefining step.
-
ETPB: The ethyl ylide nucleophile is relatively unhindered. It attacks the carbonyl carbon rapidly. The transition state leading to the cis-oxaphosphetane (which collapses to the Z-alkene) is kinetically favored and forms quickly.
-
IBTPB: The isobutyl group possesses a bulky isopropyl tail adjacent to the nucleophilic carbon. This creates a "steric wall" that:
-
Retards Nucleophilic Attack: The approach to the carbonyl carbon is slower, especially with ketones or substituted aldehydes.
-
Destabilizes Transition States: The syn-clinal approach required for oxaphosphetane formation faces greater repulsion, potentially lowering yields if the carbonyl is also hindered.
-
Comparative Performance Data
The following data summarizes expected trends observed in comparative Wittig olefinations using standard aldehydes (e.g., benzaldehyde) under Lithium-Salt-Free conditions (e.g., NaHMDS/THF).
Table 1: Reactivity & Selectivity Profile
| Parameter | Ethyltriphenylphosphonium Bromide | This compound |
| Ylide Formation Time | Fast (< 30 mins at 0°C) | Moderate (30-60 mins at 0°C to RT) |
| Reaction with Benzaldehyde | > 90% Yield | 75-85% Yield |
| Reaction with Cyclohexanone | Good Yield (~80%) | Moderate/Low Yield (~50-60%) |
| Stereoselectivity (Z:E Ratio) | High Z (> 90:10) | High Z (> 85:15)* |
| Reaction Time (Completion) | 1 - 2 Hours | 4 - 12 Hours |
*Note: While IBTPB is Z-selective, the increased bulk can sometimes erode selectivity slightly or significantly reduce conversion rates compared to the nimble ethyl ylide.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The "Steric Clash" in the IBTPB pathway highlights why reaction rates are slower and yields lower with hindered substrates.
Figure 1: Mechanistic divergence showing the impact of the isobutyl group's steric bulk on transition state formation.
Experimental Protocol: Optimized Wittig Olefination
This protocol is designed to be self-validating . The color change of the ylide is a visual indicator of successful deprotonation.
Reagents:
-
Phosphonium Salt (1.1 equiv)
-
Base: NaHMDS (Sodium bis(trimethylsilyl)amide) 1.0M in THF (1.05 equiv)
-
Aldehyde/Ketone (1.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology
-
Preparation of Ylide (The "Ylide Generation" Phase):
-
Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Add Phosphonium Salt (IBTPB or ETPB) and anhydrous THF.
-
Cool the suspension to 0°C (ice bath).
-
Critical Step: Add NaHMDS dropwise.
-
Observation: The solution should turn a vivid orange/red color. This confirms Ylide formation.
-
-
Differentiation:
-
For ETPB: Stir for 30 minutes at 0°C.
-
For IBTPB: Stir for 15 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation of the bulkier salt.
-
-
-
Coupling Reaction:
-
Cool the ylide solution back to -78°C (Dry ice/acetone) to maximize Z-selectivity.
-
Add the Aldehyde (dissolved in minimal THF) dropwise over 10 minutes.
-
Observation: The intense orange color will fade to a pale yellow or white suspension as the ylide is consumed.
-
Remove the cooling bath and allow to warm to RT.
-
Time:
-
For ETPB: Stir for 1-2 hours.
-
For IBTPB: Stir for 4-12 hours. (Monitor by TLC).
-
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with diethyl ether (x3).
-
Dry organics over
, filter, and concentrate. -
Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Triturate with cold hexanes (TPPO precipitates) or perform flash chromatography.
-
Experimental Workflow Diagram
Figure 2: Operational workflow highlighting the critical time/temperature adjustment for the isobutyl derivative.
Conclusion & Recommendations
For researchers selecting between these reagents:
-
Use Ethyltriphenylphosphonium bromide for standard chain extensions. It is robust, fast, and highly predictable.
-
Use this compound only when the specific isobutylidene scaffold is required. Be prepared for slower reaction rates and lower yields with sterically hindered ketones.[1]
-
Optimization: If the IBTPB reaction stalls, consider using the Schlosser Modification (low temperature lithiation/protonation) to reset stereochemistry or switching to a Horner-Wadsworth-Emmons reagent if E-selectivity is actually desired (though HWE reagents for isobutyl groups are less common).
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
- Context: Foundational text on the mechanism of unstabilized ylides and the kinetic control of Z-selectivity.
-
Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3][2][4][1][5][6] Chemical Reviews.
- Context: The definitive review on Wittig stereochemistry and the "stereochemical drift" concept.
-
Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Stereochemistry.
- Context: Accessible overview of ylide stability and general reaction protocols.
-
Byrne, P. A., et al. (2013).
- Context: Modern mechanistic studies confirming the oxaphosphetane p
Sources
- 1. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 2. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Analysis of Wittig reaction byproducts
Topic: Analysis of Wittig Reaction Byproducts: A Comparative Guide to Purification and Process Optimization
Executive Summary
For decades, the Wittig reaction has been the gold standard for olefination in pharmaceutical synthesis. However, its utility is frequently compromised by its stoichiometric byproduct: Triphenylphosphine oxide (TPPO) .[1]
TPPO is notoriously difficult to remove due to its moderate polarity, poor water solubility, and tendency to co-elute with products during chromatography. In drug development, where purity standards are stringent (often >99.5%), TPPO contamination can derail process scalability.
This guide analyzes the genesis of Wittig byproducts and evaluates three distinct remediation strategies: Chemical Complexation (ZnCl₂) , Reagent Engineering (Solid-Supported) , and Catalytic Methodologies .
Mechanistic Insight: The Genesis of the Byproduct
To effectively remove the byproduct, one must understand its formation. The driving force of the Wittig reaction is the formation of the strong P=O bond (bond energy ~575 kJ/mol). This thermodynamic sink renders the reaction irreversible but necessitates the generation of one equivalent of TPPO for every equivalent of alkene produced.
Figure 1: Mechanism of TPPO Formation
The following diagram illustrates the oxaphosphetane collapse, the critical step where the target alkene and the TPPO byproduct diverge.
Caption: The irreversible collapse of the oxaphosphetane intermediate dictates the stoichiometric release of TPPO.
Comparative Analysis of Purification Strategies
We evaluate three primary methodologies for managing TPPO.
Method A: Zinc Chloride (ZnCl₂) Complexation
Best for: Solution-phase synthesis where chromatography is undesirable.
Mechanism: ZnCl₂ acts as a Lewis acid, coordinating with the Lewis basic oxygen of TPPO to form a precipitate, typically ZnCl₂(TPPO)₂. This complex is insoluble in moderately polar solvents like ethanol or ethyl acetate.
-
Pros: Scalable, inexpensive, avoids chromatography.[1]
-
Cons: Requires polar solvent for precipitation; not compatible with Lewis-acid sensitive substrates.
-
Efficiency: >95% removal typically achieved with a 2:1 Zn:TPPO ratio.
Method B: Solid-Supported Reagents (PS-PPh₃)
Best for: Combinatorial chemistry and high-throughput screening (HTS).
Mechanism: The phosphine is tethered to a polystyrene backbone.[2][3] The resulting oxide remains attached to the polymer bead, allowing purification via simple filtration.
-
Pros: "Filter-and-go" purification; amenable to automation.
-
Cons: High cost; lower atom economy (polymer weight); slower reaction kinetics due to heterogeneous phase diffusion.
Method C: Catalytic Wittig Reaction
Best for: Green chemistry initiatives and large-scale manufacturing.[4]
Mechanism: Uses a phospholane oxide precatalyst (5-10 mol%) and a silane reducing agent (e.g., PhSiH₃) to regenerate the phosphine in situ.
-
Pros: Drastic reduction in waste (E-factor); eliminates stoichiometric TPPO.
-
Cons: Requires silane reagents (cost/safety); limited substrate scope compared to stoichiometric Wittig.
Quantitative Comparison Matrix
| Feature | Standard Wittig (Chromatography) | ZnCl₂ Complexation | Solid-Supported (PS-PPh₃) | Catalytic Wittig |
| TPPO Removal | High (Labor Intensive) | High (>95%) | Excellent (>99%) | N/A (Trace generated) |
| Reaction Time | Fast (1-4 h) | Fast (1-4 h) | Slow (12-48 h) | Moderate (8-24 h) |
| Cost Efficiency | Low (Silica/Solvent costs) | High (Cheap reagents) | Very Low (Expensive resin) | Moderate (Silane costs) |
| Scalability | Poor | Excellent | Poor | Good |
| Green Metric | Poor (High solvent waste) | Moderate | Moderate (Polymer waste) | Excellent |
Experimental Protocol: ZnCl₂ Precipitation Workflow
This protocol is validated for removing TPPO from non-polar to moderately polar alkene products.
Reagents:
-
Crude Reaction Mixture (containing Product + TPPO)[1][5][6][7][8][9]
-
Anhydrous Ethanol (EtOH)
-
Zinc Chloride (ZnCl₂), anhydrous
Step-by-Step Workflow:
-
Concentration: Evaporate the reaction solvent (e.g., THF, DCM) completely to obtain an oily residue.
-
Solubilization: Redissolve the crude residue in a minimal amount of warm ethanol (approx. 2-3 mL per gram of crude).
-
Complexation:
-
Maturation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Filtration: Filter the solid through a sintered glass funnel or Celite pad. Wash the filter cake with a small volume of cold ethanol.
-
Recovery: Concentrate the filtrate to recover the product. If ZnCl₂ traces remain, redissolve in ether/EtOAc and wash with water.
Figure 2: ZnCl₂ Purification Workflow
Caption: Operational workflow for the chemical sequestration of TPPO using Zinc Chloride.
Alternative: Horner-Wadsworth-Emmons (HWE)
For researchers struggling with TPPO, the most robust chemical alternative is often switching to the HWE reaction.
-
Reagent: Phosphonate esters (e.g., Triethyl phosphonoacetate).
-
Byproduct: Dialkyl phosphate salts.[12]
-
Advantage: The phosphate byproduct is water-soluble .[13] A simple aqueous workup (washing with water/brine) removes it completely, eliminating the need for complexation or difficult chromatography.
-
Limitation: Generally requires electron-withdrawing groups on the ylide (stabilized ylides) and produces primarily (E)-alkenes.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[14] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry. Link
-
O'Brien, C. J., et al. (2009). "Recycling the Waste: The Development of a Catalytic Wittig Reaction." Angewandte Chemie International Edition. Link
-
Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society.[15] Link
-
Lipshutz, B. H., et al. (2001).[16] "Efficient Scavenging of Ph3P and Ph3P=O with High-Loading Merrifield Resin." Organic Letters. Link
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recycling the Waste: The Development of a Catalytic Wittig Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. scientificupdate.com [scientificupdate.com]
Strategic Guide to Olefination in Complex Molecule Synthesis
Topic: Comparing Olefination Methods for Complex Molecules Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Chemists.
Executive Summary
The construction of carbon-carbon double bonds (olefination) is a pivotal event in the synthesis of complex pharmacophores and natural products.[1] While the Wittig reaction and its variants (Horner-Wadsworth-Emmons) remain foundational, they often struggle with steric bulk, base-sensitive functionalities, or stringent E-stereocontrol in complex settings.
This guide objectively compares the Julia-Kocienski olefination against the Wittig/HWE manifold, with supplementary analysis of Takai and Titanium-mediated methods. We focus on the causality of stereoselection and provide self-validating protocols for high-value substrates.
Strategic Decision Framework
Selecting the correct olefination method is not merely about yield; it is a function of substrate stability (pKa compatibility), desired geometry (E vs. Z), and purification downstream (removal of byproducts).
Decision Matrix: Olefination Selection
Figure 1: A logic-gated workflow for selecting the optimal olefination method based on substrate class and target geometry.
Technical Deep Dive: Wittig/HWE vs. Julia-Kocienski[1]
The Causality of Stereocontrol
The primary distinction between these methods lies in the mechanism of elimination and the reversibility of the intermediate addition step.
-
Wittig/HWE: Stereocontrol is dictated by the formation of the oxaphosphetane intermediate. For HWE, the reaction is generally under thermodynamic control, favoring the E-alkene to minimize steric clash in the intermediate. However, lithium salts can disrupt this by stabilizing the cis-betaine, eroding selectivity.
-
Julia-Kocienski (JK): This "one-pot" modification uses heteroaryl sulfones (typically PT-sulfones : 1-phenyl-1H-tetrazol-5-yl).[2][3][4] The reaction proceeds via a Smiles rearrangement . The high E-selectivity arises because the addition of the metallated sulfone to the aldehyde is reversible and diastereoselective (favoring anti), and the subsequent elimination is stereospecific.[2][4]
Mechanistic Visualization: Julia-Kocienski Pathway
Figure 2: The Smiles rearrangement mechanism that enforces E-selectivity in Julia-Kocienski olefination.
Comparative Performance Data
The following data compares the synthesis of a fragment of Herboxidiene , a complex polyketide. This highlights the superior performance of JK olefination in late-stage coupling where steric bulk and functional group density are high.
| Feature | Wittig Reaction | Julia-Kocienski (PT-Sulfone) |
| Reagent Type | Phosphonium Salt (Ylide) | Sulfone (Carbanion) |
| Reaction Conditions | Basic (LiHMDS/NaHMDS), typically -78°C | Basic (KHMDS/LiHMDS), -78°C to RT |
| Byproducts | Triphenylphosphine oxide (TPPO) - Difficult to remove | Water-soluble sulfinates - Easy removal |
| Stereoselectivity (E:Z) | ~88:12 (Variable with salt effects) | >95:5 (Often >98:2) |
| Yield (Complex Case) | 50% (Herboxidiene fragment) [1] | 81% (Herboxidiene fragment) [1] |
| Atom Economy | Poor (High MW of Ph3P) | Moderate (Loss of sulfinate/heterocycle) |
Key Insight: In the Herboxidiene synthesis, the Wittig reaction suffered from difficult separation of the TPPO byproduct from the lipophilic product, resulting in lower isolated yields. The Julia-Kocienski product was easily purified due to the water solubility of the reaction byproducts.[1]
Specialized Alternatives
Takai Olefination (Cr-Mediated)
When the substrate contains base-sensitive groups (e.g., epoxides, racemizable centers) that cannot withstand the strong bases of Wittig/Julia, the Takai olefination is the gold standard.
-
Reagents:
(excess), (or ). -
Outcome: Converts aldehydes to (E)-vinyl halides .
-
Advantage: Mild, non-basic conditions.[5] The vinyl halide is a versatile handle for subsequent Pd-catalyzed cross-coupling (Suzuki/Stille).
Titanium-Mediated (Tebbe/Petasis)
Standard Wittig reagents often fail to methylenate esters or lactones .
-
Tebbe Reagent: Active species is a Ti-Al carbene complex. Highly reactive but pyrophoric.
-
Petasis Reagent: Dimethyltitanocene (
). Thermally generates the carbene. Safer, but requires heating (~60°C). -
Application: Converting a lactone carbonyl into an enol ether (glycal), a common strategy in carbohydrate chemistry.
Experimental Protocols
Protocol A: Julia-Kocienski Olefination (High E-Selectivity)
Recommended for coupling complex fragments.
Reagents:
-
1-Phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) derivative (1.0 equiv)
-
Aldehyde substrate (1.2 equiv)[6]
-
KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 equiv)
-
Solvent: Anhydrous DME (1,2-Dimethoxyethane) - Critical for K-cation chelation control.
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the PT-sulfone and anhydrous DME (
concentration). -
Cooling: Cool the mixture to -60°C (internal temperature).
-
Metallation: Add KHMDS dropwise over 5 minutes. The solution typically turns bright yellow/orange. Stir for 30 minutes at -60°C.
-
Note: Pre-metallation ensures complete anion formation before the electrophile is introduced ("Barbier" conditions can be used but pre-metallation is more controlled for complex substrates).
-
-
Addition: Add the aldehyde (dissolved in minimal DME) dropwise via syringe pump over 10 minutes.
-
Rearrangement: Stir at -60°C for 1 hour, then slowly warm to Room Temperature over 2 hours.
-
Self-Validation: The color usually fades as the rearrangement and elimination occur.
-
-
Workup: Quench with saturated
. Extract with . Wash organic layer with water (removes tetrazole byproduct). Dry over . -
Purification: Flash chromatography. The product is usually non-polar compared to the sulfone starting material.
Protocol B: Horner-Wadsworth-Emmons (HWE) Reaction
Recommended for robust substrates requiring E-α,β-unsaturated esters.
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
Base: LiCl (1.2 equiv) + DBU (1.2 equiv) OR NaH (1.2 equiv).
Procedure (Roush-Masamune conditions):
-
Setup: Suspend anhydrous LiCl in dry MeCN under Argon.
-
Addition: Add the aldehyde.
-
Reaction: Stir at RT. Monitor by TLC (typically complete in <2 hours).
References
-
Julia-Kocienski Review: Blakemore, P. R. (2002).[10] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. [Link]
-
Takai Olefination: Takai, K., Nitta, K., & Utimoto, K. (1986).[6] Simple and selective method for aldehydes (RCHO) -> (E)-haloalkenes (RCH:CHX) conversion by means of a chromous halide-haloform reagent. Journal of the American Chemical Society, 108(23), 7408–7410. [Link]
-
HWE / Still-Gennari Modification: Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Takai olefination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Takai Olefination | NROChemistry [nrochemistry.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Beyond the Wittig: Overcoming Steric Barriers in Olefination
Executive Summary
The Wittig reaction remains a cornerstone of alkene synthesis, yet it hits a hard "steric wall" when applied to bulky substrates. For drug development professionals and synthetic chemists, relying on standard Wittig protocols for sterically congested ketones (e.g., adamantane derivatives, hindered benzophenones) often results in stalled reactivity or poor yields. This guide objectively analyzes the mechanistic failure points of the Wittig reaction in these contexts and provides data-backed alternatives—specifically McMurry, Tebbe, and Peterson olefinations—that offer superior performance for hindered substrates.
The Steric Wall: Why Wittig Fails
The limitation of the Wittig reaction with bulky substrates is not merely kinetic; it is a geometric impossibility inherent to the transition state.
The Mechanistic Bottleneck
The classic Wittig mechanism requires the formation of a four-membered oxaphosphetane intermediate. This [2+2] cycloaddition imposes severe spatial requirements.
-
The Clash: When a bulky phosphonium ylide approaches a sterically hindered ketone (e.g., di-ortho-substituted benzophenone), the substituents on the phosphorus and the carbonyl carbon experience significant van der Waals repulsion.
-
The Result: The transition state energy skyrockets, preventing ring closure. Unlike nucleophilic addition to a carbonyl (which approaches at the Burgi-Dunitz angle of ~107°), the Wittig reagent requires a tighter proximity to form the P-O bond simultaneously or sequentially, which steric bulk physically blocks.
Visualization: The Steric Clash
The following diagram illustrates the mechanistic divergence between a successful unhindered Wittig and a failed hindered reaction.
Caption: Figure 1. The oxaphosphetane formation is the rate-determining geometric constraint. Bulky R-groups prevent the necessary proximity for ring closure.
Comparative Analysis: High-Performance Alternatives
When the Wittig reaction is non-viable due to sterics, three primary alternatives dominate the landscape. The choice depends on the specific nature of the bulk (tetrasubstituted alkene synthesis vs. methylenation of hindered centers).
A. McMurry Coupling: The Heavy Lifter
For the synthesis of tetrasubstituted alkenes (e.g., tetraphenylethylene), the McMurry coupling is the gold standard.
-
Mechanism: Uses low-valent Titanium (Ti(0) or Ti(II)) to form a pinacol intermediate which is then deoxygenated.
-
Advantage: The reaction occurs on a metal surface, which brings the carbonyls together via chelation, overcoming steric repulsion that prevents solution-phase collisions in Wittig.
B. Tebbe & Petasis Reagents: The Methylenation Scalpels
For converting sterically hindered ketones or esters to terminal alkenes (methylenation), Ti-based reagents outperform Wittig.[7]
-
Tebbe Reagent: More nucleophilic and less basic than Wittig ylides.[8][9] It can methylenate esters (which Wittig cannot) and highly hindered ketones like fenchone.
-
Petasis Reagent: A milder, non-pyrophoric alternative to Tebbe, though slightly less reactive.
-
Causality: The small size of the titanium-methylene complex allows it to penetrate steric pockets that the bulky triphenylphosphine group of a Wittig reagent cannot access.
C. Peterson Olefination: The Silicon Bypass
Uses
-
Advantage: The intermediate
-hydroxysilane can be isolated.[11] The elimination step can be acid- or base-catalyzed to control stereochemistry (E/Z). -
Sterics: Often faster than Wittig for hindered systems because the C-Si bond is longer than C-P, and the elimination does not require a constrained 4-membered ring in the same way (can proceed via acyclic anti-elimination).
Performance Comparison Matrix
| Feature | Wittig Reaction | McMurry Coupling | Tebbe/Petasis | Peterson Olefination |
| Primary Utility | Unhindered/Moderately hindered alkenes | Tetrasubstituted / Cyclic alkenes | Methylenation of Esters/Hindered Ketones | Tunable E/Z synthesis |
| Steric Tolerance | Low to Medium | Very High | High | Medium-High |
| Key Limitation | Fails with tetrasubstituted targets | Reductive coupling only (homocoupling preferred) | Reagent preparation/stability (Tebbe is pyrophoric) | Acid/Base sensitivity |
| Byproduct | Al/Ti salts | Silanols/Siloxanes | ||
| Example Target | Styrene | Tetraphenylethylene | Enol ethers from esters | Trisubstituted alkenes |
Decision Framework
Use this logic flow to select the correct reagent for your bulky substrate.
Caption: Figure 2. Decision tree for olefination of sterically hindered substrates.
Experimental Protocols
Protocol A: The "Impossible" Wittig (Reference Baseline)
Context: Attempting to synthesize Tetraphenylethylene (TPE) via Wittig leads to failure due to the inability of the diphenyl ylide to attack benzophenone.
-
Reagents: Benzophenone (10 mmol), Diphenylmethyltriphenylphosphonium bromide (12 mmol),
-BuLi (12 mmol). -
Workflow:
-
Suspend phosphonium salt in anhydrous THF at 0°C.
-
Add
-BuLi dropwise to generate the deep red ylide. -
Add benzophenone.[1]
-
Reflux for 48 hours.
-
-
Result: Analysis typically shows >90% recovery of starting benzophenone. The steric bulk of the two phenyl rings on the ketone and the two phenyl rings on the ylide prevents the formation of the oxaphosphetane [2].
Protocol B: Optimized McMurry Coupling for TPE (The Solution)
Context: This protocol successfully synthesizes the sterically congested tetraphenylethylene.
Reagents:
-
Benzophenone (1.82 g, 10 mmol)
-
Titanium Tetrachloride (
) (1.1 mL, 10 mmol) -
Zinc powder (1.3 g, 20 mmol)
-
Anhydrous THF (50 mL)
-
Pyridine (0.5 mL) (Optional catalyst)
Step-by-Step Methodology:
-
Preparation of Low-Valent Ti:
-
Flame-dry a 250 mL three-neck flask under Argon flow.
-
Add anhydrous THF (30 mL) and cool to 0°C.
-
Add
dropwise via syringe (Caution: Exothermic, fumes). A yellow complex forms. -
Add Zinc powder in one portion.
-
Reflux the mixture for 2 hours. The color will shift to black/dark blue, indicating the formation of active Ti(0) species.
-
-
Coupling Reaction:
-
Dissolve benzophenone in 20 mL anhydrous THF.
-
Add the ketone solution to the refluxing Ti slurry dropwise over 30 minutes.
-
Continue reflux for 8–12 hours. Monitor by TLC (Hexane eluent; TPE is highly fluorescent under UV).
-
-
Workup:
-
Cool to room temperature.
-
Quench with 10% aqueous
(50 mL). -
Extract with Dichloromethane (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Ethyl Acetate (1:1).
-
Expected Yield: 90–95% as white crystalline needles.
-
Validation: The success of this protocol relies on the surface-mediated mechanism of the McMurry reaction, which is insensitive to the steric parameters that block the Wittig pathway [3].
References
-
McMurry Coupling Review: "The McMurry Coupling and Related Reactions." Organic Reactions.[8][9][12][13][14][15][16][17][18] Available at: [Link]
-
Wittig Limitations: "Wittig Reaction - Scope and Limitations." Organic Chemistry Portal. Available at: [Link]
-
McMurry Protocol Source: "Reductive Coupling of Carbonyls to Alkenes: Adamantylideneadamantane." Organic Syntheses, Coll.[16] Vol. 6, p.392 (1988). Available at: [Link]
-
Tebbe Reagent Utility: "Tebbe Reagent." Chem-Station. Available at: [Link]
Sources
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the general and efficient cross McMurry reactions between ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. organicreactions.org [organicreactions.org]
- 11. Peterson Olefination [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]
- 18. Wittig Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isobutyltriphenylphosphonium Bromide
This guide provides essential safety and logistical information for the proper disposal of isobutyltriphenylphosphonium bromide (CAS No. 22884-29-3). As a widely used reagent in organic synthesis, particularly in Wittig reactions, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols to ensure operational safety and regulatory compliance.
Hazard Identification and Risk Assessment: Know Your Reagent
Effective disposal begins with a comprehensive understanding of the substance's risks. This compound is a stable crystalline solid under normal conditions but presents several hazards that dictate its handling and disposal procedures.[1] It is crucial to recognize that while some safety data sheets (SDS) do not classify it as an environmental hazard, related phosphonium salts are known to be toxic to aquatic life, warranting a cautious approach that prevents any environmental release.[2][3][4]
Key hazards include:
-
Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[1][2][4][5] This necessitates measures to prevent contact and inhalation of dust.
-
Chemical Incompatibility: It is incompatible with strong oxidizing agents, and contact could lead to vigorous reactions.[1][6]
-
Hygroscopic Nature: The material can absorb moisture from the air, which may alter its physical state and reactivity.[2][7]
-
Hazardous Decomposition: When heated to decomposition, it can release toxic fumes, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen bromide.[1]
Summary of Chemical and Safety Data
| Property | Data | Source(s) |
| CAS Number | 22884-29-3 | [1] |
| Appearance | White to light yellow crystalline powder | [1][7][8] |
| Melting Point | 200-203 °C | [1][8] |
| Primary Hazards | Harmful if swallowed; Causes skin, eye, and respiratory irritation | [2][4][5] |
| Incompatibilities | Strong oxidizing agents | [1][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from light and incompatible substances | [1] |
Pre-Disposal Checklist & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough pre-assessment ensures safety and compliance.
A. Regulatory Consultation: The single most critical step is to consult your institution's Environmental Health and Safety (EHS) office. Disposal regulations for chemical waste are governed by federal, state, and local laws, which can vary significantly.[1] All SDS for this compound mandate that disposal must be consistent with these regulations.[4][5][9]
B. Required Personal Protective Equipment (PPE): To mitigate the risks of irritation and exposure, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[1] Work should ideally be performed in a chemical fume hood to control airborne levels.
Disposal Workflow Decision Guide
The following diagram outlines the critical decision-making process for disposing of this compound waste. This workflow ensures that the waste is properly characterized and directed into the correct disposal stream.
Caption: Decision workflow for proper segregation and disposal of this compound.
Step-by-Step Disposal Protocols
The causality behind these protocols is to ensure containment, prevent chemical reactions, and facilitate compliant disposal by a licensed waste management vendor.
Protocol A: Disposal of Uncontaminated Residue and Empty Containers
This protocol applies to small quantities of expired or unused this compound and its empty, uncontaminated containers.
-
Work Area Preparation: Ensure your workspace is clean and perform all actions within a certified chemical fume hood to minimize inhalation risk.[2]
-
Solid Waste Collection: Carefully sweep up any solid material.[1] Avoid actions that create dust. If dealing with a fine powder, gently vacuuming with a HEPA-filtered vacuum is preferable.
-
Containment: Place the collected solid into a robust, sealable container (e.g., a wide-mouthed polyethylene or glass jar). The container must be compatible with the chemical.
-
Labeling: Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful if Swallowed).
-
Empty Container Decontamination: Triple-rinse the empty chemical container with a suitable solvent (e.g., methanol or ethanol). The rinsate is now considered hazardous waste. Collect all rinsate in a separate, clearly labeled hazardous waste container for liquid organic waste.
-
Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizers.[1]
-
Final Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.[4][5][9]
Protocol B: Disposal of Gross Contamination and Bulk Quantities
This protocol is for larger quantities of the chemical or materials significantly contaminated with it (e.g., contaminated silica gel, filter paper, or spill cleanup materials).
-
Containment is Key: Do not attempt to consolidate or treat large quantities of waste. The primary goal is safe and secure containment.
-
Collection: Place all contaminated materials (gloves, absorbent pads, etc.) and the bulk chemical directly into a designated hazardous waste container. A plastic-lined drum or pail is often used for this purpose.
-
Avoid Dust Generation: When transferring the solid, do so slowly and carefully to prevent it from becoming airborne.[1]
-
Comprehensive Labeling: The waste container must be labeled with the full chemical name and any other contaminants present. If it is a mixed waste, all components must be listed.
-
Segregation and Storage: Store the container in a designated satellite accumulation area, ensuring it is sealed to prevent leaks or spills. Do not store with strong oxidizing agents.[1]
-
Professional Disposal: Contact your EHS office immediately to arrange for the disposal of the bulk waste. Due to the quantity, this requires professional handling and cannot be managed through routine lab pickups.
Emergency Procedures for Spills and Exposures
In the event of an accident during handling or disposal, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.[5]
-
Small Spills: For small, contained spills, follow Protocol A for collection. Ensure adequate ventilation and wear all required PPE.[1]
-
Large Spills: Evacuate the immediate area. Prevent the generation of dust. Contact your institution's EHS or emergency response team for cleanup. Do not allow the material to enter drains or waterways.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
This compound | CAS#:22884-29-3 | Chemsrc . Chemsrc. Available at: [Link]
-
Safety Data Sheet: Methyltriphenylphosphonium bromide - Chemos GmbH&Co.KG . Chemos GmbH & Co. KG. Available at: [Link]
-
This compound - LookChem . LookChem. Available at: [Link]
-
Disposal of Solid Chemicals in the Normal Trash . Lafayette College Public Safety. Available at: [Link]
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste . Princeton University Environmental Health and Safety. Available at: [Link]
-
CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 . Regulations.gov. Available at: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . Sciencemadness.org. Available at: [Link]
-
Methyltriphenylphosphonium bromide - Wikipedia . Wikipedia. Available at: [Link]
-
Ethyl Tri Phenyl Phosphonium Bromide . AD PHARMACHEM. Available at: [Link]
Sources
- 1. This compound | CAS#:22884-29-3 | Chemsrc [chemsrc.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. adpharmachem.com [adpharmachem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound CAS#: 22884-29-3 [amp.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Isobutyltriphenylphosphonium bromide
CAS: 4762-26-9 | Formula: C₂₂H₂₄BrP | Mol.[1][2] Weight: 399.31 g/mol [2]
Executive Hazard Profile: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat quaternary phosphonium salts as generic "lab salts." This is a mistake. Isobutyltriphenylphosphonium bromide (IBTPB) presents a specific dual-risk profile: it is a Category 2 Irritant (Skin/Eye/Lung) and is significantly hygroscopic .[1][2]
The Causality of Risk: The danger lies in its physical behavior.[1] Because IBTPB is hygroscopic, it readily absorbs atmospheric moisture, causing the powder to cake or clump inside the reagent bottle.[1][2]
-
The Incident Pathway: Researchers often use a spatula to forcefully break these clumps.[1] This mechanical force frequently releases a sudden, concentrated plume of micronized dust.[1][2]
-
The Consequence: This dust cloud bypasses standard airflow if not deep within a hood, leading to immediate respiratory tract irritation (H335) and ocular damage (H319).[1][2]
Critical Hazard Classifications (GHS):
-
H335: May cause respiratory irritation.[1][3][4][5][6][8][9]
-
Thermal Decomposition: Emits toxic Hydrogen Bromide (HBr) and Phosphorous Oxides (POx) if heated to decomposition [1, 2].[1][2]
PPE Selection Matrix
Standard PPE is insufficient if not selected with specific permeation and physical properties in mind.[1] Use this matrix to configure your safety gear.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P95 Respirator (Secondary) | Engineering controls are mandatory.[1][2] If weighing outside a hood (not recommended), a P95 respirator is required to block fine particulates [3].[1][2] |
| Hand Protection | Nitrile Rubber (Min.[1][2] thickness: 0.11 mm) | Latex is not recommended due to poor chemical resistance against organic solvents often used in Wittig reactions (e.g., THF, DMSO).[1][2] Double-gloving is advised during solubilization.[1][2] |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Standard safety glasses allow dust entry from the side/top.[1][2] Goggles seal the orbital area against the "dust plume" risk described above.[1] |
| Body | Lab Coat (High-neck preferred) | Prevents dust accumulation on street clothes.[1][2] Phosphonium salts can be difficult to launder from fabrics.[1] |
Operational Workflow: From Storage to Synthesis
This protocol is designed to isolate the user from the hygroscopic dust cycle.[1]
Phase A: Pre-Operational Check
-
Atmosphere Control: Verify the reagent has been stored under an inert atmosphere (Argon/Nitrogen).[1][2] If the bottle is caked, do not shake it violently.[1][2]
-
Static Mitigation: Ensure the balance is grounded. Static electricity can cause this light powder to "jump," contaminating the benchtop.[1]
Phase B: The Weighing Protocol (Critical Control Point)
-
Transfer: Move the entire reagent bottle into the Chemical Fume Hood.
-
Anti-Clump Technique: If the solid is caked, use a heavy glass rod to gently press and grind the solid inside the bottle before attempting to scoop.[1] Do not chip or chisel.
-
Weighing:
-
Best Practice: Place the tared weighing boat/flask inside the hood.[1]
-
Transfer: Use a long-handled spatula to keep your hands outside the immediate vertical airflow zone.[1][2]
-
Immediate Seal: Reseal the stock bottle immediately to prevent moisture uptake.[1] Parafilm is recommended for long-term storage.[1][2]
-
Phase C: Solubilization & Reaction[1]
-
Solvent Addition: Add solvent (typically THF or DMSO) slowly.[1][2]
-
Exotherm Check: While generally mild, phosphonium salt dissolution can be slightly exothermic.[1][2]
-
Inerting: Once in solution, the dust hazard is eliminated, but the skin absorption risk increases (carrier solvent effect).[1][2]
Process Visualization (DOT Diagram)
The following diagram maps the safety logic flow, highlighting the "Stop/Go" decision points based on the physical state of the chemical.
Caption: Operational logic flow for handling IBTPB, emphasizing the mitigation of dust generation during the de-caking process.
Emergency Response & Disposal
Accidental Exposure[1][2]
-
Eye Contact: Immediately flush with water for at least 15 minutes .[1][4][9][10] Lifting the upper and lower eyelids is crucial as particulates can trap underneath [4].[1]
-
Skin Contact: Brush off loose particles before wetting the skin (to prevent creating a concentrated solution on the skin), then wash with soap and water.[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (STOT SE 3).
Disposal Protocol
Do NOT dispose of via sink/drain.
-
Solid Waste: Collect excess powder in a dedicated solid waste container labeled "Hygroscopic Organic Solid."[1]
-
Liquid Waste: Dissolve in a combustible solvent (e.g., Acetone/Ethanol) and dispose of in the organic solvent waste stream.[1]
-
Destruction: The material should ultimately be incinerated in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions [5].[1]
References
-
National Institutes of Health (PubChem). (n.d.).[1][2] this compound (Compound Summary).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: this compound.[1] Retrieved from [Link][1][2][5][11]
Sources
- 1. This compound | C22H24BrP | CID 2724571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine dibromide | C18H15Br2P | CID 70579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fishersci.com [fishersci.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. fishersci.com [fishersci.com]
- 11. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
